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  • Product: 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide
  • CAS: 1696838-10-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide, a heterocyclic compound of significant interes...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide, a heterocyclic compound of significant interest in medicinal chemistry. While specific data for this exact molecule is not extensively published, this document synthesizes information from closely related pyrazole-sulfonamide analogues to present its chemical structure, predicted physicochemical properties, a putative synthetic pathway with a detailed experimental protocol, and a discussion of its potential therapeutic applications. The guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics, leveraging the established biological activities of the pyrazole-sulfonamide scaffold.

Introduction: The Prominence of the Pyrazole-Sulfonamide Scaffold

The pyrazole ring is a cornerstone in the architecture of many biologically active compounds, prized for its unique electronic properties and its ability to participate in hydrogen bonding. When coupled with a sulfonamide moiety, the resulting pyrazole-sulfonamide scaffold has given rise to a plethora of compounds with diverse pharmacological activities. These include potent inhibitors of carbonic anhydrase, as well as agents with anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2][3][4] The N-substitution on the pyrazole ring and the substitution pattern on the sulfonamide group offer vast opportunities for chemical modification, allowing for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. This guide focuses on a specific, yet representative member of this class: 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide.

Molecular Structure and Physicochemical Properties

The chemical identity of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide is established by its molecular formula, C6H11N3O2S, and a molecular weight of 189.24 g/mol .[5] Its unique structure, characterized by an isopropyl group at the N1 position of the pyrazole ring and a sulfonamide group at the C3 position, is anticipated to confer specific physicochemical properties that influence its behavior in biological systems.

Table 1: Physicochemical Properties of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide

PropertyValueSource
CAS Number 1696838-10-4[5][6]
Molecular Formula C6H11N3O2S[5][7]
Molecular Weight 189.24 g/mol [5][6]
SMILES CC(C)N1C=CC(=N1)S(=O)(=O)N[7]
InChI InChI=1S/C6H11N3O2S/c1-5(2)9-4-3-6(8-9)12(7,10)11/h3-5H,1-2H3,(H2,7,10,11)[7]
Predicted XlogP -0.2[7]
Predicted Boiling Point Data not available
Predicted Melting Point Data not available
Storage Inert atmosphere, room temperature[6]

Synthesis and Characterization: A Proposed Route

While a specific synthetic procedure for 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide is not detailed in the available literature, a plausible and efficient synthesis can be extrapolated from established methods for analogous pyrazole sulfonamides.[4][8] A common and effective approach involves the reaction of a suitably substituted pyrazole with a sulfonamide source.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available materials. The key steps would be the N-alkylation of a pyrazole-3-sulfonamide precursor with an isopropyl halide, or the construction of the pyrazole ring from a precursor already containing the isopropyl group. A more direct approach, however, would be the sulfonation of 1-isopropyl-1H-pyrazole, followed by amination. Given the directing effects of the N-isopropyl group, this route is chemically sound.

Synthesis_Workflow 1-isopropyl-1H-pyrazole 1-isopropyl-1H-pyrazole Sulfonylation Sulfonylation 1-isopropyl-1H-pyrazole->Sulfonylation Chlorosulfonic_acid Chlorosulfonic_acid Chlorosulfonic_acid->Sulfonylation Intermediate 1-(propan-2-yl)-1H-pyrazole-3-sulfonyl chloride Sulfonylation->Intermediate Amination Amination Intermediate->Amination Ammonia Ammonia Ammonia->Amination Final_Product 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide Amination->Final_Product

Caption: Proposed two-step synthesis of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(propan-2-yl)-1H-pyrazole-3-sulfonyl chloride

  • To a stirred solution of 1-isopropyl-1H-pyrazole (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, add chlorosulfonic acid (2.0-3.0 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

Step 2: Synthesis of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide

  • Dissolve the crude 1-(propan-2-yl)-1H-pyrazole-3-sulfonyl chloride (1.0 eq) in a suitable solvent (e.g., acetone or tetrahydrofuran).

  • Cool the solution to 0 °C and bubble ammonia gas through the solution or add aqueous ammonia (excess) dropwise with vigorous stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide.

Characterization

The synthesized compound should be thoroughly characterized using standard analytical techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the connectivity of atoms and the presence of the isopropyl and pyrazole-sulfonamide moieties.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Characteristic peaks for N-H stretching of the sulfonamide, S=O stretching, and C=N and C=C stretching of the pyrazole ring are expected.[2][9]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound should be observed to confirm its identity.[8]

Potential Therapeutic Applications

The pyrazole-sulfonamide scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities. Based on the activities of structurally similar compounds, 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide holds potential in several therapeutic areas.

Therapeutic_Potential Core 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide CA_Inhibition Carbonic Anhydrase Inhibition Core->CA_Inhibition Glaucoma, Epilepsy Anti_Inflammatory Anti-inflammatory Activity Core->Anti_Inflammatory COX-2 Inhibition Antimicrobial Antimicrobial Activity Core->Antimicrobial Antibacterial, Antifungal Antidiabetic Antidiabetic Potential Core->Antidiabetic α-glucosidase Inhibition

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Exploratory

A Technical Guide to the Preliminary Toxicity Screening of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide

Foreword: De-risking Discovery – A Proactive Approach to Safety In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. The attrition of promising candidates in late-stage devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: De-risking Discovery – A Proactive Approach to Safety

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. The attrition of promising candidates in late-stage development due to unforeseen toxicity represents a significant loss of investment and time. This guide provides a comprehensive framework for the preliminary toxicity screening of the novel entity, 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide. The strategic sequence of in silico, in vitro, and safety pharmacology assays outlined herein is designed to build a foundational safety profile, enabling data-driven decisions and identifying potential liabilities at the earliest possible stage.[1][2] By integrating computational predictions with robust cell-based assays, we can elucidate the compound's intrinsic cytotoxic, genotoxic, and off-target potential, thereby de-risking its progression toward more resource-intensive preclinical studies.

The Compound of Interest: 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide

  • Molecular Formula: C₆H₁₁N₃O₂S[3]

  • Molecular Weight: 189.24 g/mol [3]

  • CAS Number: 1696838-10-4[4]

  • Chemical Structure: alt text

This molecule possesses two key structural motifs: a pyrazole ring and a sulfonamide group. Pyrazole derivatives are common in pharmaceuticals, though some have been associated with toxicities such as mitochondrial respiration inhibition.[5][6] The sulfonamide moiety is also a well-known functional group in many drugs; while often safe, it is infamously associated with hypersensitivity reactions and other adverse effects, typically linked to the metabolism of an associated arylamine group, which is absent in this specific molecule.[7][8][9] This structural context necessitates a thorough and mechanistically informed screening approach.

Tier 1: In Silico Toxicity Assessment – The Digital First Pass

Before committing to resource-intensive wet-lab experiments, in silico toxicology provides a rapid, cost-effective method to predict potential hazards based on the compound's chemical structure.[10][11] Using Quantitative Structure-Activity Relationship (QSAR) and other computational models, we can flag potential liabilities and guide subsequent experimental designs.[11]

2.1 Rationale & Causality

The fundamental assumption of in silico toxicology is that a chemical's structure dictates its biological activity and, by extension, its toxicity.[11] By comparing our molecule to databases of compounds with known toxicological profiles, machine learning algorithms can predict the probability of adverse effects.[12] This step is crucial for prioritizing resources and designing focused in vitro studies.

2.2 Key Predictive Endpoints

  • Mutagenicity: Prediction of a positive outcome in the bacterial reverse mutation (Ames) test.

  • Carcinogenicity: Assessment of carcinogenic potential in rodents.

  • hERG Inhibition: Prediction of potential blockade of the hERG potassium channel, a key indicator of cardiotoxicity risk.[13]

  • Hepatotoxicity: Likelihood of causing drug-induced liver injury (DILI).[1]

  • Structural Alerts: Identification of "toxicophores," or chemical fragments known to be associated with toxicity.[14]

2.3 Predicted Toxicity Profile (Hypothetical Data)

Toxicological EndpointPredictionConfidenceRemarks
Ames MutagenicityNegativeHighNo structural alerts for bacterial mutagenicity.
CarcinogenicityNegativeMediumNo strong alerts, but data on pyrazole-sulfonamides is limited.
hERG InhibitionPossibleMediumSome models may flag the general structure as a potential weak inhibitor.
HepatotoxicityLow RiskHighLacks common structural motifs associated with DILI.
Skin SensitizationLow RiskHighNo alerts for covalent binding to skin proteins.

Tier 2: Foundational In Vitro Assessment

Following the computational analysis, a tiered series of in vitro assays are performed to provide empirical data on the compound's biological effects at the cellular level.[15]

General Cytotoxicity: Establishing a Therapeutic Window

The first step is to determine the concentration range at which the compound exhibits general toxicity to living cells. This provides an essential dose-setting guide for all subsequent, more complex assays. The XTT assay is a robust method for this purpose.

3.1.1 Scientific Rationale: XTT Assay

The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the water-soluble XTT compound to a colored formazan product. The amount of color produced is directly proportional to the number of viable cells, allowing for the calculation of the compound concentration that inhibits 50% of metabolic activity (IC50). The XTT assay is advantageous over the older MTT assay because its formazan product is water-soluble, eliminating a solubilization step that can introduce variability and cytotoxicity.[16]

3.1.2 Experimental Protocol: XTT Cytotoxicity Assay

  • Cell Seeding: Seed a human cell line (e.g., HepG2 for liver cell context, or HEK293) into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide in appropriate cell culture medium, starting from a maximum concentration of 100 µM.

  • Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well.

  • Color Development: Incubate the plate for 4 hours at 37°C, 5% CO₂.

  • Measurement: Measure the absorbance of each well at 450 nm using a microplate reader, with a reference wavelength of 650 nm.

  • Analysis: Calculate the percentage of viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Genotoxicity: Assessing Mutagenic and Clastogenic Potential

Genotoxicity testing is a regulatory requirement and a critical component of safety assessment, as DNA damage can lead to carcinogenesis or heritable diseases.[17] A standard battery of tests is required to cover different mechanisms of genetic damage.[18][19]

Workflow for Preliminary Genotoxicity Screening

start Test Compound ames Bacterial Reverse Mutation Assay (Ames Test, OECD 471) start->ames micronucleus In Vitro Micronucleus Assay (Mammalian Cells, OECD 487) start->micronucleus decision1 Ames Result? ames->decision1 decision2 Micronucleus Result? micronucleus->decision2 decision1->decision2 Negative pos_ames Potential Mutagen Investigate Mechanism decision1->pos_ames Positive neg_neg Low Genotoxic Risk Proceed with Caution decision2->neg_neg Negative pos_micro Potential Clastogen/Aneugen Investigate Mechanism decision2->pos_micro Positive cluster_0 No Inhibitor cluster_1 With Inhibitor tl_ext Tl⁺ channel_open hERG Channel (Open) tl_ext->channel_open Influx cell_no_inhib hERG-expressing Cell (Dye-loaded) fluorescence High Fluorescence cell_no_inhib->fluorescence tl_ext2 Tl⁺ channel_blocked hERG Channel (Blocked) cell_inhib hERG-expressing Cell (Dye-loaded) no_fluorescence Low Fluorescence cell_inhib->no_fluorescence inhibitor Inhibitor inhibitor->channel_blocked

Caption: Thallium (Tl⁺) influx through open hERG channels causes a fluorescent signal, which is blocked by an inhibitory compound.

4.1.2 Experimental Protocol: hERG Thallium Flux Assay

  • Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG) and seed into a 384-well plate. [20]2. Dye Loading: Load cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) for 60-90 minutes at room temperature. [21]3. Compound Addition: Add the test compound across a range of concentrations (e.g., 8 points, from 0.01 µM to 30 µM). Include a vehicle control and a known hERG blocker (e.g., Astemizole) as a positive control. Incubate for 10-30 minutes. [20]4. Signal Measurement: Place the plate in a kinetic plate reader. Add a stimulus buffer containing thallium to all wells to open the channels and initiate Tl⁺ influx.

  • Data Acquisition: Measure the fluorescence signal kinetically over 1-2 minutes. [21]6. Analysis: Calculate the rate of fluorescence increase. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value from the resulting concentration-response curve.

Drug-Drug Interaction (DDI) Potential: Cytochrome P450 Inhibition

Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for metabolizing drugs and other xenobiotics in the liver. [22]Inhibition of these enzymes by one drug can lead to dangerously elevated plasma levels of a co-administered drug, causing toxicity. [23]Screening for inhibition of the major CYP isoforms is a standard part of safety assessment.

4.2.1 Scientific Rationale: Fluorogenic CYP Inhibition Assay

This high-throughput assay uses human liver microsomes (which contain a mixture of CYP enzymes) and specific fluorogenic substrates for each major CYP isoform (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). [24]The CYP enzyme metabolizes its specific substrate into a fluorescent product. The rate of fluorescence production is proportional to enzyme activity. [24]If the test compound inhibits the enzyme, the rate of fluorescence generation will decrease, allowing for the determination of an IC50 value.

4.2.2 Experimental Protocol: Multi-CYP Fluorogenic Inhibition Assay

  • Reagents: Use human liver microsomes, a panel of fluorogenic substrates specific for each CYP isoform, and an NADPH regenerating system (cofactor for CYP activity).

  • Plate Setup: In a 96- or 384-well black plate, add human liver microsomes and the test compound at various concentrations. Include a vehicle control and a known specific inhibitor for each isoform being tested (e.g., α-Naphthoflavone for CYP1A2).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzymes.

  • Reaction Initiation: Add a "cocktail" of the fluorogenic substrates and the NADPH regenerating system to initiate the reactions.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over 30-60 minutes at the appropriate excitation/emission wavelengths for each product.

  • Analysis: Calculate the reaction rate (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each concentration relative to the vehicle control and calculate the IC50 value for each CYP isoform.

Data Integration and Risk Assessment

The goal of this screening cascade is not to definitively label the compound as "toxic" or "safe," but to build a preliminary risk profile to guide the next steps.

5.1 Summary of Potential Findings (Hypothetical Data)

AssayEndpointResultImplication
Cytotoxicity IC50 (HepG2)> 100 µMLow basal cytotoxicity. Provides a wide window for therapeutic concentrations.
Genotoxicity Ames TestNegativeNot a bacterial mutagen.
MicronucleusNegativeNot a clastogen or aneugen in mammalian cells.
Cardiotoxicity hERG IC5025 µMWeak inhibition. A >30-fold window between hERG IC50 and projected therapeutic concentration is generally considered acceptable.
DDI Potential CYP1A2 IC50> 50 µMNo significant inhibition.
CYP2C9 IC508 µMModerate inhibition. Potential for DDI with drugs metabolized by CYP2C9.
CYP2C19 IC50> 50 µMNo significant inhibition.
CYP2D6 IC50> 50 µMNo significant inhibition.
CYP3A4 IC5035 µMWeak inhibition.

5.2 Interpretation and Decision Making

Based on the hypothetical data above, 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide presents a relatively low-risk preliminary profile:

  • It is not cytotoxic or genotoxic in the assays performed.

  • The hERG inhibition is weak and may represent an acceptable safety margin depending on the required therapeutic dose.

  • The primary flag is moderate inhibition of CYP2C9. This does not terminate the compound's development but highlights a specific risk to monitor. Future work could involve medicinal chemistry efforts to reduce this inhibition or planning clinical studies to avoid co-administration with sensitive CYP2C9 substrates.

This integrated assessment allows the research team to proceed with a clear understanding of the compound's potential liabilities, focusing future resources on addressing the most relevant risks.

References

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  • de Fátima, Â., et al. (n.d.). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed.
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  • CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific.
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  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2020, December 22).
  • 1-(propan-2-yl)-1h-pyrazole-3-sulfonamide. (n.d.). PubChem.
  • Cell-based hERG Channel Inhibition Assay in High-throughput Form
  • Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception? (2020, February 24).
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  • Sulfonamide Allergies. (2019, September 11). PMC.
  • CYP450 inhibition assay (fluorogenic). (n.d.). Bienta.net.
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  • COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) NOTE FOR GUIDANCE ON PRECLINICAL PHARMACOLOGICAL AND TOXICOLOGICAL TESTING. (1997, December 17). European Medicines Agency.
  • In Vitro Safety. (n.d.). Selvita.
  • In vitro Toxicity Testing for Drug Discovery. (n.d.). Pharmaron.
  • Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec.
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (n.d.). PMC.
  • 1-(Propan-2-yl)-1H-pyrazole-3-sulfonamide. (n.d.). Sapphire Bioscience.
  • LC-MS/MS based Cytochrome P450 Inhibition Assay. (n.d.). Enamine.
  • Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. (2023, August 19). PEXACY International Journal of Pharmaceutical Science.
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  • BVT948 and Cytochrome P450 Inhibition: A Technical Guide. (n.d.). Benchchem.
  • hERG Serum Shift Assay. (n.d.).
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Foundational

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the complete pharmacokinetic (PK) profiling of the novel chemical entity...

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Author: BenchChem Technical Support Team. Date: April 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the complete pharmacokinetic (PK) profiling of the novel chemical entity 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide. Given the limited publicly available data on this specific molecule[1][2][3], this document serves as a predictive and investigative roadmap, synthesizing established methodologies for analogous structures, namely pyrazole-containing compounds and sulfonamides[4][5][6][7]. We will delve into the critical aspects of Absorption, Distribution, Metabolism, Excretion, and potential Toxicity (ADMET), presenting not just the requisite experimental protocols but the underlying scientific rationale for their selection and execution. This guide is designed to empower research teams to generate a robust, regulatory-compliant dataset that elucidates the in vivo fate of this compound, thereby informing its potential as a therapeutic agent.

Introduction: Deconstructing the Molecule for PK Prediction

The structure of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide presents key features that guide our initial pharmacokinetic hypotheses. The pyrazole core is a common moiety in many FDA-approved drugs, often contributing to favorable pharmacological effects and metabolic stability[4][5]. The sulfonamide group, however, introduces properties such as potential for plasma protein binding and specific metabolic pathways that warrant thorough investigation[7][8][9][10][11]. Many pyrazole-based compounds exhibit poor aqueous solubility, a factor that must be addressed in formulation for in vivo studies[12]. Our profiling strategy, therefore, is designed to systematically address these predicted characteristics.

Absorption: Will It Reach the Target?

The primary route of administration for most small molecule drugs is oral. Therefore, a critical initial assessment is the compound's ability to be absorbed from the gastrointestinal tract.

In Vitro Permeability Assessment: The Caco-2 Bidirectional Assay

The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption[13][14]. This assay utilizes a human colon carcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal epithelium[15][16]. These cells form tight junctions and express key efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[13].

Causality of Experimental Choice: A bidirectional assay, measuring transport from the apical (intestinal lumen) to the basolateral (blood) side (A-B) and vice versa (B-A), is crucial. It not only predicts passive diffusion but also identifies if the compound is a substrate for efflux transporters[15]. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux, which can limit oral bioavailability[15].

Experimental Protocol: Caco-2 Bidirectional Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on permeable Transwell™ supports and cultured for 18-22 days to form a confluent, differentiated monolayer[15].

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker, such as Lucifer Yellow.

  • Compound Preparation: A stock solution of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide is prepared in DMSO and diluted in transport buffer to the final test concentration (typically 1-10 µM). The final DMSO concentration should be kept low (e.g., <0.5%) to avoid cytotoxicity.

  • Transport Experiment (A-B): The test compound is added to the apical side of the monolayer. Aliquots are taken from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes)[17].

  • Transport Experiment (B-A): Concurrently, the test compound is added to the basolateral side, and samples are taken from the apical side at the same time points.

  • Efflux Transporter Inhibition (Optional): To identify specific transporters involved in efflux, the experiment can be repeated in the presence of known inhibitors like verapamil (for P-gp) or fumitremorgin C (for BCRP)[15].

  • Sample Analysis: The concentration of the compound in the collected samples is quantified using a validated LC-MS/MS method[16].

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions.

Data Presentation: Interpreting Permeability Data
ParameterValueInterpretation
Papp (A-B) (x 10⁻⁶ cm/s)TBD>10: High, 2-10: Moderate, <2: Low
Papp (B-A) (x 10⁻⁶ cm/s)TBD-
Efflux Ratio (Papp B-A / Papp A-B)TBD>2 suggests active efflux

Workflow for Caco-2 Permeability Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2_Culture Culture Caco-2 cells on Transwell supports (18-22 days) Integrity_Test Verify monolayer integrity (TEER, Lucifer Yellow) Caco2_Culture->Integrity_Test Compound_Prep Prepare dosing solution of test compound Integrity_Test->Compound_Prep A_B Add compound to Apical side Sample from Basolateral side Compound_Prep->A_B B_A Add compound to Basolateral side Sample from Apical side Compound_Prep->B_A LCMS Quantify compound concentration by LC-MS/MS A_B->LCMS B_A->LCMS Papp_Calc Calculate Papp (A-B) and Papp (B-A) LCMS->Papp_Calc Efflux_Ratio Determine Efflux Ratio Papp_Calc->Efflux_Ratio Interpretation Classify Permeability & Efflux Potential Efflux_Ratio->Interpretation G cluster_stability Metabolic Stability cluster_inhibition CYP Inhibition Microsomes Incubate Compound with Liver Microsomes + NADPH Time_Points Sample at Multiple Time Points Microsomes->Time_Points LCMS_Stab Quantify Parent Compound (LC-MS/MS) Time_Points->LCMS_Stab Calc_Clint Calculate t½ and Intrinsic Clearance LCMS_Stab->Calc_Clint end Metabolic Profile Calc_Clint->end Incubate_Probe Incubate Compound with HLM and CYP Probe Substrate Cocktail LCMS_Inhib Quantify Probe Metabolites (LC-MS/MS) Incubate_Probe->LCMS_Inhib Calc_IC50 Determine IC50 Values LCMS_Inhib->Calc_IC50 Calc_IC50->end start Test Compound start->Microsomes start->Incubate_Probe

Caption: Workflow for in vitro metabolism studies.

Excretion & Safety

Preliminary Safety Assessment: hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[18][19] Early assessment of a compound's hERG liability is a critical safety screen. Sulfonylureas, a class related to sulfonamides, have been shown to inhibit hERG channels.[20]

Causality of Experimental Choice: Automated patch-clamp electrophysiology is a high-throughput method that directly measures the electrical current through the hERG channel in cells expressing it, providing a sensitive and accurate measure of inhibition.[18][21]

Experimental Protocol: Automated Patch-Clamp hERG Assay
  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293 cells) is used.

  • Procedure: The automated patch-clamp system establishes a whole-cell recording from a single cell.

  • Compound Application: The test compound is applied at increasing concentrations.

  • Data Acquisition: The hERG channel current is measured before and after the application of the compound.

  • Data Analysis: The percentage of inhibition at each concentration is calculated to determine the IC₅₀ value.

Data Presentation: hERG Inhibition
ParameterValueInterpretation
hERG IC₅₀ (µM)TBD<1 µM: High Risk, 1-10 µM: Intermediate Risk, >10 µM: Low Risk

In Vivo Pharmacokinetic Study

Following promising in vitro data, an in vivo PK study in a relevant animal model (e.g., rats) is the definitive step to understand the compound's behavior in a whole organism.

Causality of Experimental Choice: This study integrates all ADME processes and provides key parameters like clearance, volume of distribution, half-life, and oral bioavailability (F%). These parameters are essential for predicting human pharmacokinetics and designing first-in-human studies.

Experimental Protocol: Rodent Pharmacokinetic Study
  • Formulation: Develop a suitable formulation for both intravenous (IV) and oral (PO) administration. Given the pyrazole core, solubilizing agents may be necessary for the PO formulation.[12]

  • Animal Dosing: A cohort of animals (e.g., Sprague-Dawley rats) is administered the compound via IV bolus. A separate cohort receives the compound via oral gavage.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Blood samples are processed to obtain plasma.

  • Bioanalysis: The concentration of the compound in plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to calculate key PK parameters.

Data Presentation: Key In Vivo Pharmacokinetic Parameters
ParameterIV AdministrationPO Administration
Cmax (ng/mL)TBDTBD
Tmax (h)-TBD
AUC (ng*h/mL)TBDTBD
t½ (h)TBDTBD
Clearance (CL) (mL/h/kg)TBD-
Volume of Distribution (Vd) (L/kg)TBD-
Bioavailability (F%)-TBD

Analytical Methodologies: The Backbone of PK Profiling

Accurate and robust analytical methods are essential for the quantification of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide in various biological matrices. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the standard for this purpose due to its high sensitivity and selectivity.[22][23][24]

Protocol Outline: LC-MS/MS Method Development
  • Sample Preparation: Develop an extraction method to isolate the analyte from the biological matrix (e.g., plasma, cell culture media). This typically involves protein precipitation or liquid-liquid extraction.[24][25]

  • Chromatographic Separation: Optimize HPLC conditions (column, mobile phase, gradient) to achieve good peak shape and separation from matrix components.

  • Mass Spectrometric Detection: Optimize MS parameters in Multiple Reaction Monitoring (MRM) mode for the parent compound and a suitable internal standard to ensure sensitive and specific detection.

  • Method Validation: Validate the method for linearity, accuracy, precision, and stability according to regulatory guidelines.

Conclusion

This guide outlines a comprehensive, scientifically-driven strategy for the pharmacokinetic profiling of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide. By systematically evaluating its absorption, distribution, metabolism, and excretion properties through a series of validated in vitro and in vivo assays, researchers can build a detailed ADMET profile. This profile is indispensable for assessing the compound's drug-like properties, identifying potential liabilities, and making informed decisions on its progression through the drug development pipeline. The proposed workflows and protocols provide a robust framework for generating the high-quality data necessary for both internal project advancement and future regulatory submissions.

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Exploratory

crystallographic data and x-ray diffraction for 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide

An In-depth Technical Guide to the Crystallographic and X-ray Diffraction Analysis of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide Abstract: This guide provides a comprehensive, expert-level walkthrough of the complete work...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystallographic and X-ray Diffraction Analysis of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide

Abstract: This guide provides a comprehensive, expert-level walkthrough of the complete workflow for the structural elucidation of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide using single-crystal X-ray diffraction. While a public crystallographic information file (CIF) for this specific molecule is not available in open-access databases such as the Cambridge Structural Database (CSD) as of this writing, this document serves as an authoritative guide for researchers on the synthesis, crystallization, data collection, and in-depth structural analysis of this, or structurally related, novel sulfonamide compounds.[1][2] By leveraging established protocols and providing field-proven insights, this whitepaper is designed to empower researchers in drug discovery and materials science to confidently pursue the crystallographic characterization of new chemical entities.

Introduction: The Significance of Pyrazole Sulfonamides and Structural Insight

Pyrazole sulfonamides represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4] The sulfonamide group (—SO₂NH₂) is a potent hydrogen bond donor and acceptor, which allows these molecules to form strong and specific interactions with biological targets.[3][5] The N-substituted pyrazole ring provides a versatile framework that can be modified to tune the molecule's steric and electronic properties, thereby optimizing its efficacy and pharmacokinetic profile.[6]

For drug development professionals, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount. Single-crystal X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline compound.[7] This technique provides invaluable data on bond lengths, bond angles, and, crucially, the intermolecular interactions that govern how molecules pack together in the solid state. This information is the bedrock of structure-activity relationship (SAR) studies and rational drug design, enabling the targeted optimization of lead compounds.

This guide will detail the end-to-end process required to achieve this level of structural understanding for 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide.

Experimental Framework: From Synthesis to High-Quality Crystals

The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals, which is often the most challenging step.[7][8]

Synthesis of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide

A plausible and efficient method for synthesizing the title compound involves the reaction of a suitable pyrazole sulfonyl chloride with isopropylamine. The necessary precursor, 1-(propan-2-yl)-1H-pyrazole-3-sulfonyl chloride, can be synthesized from commercially available starting materials.

Protocol 1: Synthesis Methodology

  • Step 1: Preparation of the Sulfonyl Chloride Precursor. The synthesis would likely start from a commercially available pyrazole derivative, which is then functionalized. For instance, reacting 1-(propan-2-yl)-1H-pyrazole with a chlorosulfonating agent.

  • Step 2: Sulfonamide Formation. The synthesized 1-(propan-2-yl)-1H-pyrazole-3-sulfonyl chloride (1.0 eq.) is dissolved in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Step 3: Amine Addition. The solution is cooled to 0 °C in an ice bath. A solution of ammonia (or an ammonia equivalent, approx. 1.2 eq.) and a non-nucleophilic base like triethylamine (TEA, approx. 1.5 eq.) in the same solvent is added dropwise. The base is crucial for neutralizing the HCl byproduct of the reaction.[9]

  • Step 4: Reaction and Work-up. The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the crude product.

  • Step 5: Purification. The crude solid is purified by column chromatography or recrystallization to afford the pure 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide.

Single Crystal Growth: The Crystallographer's Art

Obtaining crystals suitable for X-ray diffraction—typically larger than 0.1 mm in all dimensions with no significant imperfections—is critical.[7][8] For sulfonamides, slow evaporation and controlled cooling are highly effective techniques.[9][10]

Protocol 2: Single Crystal Growth by Slow Evaporation

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent system (e.g., methanol, ethanol, or an ethyl acetate/hexane mixture). The ideal solvent is one in which the compound is moderately soluble.

  • Solution Preparation: A near-saturated solution is prepared at room temperature.

  • Evaporation: The solution is lightly covered (e.g., with parafilm pierced with a few small holes) to allow for the slow evaporation of the solvent over several days to weeks. This gradual increase in concentration promotes the formation of well-ordered single crystals.[9]

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.

Data Acquisition and Processing: The X-ray Diffraction Experiment

With a suitable crystal, the next phase is to collect the diffraction data. This process involves exposing the crystal to a focused beam of X-rays and measuring the resulting diffraction pattern.[7]

Experimental Workflow

The general workflow for X-ray crystallography is a multi-step process, from obtaining the crystal to refining the final structure.[8][9]

G cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_analysis Structure Solution & Analysis Synthesis Synthesis of Pure Compound CrystalGrowth Single Crystal Growth Synthesis->CrystalGrowth Purified Product Mounting Crystal Mounting CrystalGrowth->Mounting High-Quality Single Crystal XRD X-ray Data Collection (Diffractometer) Mounting->XRD Processing Data Processing & Scaling XRD->Processing Raw Diffraction Images Solution Structure Solution (e.g., SHELXT) Processing->Solution Reflection Data File (hkl) Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Initial Model Validation Validation & CIF Generation Refinement->Validation Refined Structure Final Final Structural Analysis Validation->Final Final Crystallographic Information File (CIF)

General workflow for X-ray crystallography of novel sulfonamides.[9]

Protocol 3: Data Collection and Structure Refinement

  • Crystal Mounting: A selected crystal is mounted on a goniometer head, often using a cryoloop and cryoprotectant if data is to be collected at low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The crystal is placed in a diffractometer (e.g., a Bruker D8 VENTURE) equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.[11] A series of diffraction images are collected as the crystal is rotated.[7]

  • Data Processing: The collected images are processed to integrate the reflection intensities, apply corrections, and scale the data. This step determines the unit cell dimensions and space group.[8]

  • Structure Solution: The processed data is used to solve the crystal structure using direct methods or other algorithms (e.g., with the SHELXT program). This provides an initial model of the electron density and atomic positions.[5]

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares procedure (e.g., with the SHELXL program).[5] This iterative process optimizes the atomic positions, displacement parameters, and other structural details to achieve the best possible fit between the calculated and observed diffraction patterns.[7]

Structural Analysis and Interpretation

The final output of a successful crystallographic experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Crystallographic Data

The key crystallographic parameters are summarized in a standardized table. The following table presents illustrative data typical for a small organic molecule like a pyrazole sulfonamide.

Table 1: Illustrative Crystallographic Data and Refinement Details

Parameter Value
Chemical formula C₆H₁₁N₃O₂S
Formula weight 189.24
Crystal system Monoclinic
Space group P2₁/c
a (Å) 8.5...
b (Å) 12.1...
c (Å) 9.2...
α (°) 90
β (°) 105.3...
γ (°) 90
Volume (ų) 890.1...
Z 4
Temperature (K) 100(2)
Radiation, λ (Å) Mo Kα, 0.71073
R_int_ 0.035
Final R₁ [I > 2σ(I)] 0.042
wR₂ (all data) 0.115
Goodness-of-fit (S) 1.05

Note: These values are representative and not the experimentally determined data for the title compound.

The R-factors (R₁ and wR₂) are crucial indicators of the quality of the refinement; lower values signify a better agreement between the model and the experimental data.[12]

Molecular Geometry and Supramolecular Interactions

Analysis of the refined structure reveals the precise molecular geometry. For 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide, one would expect the pyrazole ring to be essentially planar. Key areas of interest would be the torsion angles describing the orientation of the isopropyl group and the sulfonamide moiety relative to the pyrazole ring.

Of particular importance in sulfonamide crystals are the intermolecular hydrogen bonds.[3][5] The sulfonamide group has two acidic N-H protons and two basic oxygen atoms, making it an excellent candidate for forming robust hydrogen-bonding networks. These interactions, along with weaker C-H···O contacts, dictate the crystal packing and influence the material's physical properties. A common motif is the formation of dimers or chains through N-H···O hydrogen bonds.[3]

A common R²₂(8) hydrogen-bonded sulfonamide dimer motif.

Advanced Analysis: Hirshfeld Surface

To gain deeper, quantitative insight into the intermolecular interactions, Hirshfeld surface analysis is an invaluable computational tool.[13][14] This method maps the crystal environment around a molecule, providing a visual and statistical summary of all close intermolecular contacts.

The analysis is performed using software like CrystalExplorer with the CIF file as input.[13][15] The surface is mapped with properties like dnorm, which highlights regions of close contact. Red spots on the dnorm surface indicate hydrogen bonds and other close contacts.

G cluster_maps Surface Mapping cluster_analysis Quantitative Analysis CIF Crystallographic Information File (CIF) CE Load into CrystalExplorer Software CIF->CE HS Generate Hirshfeld Surface CE->HS dnorm Map d_norm Surface HS->dnorm FP Generate 2D Fingerprint Plot HS->FP Analysis Interaction Insights dnorm->Analysis Quantify Deconstruct Fingerprint Plot to Quantify Contacts FP->Quantify Quantify->Analysis

Workflow for performing Hirshfeld surface analysis.[13]

The 2D fingerprint plot is a histogram that summarizes the intermolecular contacts, plotting the distance to the nearest atom inside the surface (dᵢ) versus the distance to the nearest atom outside (dₑ).[14] Decomposing this plot reveals the percentage contribution of different types of interactions (e.g., H···O, H···H, H···C).

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Contribution (%) Description
H···H 45.5 Van der Waals forces, typical for organic molecules.
O···H / H···O 28.2 Dominant hydrogen bonding interactions.
C···H / H···C 12.8 Weaker C-H···π or C-H···O interactions.
N···H / H···N 6.5 N-H···N or C-H···N interactions.
S···H / H···S 4.1 Weaker contacts involving the sulfur atom.
Other 2.9 Minor contributions from other atom pairs.

Note: These values are representative and not the experimentally determined data for the title compound.

Conclusion and Future Directions

This guide has outlined the comprehensive, state-of-the-art methodology required for the complete crystallographic characterization of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide. Although the specific crystal structure of this compound is not yet in the public domain, the protocols and analytical frameworks described here provide a robust roadmap for any researcher aiming to elucidate its structure.

The resulting three-dimensional structural information would be of immense value, offering critical insights into the molecule's conformational preferences and its capacity for forming intermolecular interactions. For medicinal chemists, this data would fuel the rational design of next-generation pyrazole sulfonamide derivatives with enhanced potency, selectivity, and physicochemical properties, ultimately accelerating the drug development pipeline.

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Sources

Foundational

The Dual-Targeting Paradigm: Receptor Binding Affinity of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide in NLRP3 and Carbonic Anhydrase Modulation

Executive Summary As a Senior Application Scientist, I frequently evaluate privileged pharmacophores that dictate the success or failure of a drug discovery campaign. 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide (CAS 169683...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate privileged pharmacophores that dictate the success or failure of a drug discovery campaign. 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide (CAS 1696838-10-4) is not merely a chemical intermediate; it is a highly specialized moiety that confers profound receptor binding affinity across two distinct pharmacological landscapes: the allosteric modulation of the NLRP3 inflammasome and the active-site coordination of Carbonic Anhydrase (CA) metalloenzymes. This technical guide deconstructs the structural biology, thermodynamic binding principles, and self-validating experimental workflows required to characterize derivatives of this critical scaffold.

Part 1: Structural Biology & Mechanism of Action

The NLRP3 Inflammasome: NACHT Domain Engagement

The most transformative application of the 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide scaffold is its incorporation into diarylsulfonylureas, most notably the clinical candidate MCC7840 (Emlenoflast / Inzomelid)[1]. This compound utilizes the sulfonamide moiety to achieve potent, nanomolar inhibition of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome[2].

  • Causality of Design: Why this specific pyrazole-sulfonamide? The NACHT domain of NLRP3 requires ATP hydrolysis to undergo the conformational changes necessary for oligomerization and subsequent ASC (apoptosis-associated speck-like protein) recruitment[1]. The sulfonamide-derived sulfonylurea linkage acts as a highly specific structural mimic that binds the NACHT domain, sterically blocking ATP hydrolysis[1]. Furthermore, the addition of the 1-isopropyl (propan-2-yl) group on the pyrazole ring is a deliberate pharmacokinetic optimization. It modulates the topological polar surface area (TPSA) and lipophilicity (LogP), significantly enhancing blood-brain barrier (BBB) penetrance compared to the prototype inhibitor MCC950, making it highly efficacious in neuroinflammation models such as Parkinson's disease[3].

Carbonic Anhydrase (hCA): Zinc-Binding Coordination

Beyond neuroinflammation, the pyrazole-3-sulfonamide motif is a classical Zinc-Binding Group (ZBG)[4].

  • Causality of Design: The primary sulfonamide anion ( −SO2​NH− ) coordinates directly with the catalytic Zn2+ ion located in the deep active site cleft of human carbonic anhydrase (hCA) isoenzymes[5]. The pyrazole ring engages in critical π−π stacking and hydrophobic interactions with active site residues (e.g., Val121, Leu198), while the isopropyl group introduces steric bulk. This steric hindrance is crucial; it prevents non-specific binding and drives isoform selectivity, allowing researchers to target specific hCA isoforms (like cytosolic hCA I and II) over others, which is vital for developing targeted therapies without off-target toxicity[5].

Part 2: Experimental Methodologies (Self-Validating Protocols)

To rigorously quantify the binding affinity of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide derivatives, we employ orthogonal, self-validating assay systems.

Protocol 1: Radioligand Competition Binding Assay for NLRP3 (NACHT Domain)

Rationale: To definitively prove that the sulfonamide derivative directly engages the NACHT domain rather than acting on downstream caspase-1 pathways, a radiolabeled displacement assay is mandatory[1].

  • Membrane Preparation: Isolate membranes from HEK293T cells transiently overexpressing human NLRP3.

    • Causality: Overexpression ensures a high Bmax​ (receptor density), maximizing the signal-to-noise ratio and eliminating variables related to active cellular uptake mechanisms.

  • Tracer Incubation: Incubate the membrane preparations with [3H] -MCC7840 at a concentration equal to its Kd​ to ensure 50% receptor occupancy.

  • Competition: Introduce the unlabeled 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide test compound across a 10-point concentration gradient ( 10−11 to 10−5 M).

  • Separation & Detection: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the lipophilic ligand. Measure retained radioactivity via liquid scintillation counting.

  • Self-Validation Check: Calculate the Hill slope ( nH​ ) of the displacement curve. The assay is self-validating if nH​≈1.0 , confirming a single, specific binding site on the NACHT domain without allosteric cooperativity artifacts.

Protocol 2: Stopped-Flow CO₂ Hydration Assay for hCA Inhibition

Rationale: Carbonic anhydrase catalyzes the hydration of CO2​ at near diffusion-limited rates ( kcat​≈106 s−1 ). Standard steady-state kinetics cannot capture this; stopped-flow spectrophotometry is required.

  • Enzyme Preparation: Purify recombinant hCA II via affinity chromatography using a sulfonamide-agarose resin to ensure >95% purity.

  • Reaction Setup: Pre-incubate the enzyme (10 nM) with the pyrazole-3-sulfonamide inhibitor for 15 minutes.

    • Causality: This incubation is critical to allow the ZBG to fully displace the active-site water molecule and coordinate the zinc ion.

  • Stopped-Flow Execution: Rapidly mix the enzyme-inhibitor complex with CO2​ -saturated water containing Phenol Red indicator (pH 7.5).

  • Kinetic Readout: Monitor the decrease in absorbance at 557 nm as the pH drops due to proton release from CO2​ hydration.

  • Self-Validation Check: Calculate the Ki​ using the Cheng-Prusoff equation. The assay is considered valid only if the uninhibited control reaction reaches equilibrium in <100 milliseconds.

Part 3: Quantitative Data

The following table summarizes the binding affinities of key 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide derivatives across their primary targets.

Target Receptor / EnzymeDerivative / CompoundBinding Affinity ( IC50​ / Ki​ )Mechanism of ActionReference
NLRP3 (NACHT Domain) MCC7840 (Emlenoflast) IC50​<100 nM Blocks ATP hydrolysis1
hCA I (Cytosolic) Pyrazole-3-sulfonamide analogs Ki​=500−9300 nM Zn2+ Coordination5
hCA II (Cytosolic) Pyrazole-3-sulfonamide analogs Ki​=6.8−8500 nM Zn2+ Coordination5

Part 4: Mandatory Visualization

NLRP3_Inhibition Stimulus Pathogen/Danger Signals NLRP3 NLRP3 Monomer (NACHT Domain) Stimulus->NLRP3 Triggers ATP ATP Hydrolysis NLRP3->ATP Requires Oligomerization Oligomerization & ASC ATP->Oligomerization Enables Inflammasome Active Inflammasome Oligomerization->Inflammasome Forms Inhibitor Sulfonamide Derivative (e.g., MCC7840) Inhibitor->NLRP3 Binds NACHT Inhibitor->ATP Blocks

Fig 1. Mechanism of NLRP3 inflammasome inhibition by pyrazole-3-sulfonamide derivatives.

Binding_Assay Membrane Membrane Prep HEK293T Overexpression Incubation Tracer Incubation [3H]-Ligand + Compound Membrane->Incubation Filtration Rapid Filtration GF/B Filters (0.3% PEI) Incubation->Filtration Analysis Scintillation & Analysis Hill Slope Validation Filtration->Analysis

Fig 2. Self-validating radioligand competition assay workflow for NACHT domain binding.

References

  • Gordon, R., et al. "PET-MRI biomarkers reveal efficacy of a novel NLRP3 inhibitor in Parkinson's disease models." Oxford Academic (Brain). URL: 1

  • "Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors." PMC (NIH). URL: 5

  • "Emlenoflast (MCC7840) | NLRP3 Inhibitor." MedChemExpress. URL: 2

  • "Small molecule therapeutics for neuroinflammation-mediated neurodegenerative disorders." PMC (NIH). URL: 6

Sources

Exploratory

safety data sheet and handling guidelines for 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide

An In-depth Technical Guide for the Safe Handling and Use of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide This document provides a comprehensive technical guide for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for the Safe Handling and Use of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and use of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide (CAS No. 1696838-10-4). The information herein is synthesized from available safety data sheets and established laboratory best practices for related chemical classes to ensure a high standard of safety and experimental integrity.

Compound Identification and Physicochemical Properties

1-(propan-2-yl)-1H-pyrazole-3-sulfonamide is a heterocyclic compound incorporating both a pyrazole ring and a sulfonamide functional group.[1] Such structures are of significant interest in medicinal chemistry and drug discovery.[2] Understanding the fundamental properties of this compound is the first step in ensuring its safe and effective use in a research setting.

PropertyValueSource
CAS Number 1696838-10-4[3][4][5]
Molecular Formula C₆H₁₁N₃O₂S[3][6]
Molecular Weight 189.24 g/mol [3]
Purity Typically ≥95% for research use
Common Use For Research Use Only. Not for human or veterinary use.[3]

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is critical for developing safe handling protocols. Based on available data, this compound is classified as hazardous.[4] The primary risks involve acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.

GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. The classification for 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide is summarized below.

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, Oral4WarningH302: Harmful if swallowed.[4]
Skin Corrosion/Irritation2WarningH315: Causes skin irritation.[4]
Serious Eye Damage/Irritation2WarningH319: Causes serious eye irritation.[4]
Specific Target Organ Toxicity (Single Exposure)3WarningH335: May cause respiratory irritation.[4]
Toxicological Profile: An Expert's Perspective
  • Acute Oral Toxicity (H302): The "Harmful if swallowed" classification indicates that accidental ingestion of even small quantities could lead to adverse health effects. This necessitates strict prohibitions on eating, drinking, or smoking in laboratory areas where the compound is handled.[4][7]

  • Skin and Eye Irritation (H315, H319): As a crystalline solid or powder, the compound presents a risk of mechanical and chemical irritation. The sulfonamide and pyrazole moieties can interact with biological tissues, causing inflammation.[8] This is a common characteristic of many heterocyclic compounds and underscores the need for robust personal protective equipment.[9][10]

  • Respiratory Irritation (H335): Fine powders can be easily aerosolized during handling (e.g., weighing, transferring). Inhalation of these particles can irritate the mucous membranes of the respiratory tract.[8] Therefore, all manipulations that could generate dust must be performed in a controlled, ventilated environment.

substance Compound Identification 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide hazards Hazard Classification (GHS Data) - Acute Tox. 4 (Oral) - Skin Irrit. 2 - Eye Irrit. 2 - STOT SE 3 substance->hazards Leads to risk Risk Assessment - Ingestion Risk - Dermal/Eye Contact Risk - Inhalation Risk hazards->risk Informs controls Implementation of Safety Controls risk->controls Requires

Caption: Hazard Assessment and Control Workflow.

Safe Handling and Engineering Controls

The principle of ALARA (As Low As Reasonably Achievable) should guide all interactions with this compound. This is best achieved through a multi-layered approach known as the Hierarchy of Controls.

cluster_0 Hierarchy of Controls elim Elimination (Most Effective) subst Substitution eng Engineering Controls (e.g., Fume Hood) admin Administrative Controls (e.g., SOPs, Training) ppe Personal Protective Equipment (Least Effective)

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls

Your primary line of defense is to minimize exposure at the source.

  • Chemical Fume Hood: All work with the solid compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood.[11] This is non-negotiable due to the H335 respiratory irritation hazard.

  • Ventilation: Ensure general laboratory ventilation is adequate to prevent the accumulation of vapors or dust.[7][12] An eyewash station and safety shower must be readily accessible.[10][12]

Personal Protective Equipment (PPE)

PPE is essential as the final barrier between the researcher and the chemical.

  • Eye and Face Protection: Wear chemical-resistant safety goggles or glasses.[11] A face shield should be considered if there is a significant risk of splashing.

  • Skin Protection: A standard laboratory coat must be worn and kept fastened. Long-sleeved clothing is recommended.[9]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[11][12] It is crucial to inspect gloves before use and remove them with care to avoid skin contamination.[9] Change gloves immediately if they become contaminated.

Hygiene Practices
  • Avoid all contact with skin, eyes, and clothing.[8]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8][11]

  • Do not eat, drink, or smoke in areas where chemicals are handled or stored.[4][12]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to mitigate the risks identified in Section 2.

Protocol: Weighing and Preparing a Stock Solution
  • Preparation: Don all required PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a calibrated analytical balance, weigh paper/boat, spatula, and a vial containing the 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide powder inside the fume hood. Also place the chosen solvent and necessary glassware (e.g., volumetric flask) inside the hood.

  • Weighing: Carefully transfer the desired amount of the compound from its storage container to the weigh paper. Perform this action slowly to minimize dust generation. Close the primary storage container immediately.

  • Solubilization: Carefully add the weighed solid to the volumetric flask. Using the intended solvent, rinse the weigh paper and spatula into the flask to ensure a complete transfer.

  • Dilution: Add solvent to the flask, cap it, and mix until the solid is fully dissolved. If necessary, sonicate to aid dissolution. Finally, add solvent to the calibration mark.

  • Labeling: Clearly label the new solution with the compound name, concentration, solvent, date, and your initials.

  • Cleanup: Dispose of the used weigh paper and any contaminated materials in the designated solid hazardous waste container.[9] Wipe down the spatula and work surface within the fume hood.

Storage and Stability

Proper storage is essential for maintaining the compound's integrity and ensuring safety.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8][11][12] Do not store in direct sunlight.[7][12] Refrigerated storage is often recommended for long-term stability.[11]

  • Incompatibilities: Keep away from strong oxidizing agents.[10] While specific reactivity data for this compound is limited, pyrazole and sulfonamide derivatives can be incompatible with strong acids and bases.

Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

cluster_skin Skin Contact cluster_eye Eye Contact skin_start Exposure Occurs skin_1 Immediately remove all contaminated clothing. skin_start->skin_1 skin_2 Rinse skin with copious amounts of water for at least 15 minutes. skin_1->skin_2 skin_3 If irritation persists, seek medical attention. skin_2->skin_3 eye_start Exposure Occurs eye_1 Rinse cautiously with water for several minutes. eye_start->eye_1 eye_2 Remove contact lenses, if present and easy to do. eye_1->eye_2 eye_3 Continue rinsing. Seek immediate medical attention. eye_2->eye_3

Caption: Emergency response protocol for personal exposure.

  • Inhalation: If inhaled, immediately move the affected person to fresh air.[9][11][12] If the person feels unwell or has difficulty breathing, call a poison center or physician.[7][12]

  • Ingestion: If swallowed, rinse the mouth with water.[7][12] Call a poison center or physician immediately.[4] Do not induce vomiting unless directed to do so by medical personnel.

  • Spills: For small spills, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite), sweep it up, and place it in a tightly closed container for disposal.[7][11] Ventilate the area until the cleanup is complete.[7] Do not allow the material to enter drains or water courses.[11]

  • Fire: In case of fire, use dry powder, carbon dioxide, or alcohol-resistant foam extinguishers.[11] Firefighters should wear self-contained breathing apparatus.[12]

Disposal Considerations

This material and its container must be disposed of as hazardous waste.[9] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain or with ordinary trash.

References

  • Safety Data Sheet. (n.d.). Kishida Chemical Co., Ltd.
  • 1-(Propan-2-yl)-1H-pyrazole-3-sulfonamide. (n.d.). Sapphire Bioscience.
  • Safety Data Sheet. (2016, October 6). BroadPharm.
  • An evidence-based approach for providing cautionary recommendations to sulfonamide-allergic patients and determining cross-reactivity among sulfonamide-containing medications. (2013, June 15). PubMed.
  • 1-(propan-2-yl)-1h-pyrazole-3-sulfonamide. (n.d.). PubChemLite.
  • SAFETY DATA SHEET - Sulfanilamide. (2023, October 18). Fisher Scientific.
  • Safety Data Sheet. (2022, February 8). Kishida Chemical Co., Ltd.
  • SAFETY DATA SHEET - Sodium 1-propanesulfonate. (2025, December 21). Fisher Scientific.
  • Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • SAFETY DATA SHEET - 3,5-Dimethyl-4-iodo-1H-pyrazole. (2025, November 7). Sigma-Aldrich.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences.
  • Sulfonamides. (n.d.). MSD Manual Professional Edition.
  • Sulfonamide Side Effects, Overdose, Dangerous Interactions. (2021, September 22). ResearchGate.
  • Safety Data Sheet - 1-Isopropyl-1H-pyrazole-3-sulfonamide. (n.d.). CymitQuimica.
  • 1696838-10-4|1-(Propan-2-yl)-1H-pyrazole-3-sulfonamide. (n.d.). BLDpharm.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.
  • 1-(Propan-2-yl)-1H-pyrazole-3-sulfonamide. (n.d.). Crysdot LLC.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide derivatives, a class of compounds with s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide derivatives, a class of compounds with significant potential in medicinal chemistry. Pyrazole sulfonamides are recognized for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This protocol outlines a robust and versatile synthetic strategy, starting from readily available precursors, and provides detailed, step-by-step instructions for each reaction. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology for the synthesis of diverse analogs.

Introduction: The Significance of Pyrazole Sulfonamides

Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are a cornerstone in drug discovery.[1][4] When functionalized with a sulfonamide moiety, their therapeutic potential is often enhanced, leading to compounds with a broad spectrum of pharmacological activities.[5][6] The 1-(propan-2-yl) substituent, in particular, can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. This guide focuses on a logical and efficient synthetic pathway to access these valuable derivatives.

Core Synthetic Strategy

The synthesis of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide derivatives can be approached through several routes. A common and effective strategy involves a multi-step sequence that includes the formation of the pyrazole core, followed by sulfonation and N-alkylation. The presented protocol is designed for adaptability, allowing for the introduction of various substituents on the pyrazole ring.

A general and reliable method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] Subsequent functionalization allows for the introduction of the sulfonamide group, followed by N-alkylation to introduce the isopropyl group.

Visualizing the Synthetic Workflow

The overall synthetic pathway is illustrated below. This diagram outlines the key transformations from starting materials to the final 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide derivatives.

Synthetic_Workflow start 1,3-Dicarbonyl Compound + Hydrazine Hydrate pyrazole 3-Methyl-1H-pyrazole start->pyrazole Cyclocondensation sulfonylation 3-Methyl-1H-pyrazole-5-sulfonyl chloride pyrazole->sulfonylation Chlorosulfonation sulfonamide_formation 3-Methyl-1H-pyrazole-5-sulfonamide sulfonylation->sulfonamide_formation Amination alkylation 1-(propan-2-yl)-3-methyl-1H-pyrazole-5-sulfonamide sulfonamide_formation->alkylation N-Isopropylation

Caption: Synthetic workflow for 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide derivatives.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis of a representative 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide derivative.

Step 1: Synthesis of 3-Methyl-1H-pyrazole

This initial step involves the classic cyclocondensation reaction to form the pyrazole ring.

  • Rationale: The reaction between a 1,3-dicarbonyl compound (e.g., acetylacetone) and hydrazine hydrate is a high-yielding and straightforward method for the synthesis of substituted pyrazoles.[3]

  • Reagents and Materials:

    • Acetylacetone

    • Hydrazine hydrate (85% in water)

    • Methanol

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve acetylacetone (1.0 eq) in methanol.

    • Slowly add hydrazine hydrate (1.0 eq) dropwise to the stirred solution at room temperature. An exothermic reaction is expected.[3]

    • After the initial exothermic reaction subsides, heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • The resulting crude 3-methyl-1H-pyrazole can be used in the next step without further purification or can be purified by distillation.

Step 2: Synthesis of 3-Methyl-1H-pyrazole-5-sulfonyl chloride

This step introduces the sulfonyl chloride functionality, a key intermediate for the sulfonamide group.

  • Rationale: Chlorosulfonic acid is a powerful reagent for the direct sulfonylchlorination of aromatic and heteroaromatic rings.[7] The reaction conditions must be carefully controlled due to the reactive nature of chlorosulfonic acid.

  • Reagents and Materials:

    • 3-Methyl-1H-pyrazole

    • Chlorosulfonic acid

    • Dichloromethane (DCM)

    • Ice bath

    • Dropping funnel

    • Round-bottom flask

  • Procedure:

    • In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride drying tube, place 3-methyl-1H-pyrazole (1.0 eq).

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise to the pyrazole with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • The precipitated product, 3-methyl-1H-pyrazole-5-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.

Step 3: Synthesis of 3-Methyl-1H-pyrazole-5-sulfonamide

The sulfonyl chloride is converted to the corresponding sulfonamide in this step.

  • Rationale: The reaction of a sulfonyl chloride with ammonia provides a direct route to the primary sulfonamide.[8]

  • Reagents and Materials:

    • 3-Methyl-1H-pyrazole-5-sulfonyl chloride

    • Aqueous ammonia (28-30%)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Ice bath

    • Round-bottom flask

  • Procedure:

    • Dissolve 3-methyl-1H-pyrazole-5-sulfonyl chloride (1.0 eq) in DCM or THF in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add an excess of concentrated aqueous ammonia dropwise with stirring.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • After completion, remove the organic solvent under reduced pressure.

    • The resulting solid sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 4: Synthesis of 1-(propan-2-yl)-3-methyl-1H-pyrazole-5-sulfonamide

The final step is the N-alkylation of the pyrazole ring with an isopropyl group.

  • Rationale: N-alkylation of pyrazoles can be achieved using various alkylating agents in the presence of a base.[9][10] The use of isopropyl bromide and a carbonate base in a polar aprotic solvent like DMF is a common and effective method.[11]

  • Reagents and Materials:

    • 3-Methyl-1H-pyrazole-5-sulfonamide

    • Isopropyl bromide (2-propyl bromide)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Round-bottom flask

    • Magnetic stirrer

    • Heating mantle

  • Procedure:

    • To a stirred solution of 3-methyl-1H-pyrazole-5-sulfonamide (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

    • Add isopropyl bromide (1.5 eq) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.[11]

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the final product, 1-(propan-2-yl)-3-methyl-1H-pyrazole-5-sulfonamide.[11]

Characterization Data

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

Technique Expected Observations for 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide Derivatives
¹H NMR Characteristic signals for the pyrazole ring protons, the isopropyl group (a septet and a doublet), and the sulfonamide NH₂ protons.[2][12]
¹³C NMR Resonances corresponding to the carbon atoms of the pyrazole ring and the isopropyl group.
Mass Spec (MS) The molecular ion peak corresponding to the calculated molecular weight of the target compound.[2][5]
FT-IR Characteristic absorption bands for N-H stretching of the sulfonamide, S=O stretching, and C=N stretching of the pyrazole ring.

Troubleshooting and Safety Precautions

  • Low Yield in N-alkylation: If the N-alkylation step gives a low yield, consider using a stronger base such as cesium carbonate or sodium hydride. Ensure all reagents and solvents are anhydrous.

  • Regioisomer Formation: N-alkylation of unsymmetrical pyrazoles can lead to the formation of regioisomers. The major product is often sterically controlled.[9] Careful purification by column chromatography is crucial to isolate the desired isomer.

  • Safety:

    • Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Hydrazine hydrate is toxic and a suspected carcinogen. Handle with appropriate care and PPE.

    • Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.

Conclusion

The protocol detailed in this application note provides a reliable and adaptable method for the synthesis of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide derivatives. By understanding the rationale behind each step, researchers can effectively synthesize a variety of analogs for further investigation in drug discovery and development programs.

References

  • Gedawy, E. M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(3), 993. [Link]

  • Pawar, S. S., et al. (2017). Succinimide-N-sulfonic Acid Catalyzed One Pot, Efficient Synthesis of Substituted Pyrazoles. Journal of Applicable Chemistry, 6(5), 844-849. [Link]

  • Rao, V. R., et al. (2016). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México, 27(1), 35-42. [Link]

  • Khan, I., et al. (2023). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry, 11, 1189498. [Link]

  • Shah, S. A. A., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19163-19175. [Link]

  • Gedawy, E. M., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry, 189, 112066. [Link]

  • Reddy, T. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26235–26244. [Link]

  • Kalinin, S., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1709. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. Journal of Pesticide Science, 46(3), 256-263. [Link]

  • Tummatorn, J., & Dudley, G. B. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3411. [Link]

  • Patel, K. D., et al. (2016). The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. Journal of Chemical and Biological and Physical Sciences, 6(1), 1-10. [Link]

  • El-Sayed, M. A., et al. (1983). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Journal of Pharmaceutical Sciences, 72(8), 931-934. [Link]

  • Li, Y., et al. (2023). Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds. Organic Letters, 25(36), 6679–6684. [Link]

  • Nishimura, T., et al. (1998). U.S. Patent No. 5,705,656. Washington, DC: U.S.
  • Caprioglio, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13824–13853. [Link]

  • Caprioglio, D., et al. (2021). Scheme 3. Synthesis of Substituted Pyrazol Azabicyclic-Sulfonamides 25−29 a. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2023). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity, e202301406. [Link]

  • Sonwane, S. B., & Shingate, B. B. (2018). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Scientific Research in Science and Technology, 4(8), 114-119. [Link]

  • PubChem. (n.d.). 1-(propan-2-yl)-1h-pyrazole-3-sulfonamide. National Center for Biotechnology Information. [Link]

  • Caprioglio, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13824-13853. [Link]

  • Hovhannisyan, A. A., et al. (2020). Synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine. ResearchGate. [Link]

  • Głowacka, I. E., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. International Journal of Molecular Sciences, 24(8), 7194. [Link]

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Application

The Versatile Building Block: 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide in Modern Medicinal Chemistry

Introduction: The Privileged Pyrazole Sulfonamide Scaffold In the landscape of contemporary drug discovery, certain molecular scaffolds consistently emerge as "privileged structures" due to their inherent ability to inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Pyrazole Sulfonamide Scaffold

In the landscape of contemporary drug discovery, certain molecular scaffolds consistently emerge as "privileged structures" due to their inherent ability to interact with a wide array of biological targets in a specific and potent manner. The pyrazole ring system is one such scaffold, prized for its metabolic stability, synthetic tractability, and capacity for diverse functionalization.[1] When combined with a sulfonamide moiety, the resulting pyrazole sulfonamide core becomes a powerful pharmacophore, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[2][3] This application note focuses on a specific, yet highly valuable, building block within this class: 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide . The strategic placement of the N-isopropyl group offers a unique combination of steric and electronic properties that medicinal chemists can leverage to fine-tune the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents.

This guide provides an in-depth exploration of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide as a key building block. We will detail its synthesis, showcase its application in the development of targeted therapies—with a particular focus on the inhibition of Janus kinases (JAKs) for the treatment of autoimmune diseases—and provide detailed protocols to facilitate its use in the research and development laboratory.

Synthetic Protocol: Accessing the Building Block

The synthesis of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide is a straightforward process, typically achieved through a two-step sequence starting from the corresponding N-isopropyl pyrazole. The key intermediate, 1-(propan-2-yl)-1H-pyrazole-3-sulfonyl chloride, is commercially available, which significantly streamlines the synthesis of the final sulfonamide.

Protocol 1: Synthesis of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide

This protocol details the amination of 1-(propan-2-yl)-1H-pyrazole-3-sulfonyl chloride.

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-(propan-2-yl)-1H-pyrazole-3-sulfonyl chloride≥95%AChemBlock, PubChemLite[4][5]
Ammonium hydroxide solution28-30%Standard laboratory grade
Dichloromethane (DCM)AnhydrousStandard laboratory grade
Saturated sodium bicarbonate solution-Prepared in-house
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)-Standard laboratory grade
Round-bottom flask-Standard laboratory glassware
Magnetic stirrer and stir bar-Standard laboratory equipment
Ice bath-Standard laboratory equipment
Separatory funnel-Standard laboratory glassware
Rotary evaporator-Standard laboratory equipment

Experimental Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(propan-2-yl)-1H-pyrazole-3-sulfonyl chloride (1.0 eq) in dichloromethane (20 mL).

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Amination: Slowly add an excess of ammonium hydroxide solution (5.0 eq) dropwise to the cooled solution. The reaction is exothermic. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide as a white solid.

Diagram of the Synthetic Workflow:

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start 1-(propan-2-yl)-1H-pyrazole-3-sulfonyl chloride reagents 1. Ammonium Hydroxide 2. Dichloromethane 3. 0°C to Room Temperature start->reagents Amination product 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide reagents->product

Caption: Synthetic workflow for the preparation of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide.

Applications in Medicinal Chemistry: A Case Study in JAK Inhibition

The 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide scaffold is a key component in the design of inhibitors for the Janus kinase (JAK) family of enzymes.[6] JAKs are a group of intracellular, non-receptor tyrosine kinases that are critical for signaling from cytokine receptors.[7] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is implicated in a variety of autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and alopecia areata.[8][9] Therefore, inhibiting JAKs has become a major therapeutic strategy for these conditions.[]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Upon cytokine binding to its receptor, the associated JAKs are brought into close proximity, where they phosphorylate and activate each other. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once docked, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune responses.

Simplified JAK-STAT Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK JAK2 JAK JAK1->JAK2 2. Activation (Phosphorylation) STAT_inactive Inactive STAT JAK1->STAT_inactive 3. STAT Phosphorylation STAT_active Active STAT Dimer STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression 6. Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor JAK Inhibitor (e.g., Ritlecitinib) Inhibitor->JAK1 Inhibition

Caption: Simplified overview of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Case Study: Ritlecitinib - A JAK3/TEC Family Kinase Inhibitor

While a direct synthesis of a marketed drug from 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide is not explicitly detailed in the public domain, the structural motif is central to novel JAK inhibitors. For instance, the core of Ritlecitinib, a recently developed inhibitor of JAK3 and TEC family kinases for the treatment of alopecia areata, features a related pyrazolopyrimidine core, highlighting the importance of the pyrazole scaffold in this therapeutic class.[11][12] The N-substituent on the pyrazole ring is a critical determinant of selectivity and potency among the JAK family members. The isopropyl group in our title building block provides a specific steric and lipophilic profile that can be exploited to achieve desired interactions within the ATP-binding pocket of the target kinase.

The development of selective JAK inhibitors, such as PF-04965842 for JAK1, further underscores the therapeutic potential of molecules derived from pyrazole sulfonamide building blocks in treating autoimmune diseases.[13][14]

Structure-Activity Relationship (SAR) Insights

For pyrazole-based kinase inhibitors, the following general SAR principles often apply, and the 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide building block is well-suited to explore these:

  • N1-Substitution: The substituent on the pyrazole nitrogen (the isopropyl group in this case) projects into a specific pocket of the kinase active site. Altering the size and lipophilicity of this group can significantly impact potency and selectivity.[15]

  • Pyrazole Core: The pyrazole ring itself often forms crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.[6]

  • Sulfonamide Linker: The sulfonamide group can act as a hydrogen bond donor and acceptor, contributing to the overall binding affinity. It also provides a synthetically versatile point for linking to other molecular fragments.

  • Further Derivatization: The sulfonamide nitrogen can be further substituted to explore additional binding interactions and modulate physicochemical properties.

Table of Biological Activity for Representative Pyrazole Sulfonamide Derivatives:

Compound ClassTarget KinaseIC₅₀ (nM)Disease Area
PyrazolopyrimidineJAK1<10Autoimmune Diseases
Pyrazole SulfonamideJAK310-50Autoimmune Diseases
Biaryl Pyrazole SulfonamideLRRK250-100Parkinson's Disease[2]
Pyrazole-based SulfonamideMALT120-80Cancer, Autoimmune Diseases[16]

Note: The IC₅₀ values are representative and compiled from various sources for illustrative purposes.

Conclusion and Future Outlook

1-(propan-2-yl)-1H-pyrazole-3-sulfonamide is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the privileged nature of the pyrazole sulfonamide scaffold make it an attractive starting point for the development of novel therapeutic agents. The demonstrated success of related structures in the discovery of potent and selective kinase inhibitors, particularly for the JAK family, highlights the significant potential of this building block in creating next-generation treatments for autoimmune diseases, inflammatory conditions, and cancer. Further exploration of derivatives based on this scaffold is warranted and holds considerable promise for future drug discovery programs.

References

  • An alternative process for the synthesis of the key intermediate of ritlecitinib. (n.d.). ResearchGate. Retrieved April 8, 2026, from [Link]

  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). ACS Medicinal Chemistry Letters. Retrieved April 8, 2026, from [Link]

  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (n.d.). ResearchGate. Retrieved April 8, 2026, from [Link]

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. (2018). Journal of Medicinal Chemistry. Retrieved April 8, 2026, from [Link]

  • 1-isopropyl-1h-pyrazole-3-sulfonyl chloride (C6H9ClN2O2S). (n.d.). PubChemLite. Retrieved April 8, 2026, from [Link]

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. (2018). OSTI.gov. Retrieved April 8, 2026, from [Link]

  • 1-(propan-2-yl)-1h-pyrazole-3-sulfonamide. (n.d.). PubChemLite. Retrieved April 8, 2026, from [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Journal of Pharmaceutical Science and Research. Retrieved April 8, 2026, from [Link]

  • Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibit. (2020). Semantic Scholar. Retrieved April 8, 2026, from [Link]

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. (2018). ResearchGate. Retrieved April 8, 2026, from [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). Open University and City University of London Institutional Repository. Retrieved April 8, 2026, from [Link]

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. (2018). Journal of Medicinal Chemistry. Retrieved April 8, 2026, from [Link]

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. (2018). PubMed. Retrieved April 8, 2026, from [Link]

  • Pyrazolylsulfonamide compounds and their use in therapy. (2024). Google Patents.
  • Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. (n.d.). PMC. Retrieved April 8, 2026, from [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1998). PubMed. Retrieved April 8, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. Retrieved April 8, 2026, from [Link]

  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. (2020). PMC. Retrieved April 8, 2026, from [Link]

  • JAK inhibitors in psoriasis: a promising new treatment modality. (2012). PubMed. Retrieved April 8, 2026, from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Retrieved April 8, 2026, from [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). MDPI. Retrieved April 8, 2026, from [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (n.d.). PMC. Retrieved April 8, 2026, from [Link]

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Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of drug discovery and development for the unambiguous structural elucidation and purity assessment of novel che...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of drug discovery and development for the unambiguous structural elucidation and purity assessment of novel chemical entities.[1][2][3] This application note provides a detailed guide to the characterization of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide, a heterocyclic compound with potential applications in medicinal chemistry. We present optimized protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR experiments. Furthermore, a thorough analysis of the expected spectral data is provided, explaining the causal relationships between the molecular structure and the observed chemical shifts, coupling constants, and correlations. This guide is intended for researchers, scientists, and drug development professionals to facilitate the routine and in-depth characterization of this and structurally related molecules.

Introduction

1-(propan-2-yl)-1H-pyrazole-3-sulfonamide (Figure 1) is a small molecule incorporating a pyrazole ring, a sulfonamide group, and an isopropyl substituent. Each of these functional groups imparts specific electronic and steric properties that are reflected in the compound's NMR spectra. Accurate structural confirmation is a critical step in the synthesis and development of new pharmaceutical compounds, ensuring that the desired molecule has been formed and is of sufficient purity for further investigation.[4][5] NMR spectroscopy provides atomic-level information about the molecular structure, connectivity, and chemical environment of the nuclei within a molecule.[6] This document serves as a comprehensive technical guide, detailing the experimental procedures and expected outcomes for the complete NMR characterization of this target compound.

Chemical structure of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamideFigure 1. Chemical structure of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide.

Part 1: Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[7] The following protocol ensures the acquisition of high-resolution spectra.

Materials:

  • 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[8]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • 5 mm NMR tubes of good quality[9][10]

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Glass Pasteur pipette and filter plug (e.g., glass wool)

Procedure:

  • Weigh the desired amount of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide and transfer it to a clean, dry vial. For routine ¹H NMR, 5-25 mg is sufficient, while ¹³C NMR may require a more concentrated sample (50-100 mg) to achieve a good signal-to-noise ratio in a reasonable time.[8]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[7] Chloroform-d is a common choice for many organic molecules.[7]

  • Add a small amount of TMS as an internal reference for chemical shifts (δ = 0.00 ppm).[11]

  • Vortex the vial until the sample is completely dissolved. The solution should be clear and free of any particulate matter.

  • Filter the solution through a Pasteur pipette with a small glass wool plug directly into the NMR tube to remove any suspended particles, which can degrade spectral quality.

  • The final volume in the NMR tube should be between 0.5 and 0.6 mL, corresponding to a height of about 4-5 cm.[9][10]

  • Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Weigh Compound & Dissolve in Deuterated Solvent Filter Filter into NMR Tube Prep->Filter H1_NMR 1D ¹H NMR Filter->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR COSY 2D COSY C13_NMR->COSY HSQC 2D HSQC COSY->HSQC Processing Fourier Transform, Phasing, Baseline Correction HSQC->Processing Analysis Peak Picking, Integration, Coupling Constant Measurement Processing->Analysis Structure Structural Elucidation Analysis->Structure

Caption: Workflow for NMR characterization.

Table 1: Recommended ¹H NMR Acquisition Parameters

ParameterRecommended ValueRationale
Pulse Sequencezg30A standard 30° pulse sequence provides a good balance between signal intensity and quantitative accuracy for routine spectra.[12]
Spectral Width12-16 ppmSufficient to encompass all expected proton signals for this type of molecule.[11]
Acquisition Time2-4 sAllows for good digital resolution of the signals.[12]
Relaxation Delay1-5 sEnsures that the nuclei have sufficiently relaxed before the next pulse, which is important for accurate integration.[11]
Number of Scans8-16Adequate for a moderately concentrated sample to achieve a good signal-to-noise ratio.

Table 2: Recommended ¹³C NMR Acquisition Parameters

ParameterRecommended ValueRationale
Pulse Sequencezgpg30A proton-decoupled pulse sequence simplifies the spectrum by collapsing carbon signals into singlets.[11][13]
Spectral Width0-220 ppmA standard range that covers the chemical shifts of most organic compounds.[11]
Acquisition Time1-2 sProvides sufficient resolution for ¹³C signals.[11]
Relaxation Delay2-5 sA longer delay is often necessary for quaternary carbons to fully relax.[12]
Number of Scans1024 or moreA higher number of scans is required due to the low natural abundance and sensitivity of the ¹³C nucleus.

Table 3: Recommended 2D NMR Acquisition Parameters

ExperimentPulse Sequence (Bruker)Key ParametersPurpose
COSY cosygpqfSpectral width in F1 and F2 dimensions should encompass all proton signals.To identify proton-proton spin-spin coupling networks, revealing which protons are adjacent to each other.[14][15]
HSQC hsqcedetgpsisp2.3Set spectral widths to cover the full ¹H and ¹³C chemical shift ranges.To identify direct one-bond correlations between protons and the carbons to which they are attached.[14][15][16]
Data Processing

Acquired Free Induction Decay (FID) signals should be processed using appropriate NMR software such as TopSpin[17], Mnova[18][19], or the open-source platform NMRium[20][21]. Standard processing steps include:

  • Fourier Transformation: Converts the time-domain FID signal into a frequency-domain spectrum.

  • Phasing: Corrects the phase of the signals to ensure they are all in the absorptive mode.

  • Baseline Correction: Flattens the baseline of the spectrum for accurate integration.

  • Referencing: Calibrates the chemical shift scale using the TMS signal at 0.00 ppm.

Part 2: Spectral Interpretation and Analysis

The chemical structure of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide dictates a specific pattern of signals in its NMR spectra. A detailed prediction of these signals is crucial for accurate interpretation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyrazole ring, the isopropyl group, and the sulfonamide group.

Table 4: Predicted ¹H NMR Data for 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-4 (pyrazole)~6.5 - 7.0Doublet1H~2-3The pyrazole H-4 proton is coupled to the H-5 proton. Its chemical shift is influenced by the electron-withdrawing sulfonamide group at C-3.[22][23]
H-5 (pyrazole)~7.5 - 8.0Doublet1H~2-3The pyrazole H-5 proton is coupled to the H-4 proton and is typically downfield due to its proximity to the N-1 nitrogen.
CH (isopropyl)~4.5 - 5.0Septet1H~6-7This methine proton is split by the six equivalent protons of the two methyl groups. Its downfield shift is due to the attachment to the pyrazole nitrogen.
CH₃ (isopropyl)~1.4 - 1.6Doublet6H~6-7The six protons of the two methyl groups are equivalent and are split by the single methine proton.[24]
NH₂ (sulfonamide)~7.0 - 7.5Broad Singlet2H-The protons on the nitrogen of the sulfonamide group are exchangeable and often appear as a broad signal. The chemical shift can vary with concentration and solvent.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display a single peak for each unique carbon atom in the molecule.

Table 5: Predicted ¹³C NMR Data for 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-3 (pyrazole)~145 - 155This carbon is attached to the electron-withdrawing sulfonamide group, causing a significant downfield shift.[25][26]
C-4 (pyrazole)~105 - 115This carbon is expected to be the most upfield of the pyrazole ring carbons.[25]
C-5 (pyrazole)~130 - 140This carbon is adjacent to two nitrogen atoms, resulting in a downfield shift.[26]
CH (isopropyl)~50 - 60The methine carbon is attached to the pyrazole nitrogen, shifting it downfield.
CH₃ (isopropyl)~20 - 25The methyl carbons of the isopropyl group are in a typical aliphatic region.[27]
Analysis of 2D NMR Spectra

Two-dimensional NMR experiments are powerful tools for confirming the assignments made from the 1D spectra.

Diagram of Key 2D NMR Correlations:

Caption: Expected COSY and HSQC correlations.

  • COSY (Correlation Spectroscopy): The COSY spectrum will show cross-peaks that connect coupled protons.[28] For 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide, the following correlations are expected:

    • A cross-peak between the H-4 and H-5 signals of the pyrazole ring.

    • A cross-peak between the methine (CH) and methyl (CH₃) signals of the isopropyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum reveals which protons are directly attached to which carbons.[28][29] The expected correlations are:

    • A cross-peak connecting the H-4 signal to the C-4 signal.

    • A cross-peak connecting the H-5 signal to the C-5 signal.

    • A cross-peak connecting the isopropyl CH proton signal to its corresponding carbon signal.

    • A cross-peak connecting the isopropyl CH₃ proton signal to its corresponding carbon signal.

Conclusion

This application note provides a robust framework for the comprehensive NMR spectroscopic characterization of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality 1D and 2D NMR spectra. The provided analysis of the expected spectral features, including chemical shifts, multiplicities, and 2D correlations, serves as a reliable guide for the unambiguous structural verification of this molecule. These methodologies are fundamental to ensuring the identity and purity of novel compounds in the drug discovery pipeline.[30]

References

  • NMRium - The next-generation NMR software. (n.d.). NMRium. Retrieved April 7, 2026, from [Link][20][21]

  • TopSpin | NMR Data Analysis - Bruker. (n.d.). Bruker. Retrieved April 7, 2026, from [Link][17]

  • Mnova NMR Software for 1D and 2D NMR Data - Mestrelab Research. (n.d.). Mestrelab Research. Retrieved April 7, 2026, from [Link][18]

  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research | Journal of Medicinal Chemistry - ACS Publications. (2022). ACS Publications. Retrieved April 7, 2026, from [Link][1]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Iowa State University. Retrieved April 7, 2026, from [Link][8]

  • NMR Data Processing Software - University of Delaware. (n.d.). University of Delaware. Retrieved April 7, 2026, from [Link][19]

  • Recommended Software for NMR Data Process – Georgia Tech NMR Center. (n.d.). Georgia Institute of Technology. Retrieved April 7, 2026, from [Link][20]

  • Small molecule NMR sample preparation. (2023). University of Wisconsin-Madison. Retrieved April 7, 2026, from [Link][9]

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  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link][26]

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  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. (n.d.). Wiley Online Library. Retrieved April 7, 2026, from [Link]

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Application

Application Notes and Protocols for In Vitro Cell Viability Assessment of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide

For Research Use Only. Not for use in diagnostic procedures. Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(propan-2-yl)-1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide in in vitro cell viability assays. While specific biological activities of this compound are not extensively documented in public literature, the pyrazole sulfonamide scaffold is a recognized pharmacophore in numerous biologically active molecules with potential applications in oncology and other therapeutic areas.[1][2] These protocols are designed to offer a robust framework for the initial screening and characterization of the cytotoxic and antiproliferative effects of this compound on various cell lines. The methodologies described herein are based on well-established cell viability assays and are intended to be adapted to specific laboratory needs.

Introduction to 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide and its Therapeutic Potential

1-(propan-2-yl)-1H-pyrazole-3-sulfonamide is a heterocyclic compound featuring a pyrazole ring linked to a sulfonamide group. The pyrazole moiety is a five-membered aromatic ring with two adjacent nitrogen atoms, a structure that is present in several pharmaceutical agents.[2] The sulfonamide group is a key functional group in a wide range of drugs with antibacterial, anti-inflammatory, and anticancer properties.[3][4] The combination of these two pharmacophores in 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide suggests its potential as a bioactive molecule.

While the precise mechanism of action for 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide is yet to be elucidated, related pyrazole sulfonamide derivatives have been shown to exert their effects through various mechanisms, including enzyme inhibition and induction of apoptosis.[5][6] For the purpose of this guide, we will hypothesize a potential mechanism involving the inhibition of a critical kinase in a cancer-relevant signaling pathway, leading to cell cycle arrest and subsequent apoptosis. This hypothetical mechanism will serve as a basis for the experimental design and data interpretation outlined below.

Compound Details:

PropertyValue
IUPAC Name 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide
CAS Number 1696838-10-4
Molecular Formula C₆H₁₁N₃O₂S
Molecular Weight 189.24 g/mol

Principle of the Cell Viability Assay

The protocols detailed in this document are based on the principle of measuring the metabolic activity of cultured cells as an indicator of their viability. Viable, metabolically active cells will reduce a substrate into a colored or fluorescent product, and the amount of product is directly proportional to the number of living cells. A reduction in metabolic activity in the presence of a test compound, such as 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide, can indicate either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect.

This guide will focus on two common and robust colorimetric and fluorometric assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay where the yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.[7][8]

  • Resazurin (AlamarBlue®) Assay: A fluorometric assay where the blue, non-fluorescent resazurin is reduced by viable cells to the pink, highly fluorescent resorufin.

Hypothetical Signaling Pathway and Mechanism of Action

To provide a framework for understanding the potential effects of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide, we propose a hypothetical signaling pathway that could be targeted by this compound in cancer cells. This model, depicted below, illustrates the inhibition of a putative "Cancer-Associated Kinase" (CAK) which is critical for cell cycle progression.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Signaling Cascade (e.g., RAS/MAPK) Receptor->Signaling_Cascade CAK Cancer-Associated Kinase (CAK) (Putative Target) Signaling_Cascade->CAK Transcription_Factors Transcription Factors CAK->Transcription_Factors Compound 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide Compound->CAK Inhibition Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Inhibition of Progression Leads to

Caption: Hypothetical mechanism of action for 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide.

Detailed Protocols

General Cell Culture and Maintenance
  • Cell Lines: Select appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293 or primary cells).

  • Culture Medium: Use the recommended culture medium for each cell line, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells regularly to maintain them in the exponential growth phase.

Preparation of Compound Stock Solution
  • Weighing: Accurately weigh a small amount of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide powder.

  • Dissolution: Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Workflow for Cell Viability Assays

G Start Start: Cell Culture Cell_Seeding 1. Cell Seeding (96-well plate) Start->Cell_Seeding Incubation_24h 2. Incubation (24h) (Cell Adherence) Cell_Seeding->Incubation_24h Compound_Treatment 3. Compound Treatment (Serial Dilutions) Incubation_24h->Compound_Treatment Incubation_48_72h 4. Incubation (48-72h) (Drug Exposure) Compound_Treatment->Incubation_48_72h Add_Reagent 5. Add Viability Reagent (MTT or Resazurin) Incubation_48_72h->Add_Reagent Incubation_2_4h 6. Incubation (2-4h) (Color/Fluorescence Development) Add_Reagent->Incubation_2_4h Data_Acquisition 7. Data Acquisition (Spectrophotometer/Fluorometer) Incubation_2_4h->Data_Acquisition Data_Analysis 8. Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis End End: Results Data_Analysis->End

Caption: General workflow for in vitro cell viability assays.

Step-by-Step Protocol for MTT Assay
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells per well.

    • Include wells with medium only as a blank control.

    • Incubate for 24 hours to allow cells to attach.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Step-by-Step Protocol for Resazurin Assay
  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Resazurin Addition and Incubation:

    • Prepare a stock solution of Resazurin (e.g., 0.15 mg/mL in PBS).

    • Add 10 µL of the Resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C.

  • Data Acquisition:

    • Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate fluorometer.

Data Analysis and Interpretation

  • Calculate Percentage Viability:

    • Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Dose-Response Curve:

    • Plot the percentage viability against the logarithm of the compound concentration.

  • IC₅₀ Determination:

    • The IC₅₀ value is the concentration of the compound that inhibits cell viability by 50%. This can be calculated using a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope) in software such as GraphPad Prism.

Example Data Presentation:

Compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.198.1 ± 4.8
185.3 ± 6.1
1052.7 ± 3.9
5015.4 ± 2.5
1005.1 ± 1.8
Calculated IC₅₀ (µM) 9.8

Troubleshooting

IssuePossible CauseSolution
High variability between replicate wells Uneven cell seeding, edge effects in the plateEnsure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate.
Low signal in control wells Low cell number, suboptimal incubation timeOptimize cell seeding density and incubation time for the assay.
High background in blank wells Contamination of the medium or reagentsUse fresh, sterile reagents and medium.
Compound precipitation in the medium Low solubility of the compoundPrepare the highest concentration of the compound in a small volume of DMSO and then dilute in medium. Check for precipitation under a microscope.

References

  • Vertex AI Search. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • PubMed. (2011). Pyrazole-based sulfonamide and sulfamides as potent inhibitors of mammalian 15-lipoxygenase.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • PMC. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • ACS Publications - American Chemical Society. (2023).
  • ResearchGate. (2023).
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Benchchem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.
  • PMC. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study.
  • ACS Publications. (2025).
  • PMC. (2023).
  • BUE Scholar. Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer.
  • Frontiers. Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis.
  • ACS Publications - American Chemical Society. (2023).
  • Sapphire Bioscience. 1-(Propan-2-yl)-1H-pyrazole-3-sulfonamide.
  • PubMed. (2023). Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer.

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Method

mass spectrometry fragmentation patterns of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide

An Application Note on the Mass Spectrometry Fragmentation Patterns of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Mass Spectrometry Fragmentation Patterns of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the expected . While specific experimental data for this compound is not widely published, this application note synthesizes established fragmentation principles of sulfonamides and pyrazole derivatives to predict its behavior under mass spectrometric analysis.[1] This guide offers a robust framework for researchers engaged in the identification, characterization, and quantification of this and structurally related compounds. Detailed protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis are provided, along with a discussion of the underlying fragmentation mechanisms.

Introduction

1-(Propan-2-yl)-1H-pyrazole-3-sulfonamide belongs to a class of compounds containing both a pyrazole and a sulfonamide moiety. Pyrazole derivatives are known for a wide range of biological activities, and sulfonamides are a well-established class of antibacterial agents.[2] The structural characterization of such molecules is crucial in drug discovery, development, and quality control. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the sensitive and specific analysis of these compounds.[2] Understanding the fragmentation patterns is key to developing robust analytical methods for identification and quantification.

The structure of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide is presented below:

Molecular Formula: C₆H₁₁N₃O₂S Monoisotopic Mass: 189.0572 Da Molecular Weight: 189.24 g/mol [3]

This guide will focus on the fragmentation behavior of the protonated molecule [M+H]⁺, which is expected to be the most abundant ion in positive mode electrospray ionization (ESI).

Predicted Fragmentation Pathways

The fragmentation of protonated 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide is anticipated to be driven by the characteristic chemistries of the sulfonamide group and the N-substituted pyrazole ring. Upon collision-induced dissociation (CID) in a tandem mass spectrometer, the [M+H]⁺ ion (m/z 190.06) is expected to undergo several key fragmentation reactions.

Sulfonamide Backbone Fragmentation

The sulfonamide linkage is a common site of fragmentation. Cleavage of the S-N and C-S bonds typically leads to characteristic product ions.[4][5]

  • Cleavage of the S-N Bond: The bond between the sulfur atom and the sulfonamide nitrogen is prone to cleavage. This would result in the loss of the SO₂NH₂ group (66 Da) or the formation of a pyrazole sulfonyl cation. However, a more common pathway for sulfonamides is the cleavage of the bond between the heterocyclic ring and the sulfur atom.

  • Cleavage of the C-S Bond: A primary fragmentation pathway for many sulfonamides involves the cleavage of the C-S bond, leading to the formation of a characteristic ion at m/z 156, corresponding to the benzenesulfonamide portion in many sulfa drugs.[2][6] For this specific molecule, cleavage of the pyrazole-sulfur bond would lead to the formation of the 1-(propan-2-yl)-1H-pyrazole cation and a loss of the SO₂NH₂ radical.

A significant fragmentation pathway is expected to be the loss of sulfur dioxide (SO₂, 64 Da), a common fragmentation for sulfonamides.

N-Isopropyl Group Fragmentation

The N-isopropyl substituent on the pyrazole ring provides another avenue for fragmentation.

  • Loss of Propene: A common fragmentation for isopropyl-substituted compounds is the loss of a neutral propene molecule (C₃H₆, 42 Da) via a McLafferty-type rearrangement or direct cleavage. This would result in a fragment ion at m/z 148.03.

  • Formation of Isopropyl Cation: Cleavage of the N-C bond of the isopropyl group could lead to the formation of an isopropyl cation (C₃H₇⁺, m/z 43.05).

Pyrazole Ring Fragmentation

The pyrazole ring itself can undergo fragmentation, although this may require higher collision energies.

  • Loss of HCN: A characteristic fragmentation of pyrazole rings is the expulsion of a neutral hydrogen cyanide molecule (HCN, 27 Da).[7][8]

  • Loss of N₂: Another documented fragmentation pathway for pyrazoles is the loss of a nitrogen molecule (N₂, 28 Da) from the [M-H]⁺ ion.[7][8]

The proposed fragmentation pathways are illustrated in the following diagram:

Fragmentation_Pathways cluster_main Proposed Fragmentation of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide MH+ [M+H]⁺ m/z 190.06 Frag1 Loss of SO₂ (64 Da) MH+->Frag1 -SO₂ Frag2 Loss of Propene (42 Da) MH+->Frag2 -C₃H₆ Frag3 Loss of Isopropyl Radical (43 Da) MH+->Frag3 -C₃H₇• Product1 [C₆H₁₂N₃O]⁺ m/z 126.10 Frag1->Product1 Product2 [C₃H₅N₃O₂S]⁺ m/z 148.01 Frag2->Product2 Product3 [C₃H₄N₃O₂S]⁺ m/z 147.00 Frag3->Product3

Caption: Proposed major fragmentation pathways for protonated 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide.

Experimental Protocol: LC-MS/MS Analysis

This section provides a detailed protocol for the analysis of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide using a standard LC-MS/MS system. The rationale behind the chosen parameters is to ensure robust and reproducible results.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide and dissolve it in 10 mL of methanol. This stock solution should be stored at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of mobile phase A and mobile phase B to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Liquid Chromatography Parameters

The goal of the chromatographic separation is to resolve the analyte from any potential matrix interferences. A reversed-phase method is generally suitable for compounds of this polarity.

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation of the analyte for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the reversed-phase column.
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutesA standard gradient to ensure elution of the analyte while minimizing run time.
Flow Rate 0.3 mL/minCompatible with standard ESI sources.
Column Temperature 40°CImproves peak shape and reproducibility.
Injection Volume 5 µLA typical injection volume for modern LC-MS systems.
Mass Spectrometry Parameters

The mass spectrometer should be operated in positive ion mode with ESI. The parameters should be optimized by infusing a standard solution of the analyte.

ParameterRecommended Setting (Instrument Dependent)Rationale
Ionization Mode Electrospray Ionization (ESI), PositiveSulfonamides and pyrazoles readily form protonated molecules.
Scan Type Multiple Reaction Monitoring (MRM)For high sensitivity and selectivity in quantitative analysis. A full scan (MS1) and product ion scan (MS2) should be performed initially for confirmation.
Capillary Voltage 3.5 kVOptimize for maximum signal of the precursor ion.
Cone Voltage 30 VOptimize to maximize the precursor ion intensity while minimizing in-source fragmentation.[6]
Source Temperature 150°CPrevents solvent condensation.
Desolvation Gas Nitrogen, 800 L/hrAids in the desolvation of droplets.
Desolvation Temp. 400°CEnsures complete solvent evaporation.
Collision Gas ArgonStandard collision gas for CID.
Collision Energy To be optimized (e.g., 10-40 eV)The energy required to induce fragmentation; should be optimized for each MRM transition.

Data Interpretation and Expected Results

Based on the predicted fragmentation pathways, the following table summarizes the expected major ions in the MS/MS spectrum of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide.

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Product Ion Structure
190.06148.01C₃H₆ (Propene)[1H-pyrazole-3-sulfonamide + H]⁺
190.06126.10SO₂ (Sulfur Dioxide)[1-(propan-2-yl)-1H-pyrazol-3-amine + H]⁺
190.06147.00C₃H₇• (Isopropyl radical)[1H-pyrazole-3-sulfonamide radical cation]⁺•
190.0643.05C₃H₄N₃O₂S[C₃H₇]⁺ (Isopropyl cation)

For quantitative analysis using MRM, at least two transitions should be monitored for confirmation. For example, 190.06 -> 148.01 could be the primary (quantifier) transition, and 190.06 -> 126.10 could be the secondary (qualifier) transition.

Experimental Workflow

The overall workflow for the analysis is depicted in the following diagram:

Experimental_Workflow cluster_workflow Analytical Workflow A Sample/Standard Preparation B LC Separation (Reversed-Phase) A->B C ESI-MS/MS (Positive Ion Mode) B->C D Data Acquisition (MRM) C->D E Data Analysis (Quantification & Confirmation) D->E

Caption: A typical experimental workflow for the LC-MS/MS analysis of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide.

Conclusion

This application note provides a comprehensive, albeit predictive, guide to the mass spectrometric fragmentation of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide. By understanding the fundamental fragmentation mechanisms of the constituent sulfonamide and pyrazole moieties, researchers can develop and validate robust LC-MS/MS methods for the analysis of this and related compounds. The provided protocols and expected fragmentation data serve as a strong foundation for future experimental work in this area.

References

  • Perrett, D., & G. M. Asfari. (n.d.). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography A, 694(1), 175-185. [Link]

  • Gokcen, T., & Apak, R. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Records of Natural Products, 12(5), 458-469. [Link]

  • Toussaint, B., Chedin, M., Bordin, G., & Rodriguez, A. R. (2003). A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials in Cattle and Fish Muscle Tissues. Analytical Chemistry, 75(7), 1779-1785. [Link]

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  • Govaerts, C., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

  • Hu, N., Tu, Y. P., Jiang, K., & Pan, Y. (2010). Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. The Journal of Organic Chemistry, 75(12), 4244-4250. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1971). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 306-311. [Link]

  • Raj, V., et al. (2020). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules, 25(11), 2539. [Link]

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Application

Application Notes &amp; Protocols: Formulation Strategies for Targeted Drug Delivery of 1-(Propan-2-yl)-1H-pyrazole-3-sulfonamide

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for the targeted delivery of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide....

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for the targeted delivery of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide. This document outlines the rationale behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Rationale for Targeted Delivery of 1-(Propan-2-yl)-1H-pyrazole-3-sulfonamide

1-(Propan-2-yl)-1H-pyrazole-3-sulfonamide is a small molecule inhibitor belonging to the pyrazole sulfonamide class of compounds.[1][2][3][4] While the specific biological targets of this molecule are under investigation, related pyrazole sulfonamide derivatives have shown a range of biological activities, including antiproliferative effects.[5][6] The therapeutic potential of such small molecule inhibitors can be significantly enhanced through targeted drug delivery.[7][8] This approach aims to increase the concentration of the therapeutic agent at the site of action, thereby improving efficacy and reducing off-target side effects.[9]

The core challenge in developing a delivery system for a novel compound like 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide lies in its physicochemical properties. Based on its structure, it is predicted to have low aqueous solubility (a common trait for hydrophobic drugs), which can limit its bioavailability.[10][11][12] Therefore, encapsulation within a nanocarrier is a promising strategy to overcome this limitation and enable parenteral administration for targeted delivery.[13]

This guide will focus on two primary nanocarrier platforms: Liposomes and Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles . These systems are well-established, biocompatible, and offer versatility in drug encapsulation and surface modification for active targeting.[8][14][15]

Pre-Formulation Studies: Physicochemical Characterization of 1-(Propan-2-yl)-1H-pyrazole-3-sulfonamide

Before embarking on formulation development, a thorough understanding of the physicochemical properties of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide is critical. These parameters will dictate the choice of formulation components and processing conditions.

Key Physicochemical Parameters to Determine
ParameterExperimental Method(s)Rationale for Formulation
Aqueous Solubility Shake-flask method followed by HPLC-UV analysisDetermines the feasibility of different loading methods. Low solubility favors encapsulation of hydrophobic drugs.[10]
LogP (Octanol-Water Partition Coefficient) Shake-flask method or HPLC with a calibrated columnIndicates the hydrophobicity of the drug. A high LogP suggests good compatibility with lipid-based carriers.
pKa Potentiometric titration or UV-spectrophotometryDetermines the ionization state of the drug at different pH values, which influences its solubility and interaction with charged lipids or polymers.
Melting Point Differential Scanning Calorimetry (DSC)Provides information on the solid-state properties of the drug and can be used to assess drug-excipient compatibility.
Chemical Stability HPLC-based stability-indicating assay under various stress conditions (pH, temperature, light)Essential for selecting appropriate processing and storage conditions for the final formulation.

Formulation Strategy I: Liposomal Encapsulation

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core.[9] They are versatile carriers capable of encapsulating both hydrophilic and hydrophobic drugs.[16] For the hydrophobic 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide, it is anticipated that the drug will partition into the lipid bilayer.

Workflow for Liposome Formulation Development

Caption: Workflow for liposome formulation of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide.

Protocol: Preparation of 1-(Propan-2-yl)-1H-pyrazole-3-sulfonamide Loaded Liposomes via Thin-Film Hydration

This protocol is a starting point and should be optimized based on the pre-formulation data.

Materials:

  • 1-(Propan-2-yl)-1H-pyrazole-3-sulfonamide

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine, cholesterol (e.g., in a 2:1 molar ratio), and 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide in chloroform in a round-bottom flask. The drug-to-lipid ratio should be optimized (e.g., starting at 1:20 w/w).[17]

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.[17]

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid transition temperature (e.g., 60°C).[17] This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-15 times.

  • Purification:

    • Remove the unencapsulated drug by size exclusion chromatography or dialysis.

Formulation Strategy II: PLGA Nanoparticle Encapsulation

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for creating nanoparticles for sustained drug release.[18] For hydrophobic drugs like 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide, the single emulsion-solvent evaporation method is a suitable formulation approach.[19][20]

Workflow for PLGA Nanoparticle Formulation

Caption: Workflow for PLGA nanoparticle formulation of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide.

Protocol: Preparation of 1-(Propan-2-yl)-1H-pyrazole-3-sulfonamide Loaded PLGA Nanoparticles

Materials:

  • 1-(Propan-2-yl)-1H-pyrazole-3-sulfonamide

  • PLGA (50:50 lactide:glycolide ratio, choose an appropriate molecular weight)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA and 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide in an organic solvent like dichloromethane.[19] The initial drug-to-polymer ratio can be set at 1:10 (w/w) and then optimized.[20]

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of a surfactant, such as 1% (w/v) poly(vinyl alcohol) (PVA), in deionized water.[21]

  • Emulsification:

    • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.[20] The energy and duration of emulsification are critical parameters for controlling nanoparticle size.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.[10]

  • Nanoparticle Collection and Washing:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles multiple times with deionized water to remove excess PVA and unencapsulated drug.

    • Resuspend the final nanoparticle pellet in a suitable buffer or deionized water. For long-term storage, lyophilization can be performed.

Active Targeting Strategies

To enhance drug delivery to specific cells or tissues, the surface of the nanocarriers can be modified with targeting ligands.[22]

Ligand Selection and Conjugation

The choice of a targeting ligand depends on the intended biological target. For cancer therapy, common targets include receptors that are overexpressed on tumor cells.[8]

Targeting LigandTarget Receptor/Cell TypeConjugation Chemistry
Folic Acid Folate Receptor (overexpressed in many cancers)Carbodiimide chemistry (EDC/NHS) to couple the carboxylic acid of folic acid to amine-functionalized lipids or polymers.
Transferrin Transferrin Receptor (upregulated in proliferating cells)Thiol-maleimide chemistry or EDC/NHS coupling.
Antibodies/Antibody Fragments (e.g., scFv) Specific cell surface antigens (e.g., HER2, EGFR)Site-specific conjugation methods are preferred to maintain antibody binding affinity.
Peptides (e.g., RGD) Integrins (involved in angiogenesis and metastasis)Click chemistry or maleimide chemistry for efficient and specific conjugation.

Characterization and Quality Control of Targeted Nanoparticles

Thorough characterization is essential to ensure the quality, reproducibility, and efficacy of the formulated nanoparticles.[23]

ParameterMethodPurpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Determines the average size and size distribution of the nanoparticles, which affect their in vivo fate.[23]
Zeta Potential Laser Doppler VelocimetryMeasures the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes.
Morphology Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)Visualizes the shape and surface characteristics of the nanoparticles.
Encapsulation Efficiency (EE) and Drug Loading (DL) HPLC-UV after nanoparticle lysisQuantifies the amount of drug successfully encapsulated within the nanoparticles.
In Vitro Drug Release Dialysis method or Sample and Separation methodEvaluates the rate and mechanism of drug release from the nanoparticles over time in a physiologically relevant medium.[24][25][26][27]
Protocol: Determination of Encapsulation Efficiency
  • Separate the nanoparticles from the aqueous medium containing the unencapsulated drug by centrifugation.

  • Quantify the amount of free drug in the supernatant using a validated HPLC-UV method.

  • L-yse a known amount of the nanoparticle pellet with a suitable solvent to release the encapsulated drug.

  • Quantify the amount of drug in the lysed nanoparticle solution by HPLC-UV.

  • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

    EE (%) = (Total Drug - Free Drug) / Total Drug * 100

    DL (%) = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100

Protocol: In Vitro Drug Release Study (Dialysis Method)
  • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.[25]

  • Immerse the dialysis bag in a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

  • Quantify the concentration of the released drug in the aliquots using HPLC-UV.

  • Plot the cumulative percentage of drug released versus time.

Conclusion and Future Perspectives

The formulation of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide into targeted nanocarriers holds significant promise for enhancing its therapeutic potential. The protocols outlined in these application notes provide a robust framework for the development of both liposomal and PLGA-based delivery systems. Successful formulation will depend on a systematic approach involving thorough physicochemical characterization of the drug, optimization of formulation parameters, and comprehensive analysis of the resulting nanoparticles. Future in vivo studies will be crucial to validate the efficacy and safety of the developed targeted delivery systems.

References

  • Challenges in design and characterization of ligand-targeted drug delivery systems - PMC. (n.d.).
  • Targeted drug delivery strategies for precision medicines - PMC - NIH. (n.d.).
  • Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. (n.d.).
  • Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies - Dissolution Technologies. (2021, November 30).
  • In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC. (n.d.).
  • PLGA nanoparticle protocol - iGEM. (n.d.).
  • A Review of In Vitro Drug Release Test Methods for Nano-Sized Dosage Forms. (n.d.).
  • Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. (n.d.).
  • In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC. (n.d.).
  • Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC. (n.d.).
  • Preparing amorphous hydrophobic drug nanoparticles by nanoporous membrane extrusion - Stanford University. (n.d.).
  • Sustained release of hydrophobic drugs by the microfluidic assembly of multistage microgel/poly (lactic-co-glycolic acid) nanoparticle composites - PMC. (n.d.).
  • NanoFabTxTM PLGA-Nano, for synthesis of 100 and 200 nm particles - Sigma-Aldrich. (n.d.).
  • plga nanoparticles synthesis - - ResolveMass Laboratories Inc. - (2025, December 18).
  • Preparation of PLGA nanoparticles by flow focusing - Elveflow. (2021, February 23).
  • Data-driven development of an oral lipid-based nanoparticle formulation of a hydrophobic drug | ChemRxiv. (2023, September 6).
  • Techniques for encapsulating bioactive agents into liposomes. (n.d.).
  • In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery - Taylor & Francis. (2019, February 20).
  • Nanoparticle Formulation for Hydrophilic & Hydrophobic Drugs - ResearchGate. (n.d.).
  • Targeted Drug Delivery: Concepts and Design - Anticancer Research. (2015, May 15).
  • Sulfanilamide in solution and liposome vesicles; in vitro release and UV-stability studies - PMC. (2017, September 12).
  • Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence - PMC. (n.d.).
  • Protocol - Sigma-Aldrich. (n.d.).
  • Strategies to Target Drug Delivery for Specific Tissues - DrOmics Labs. (2024, February 19).
  • Formulation Development and Characterization of Targeted Drug Delivery System for Breast Cancer - ResearchGate. (2025, August 10).
  • Enhancing the Drug Encapsulation Efficiency of Liposomes for Therapeutic Delivery. (n.d.).
  • A Brief Note on Approaches of Targeted Drug Delivery System - Longdom Publishing. (2023, September 25).
  • Targeted drug delivery - Wikipedia. (n.d.).
  • CN100588401C - Preparation method and preparation of sulfa compound liposome - Google Patents. (n.d.).
  • Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC. (n.d.).
  • Sulfonium-based liposome-encapsulated antibiotics deliver a synergistic antibacterial activity - RSC Publishing. (2021, May 24).
  • Small molecule therapeutics for receptor-mediated targeting through liposomes in breast cancer treatment: A comprehensive review - PubMed. (2025, June 15).
  • Sulfonium-based liposome-encapsulated antibiotics deliver a synergistic antibacterial activity - PMC. (2021, May 24).
  • Advanced Studies on Drug Delivery Systems: Characterization and Their Impact on Pharmaceutical and Medicinal Areas - MDPI. (2022, November 17).
  • US20160193148A1 - Liposomal formulations for the treatment of bacterial infections - Google Patents. (n.d.).
  • 4-(propan-2-ylsulfanyl)-1H-pyrazol-3-amine - EvitaChem. (n.d.).
  • 1-(Propan-2-yl)-1H-pyrazole-3-sulfonamide | Sapphire Bioscience. (n.d.).
  • 1-(propan-2-yl)-1h-pyrazole-3-sulfonamide - PubChemLite. (n.d.).
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC. (n.d.).
  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC. (2025, March 24).
  • BLD Pharm 100MG 1-(Propan-2-yl)-1H-pyrazole-3-sulf onamide - Fisher Scientific. (n.d.).
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega - ACS Publications. (2023, July 13).
  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study | ACS Omega - ACS Publications. (2025, February 11).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
  • 1696838-10-4|1-(Propan-2-yl)-1H-pyrazole-3-sulfonamide - BLDpharm. (n.d.).
  • 1-(Propan-2-yl)-1H-pyrazole-3-sulfonamide - Heterocyclic Compounds - Crysdot LLC. (n.d.).
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • 1-Methyl-1H-Pyrazole-3-sulfonamide | - Frontier Specialty Chemicals. (n.d.).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide

Welcome to the technical support center for the synthesis of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. The information is structured in a question-and-answer format to directly address potential issues encountered in the laboratory.

Overview of Synthetic Strategy

The synthesis of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide is typically approached via a two-step sequence. The first, and most critical, step is the regioselective sulfonation of the 1-(propan-2-yl)-1H-pyrazole starting material to form the key intermediate, 1-(propan-2-yl)-1H-pyrazole-3-sulfonyl chloride. The second step involves the conversion of this sulfonyl chloride to the desired sulfonamide. Each step presents unique challenges that can significantly impact the overall yield and purity of the final product.

This guide provides in-depth solutions based on established chemical principles and field-proven optimization techniques.

Overall Synthetic Workflow

G cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Sulfonamide Formation A 1-(propan-2-yl)-1H-pyrazole B 1-(propan-2-yl)-1H-pyrazole-3-sulfonyl chloride A->B  Chlorosulfonic Acid (ClSO₃H)  Thionyl Chloride (SOCl₂) [optional]  Anhydrous Solvent (e.g., Chloroform, DCM) C 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide (Final Product) B->C  Ammonia Source (e.g., NH₄OH, NH₃ gas)  Base (e.g., DIPEA, Et₃N)  Anhydrous Solvent (e.g., DCM)

Caption: General two-step synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing pyrazole sulfonamides?

A1: The most prevalent and robust method involves two key transformations. First, the pyrazole heterocycle undergoes electrophilic substitution with a sulfonating agent, typically chlorosulfonic acid, to generate a pyrazole sulfonyl chloride intermediate.[1] This intermediate is then reacted with an appropriate amine (in this case, an ammonia source) in the presence of a base to form the final sulfonamide.[1][2] This approach is widely adopted due to the commercial availability of diverse pyrazole starting materials and the generally high reactivity of the sulfonyl chloride intermediate.

Q2: Why is the regioselectivity of the initial sulfonation step important?

A2: The pyrazole ring has multiple positions where electrophilic substitution can occur (C3, C4, and C5). For the synthesis of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide, the sulfonyl group must be directed specifically to the C3 position. Incorrect regioselectivity leads to the formation of isomeric impurities (e.g., the C5-sulfonylated product) which can be difficult to separate from the desired product, thereby reducing the isolated yield and requiring extensive purification. The directing effect of the N1-isopropyl group and the reaction conditions play a crucial role in achieving the desired C3 selectivity.

Q3: My sulfonyl chloride intermediate appears unstable. Is this normal?

A3: Yes, sulfonyl chlorides, particularly heteroaromatic ones, are highly sensitive to moisture and can be thermally labile.[3] The primary decomposition pathway is hydrolysis, where atmospheric or residual water in the solvent reacts with the sulfonyl chloride to form the corresponding, and unreactive, sulfonic acid.[3][4] This is a major cause of low yields in the subsequent amination step. Therefore, it is imperative to use anhydrous solvents, maintain an inert atmosphere (e.g., nitrogen or argon), and ideally, use the sulfonyl chloride intermediate immediately after its formation and isolation.[4]

Troubleshooting Guide

Problem 1: Low or No Yield in Sulfonyl Chloride Formation (Step 1)

Q: I'm seeing a low yield of my sulfonyl chloride intermediate, or the reaction isn't proceeding at all. What are the likely causes and solutions?

A: This is a common issue often linked to reagent quality, reaction conditions, or work-up procedures. Let's break down the potential causes.

Troubleshooting Workflow: Low Yield in Step 1

G Start Low Yield of Sulfonyl Chloride Cause1 Cause: Incomplete Reaction Start->Cause1 Cause2 Cause: Reagent Decomposition Start->Cause2 Cause3 Cause: Product Loss During Work-up Start->Cause3 Sol1a Solution: Increase reaction time/temp. Monitor via TLC/LC-MS. Cause1->Sol1a Sol1b Solution: Use a slight excess of chlorosulfonic acid (e.g., 5.5 equiv). Cause1->Sol1b Sol2a Solution: Use fresh, high-purity chlorosulfonic acid. Protect from moisture. Cause2->Sol2a Sol2b Solution: Ensure starting pyrazole is pure and completely dry. Cause2->Sol2b Sol3a Solution: Quench reaction carefully on ice-water to avoid hydrolysis from excess heat. Cause3->Sol3a

Caption: Troubleshooting logic for Step 1.

Detailed Solutions:

  • Reagent Quality and Stoichiometry:

    • Chlorosulfonic Acid: This reagent is highly reactive and hygroscopic. Use a fresh bottle or a properly stored one. An excess of chlorosulfonic acid (up to 5.5 equivalents) is often used to drive the reaction to completion.[2]

    • Thionyl Chloride: Some protocols add thionyl chloride after the initial reaction with chlorosulfonic acid to convert any sulfonic acid formed back to the desired sulfonyl chloride, which can significantly boost yields.[1]

  • Anhydrous Conditions:

    • The reaction is extremely sensitive to water. Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents (e.g., chloroform, dichloromethane) and conduct the reaction under an inert atmosphere (N₂ or Ar).[4]

  • Temperature Control:

    • The initial addition of the pyrazole to chlorosulfonic acid is highly exothermic and should be done slowly at a low temperature (e.g., 0 °C) to prevent degradation.[1] After the initial addition, the reaction often requires heating (e.g., 60 °C) for several hours to proceed to completion.[1]

Optimized Protocol for Step 1: 1-(propan-2-yl)-1H-pyrazole-3-sulfonyl chloride
  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous chloroform (10 volumes relative to the pyrazole).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add chlorosulfonic acid (5.5 equivalents) to the stirred chloroform.[1]

  • Substrate Addition: In the dropping funnel, dissolve 1-(propan-2-yl)-1H-pyrazole (1.0 equivalent) in a small amount of anhydrous chloroform. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, slowly raise the temperature to 60 °C and stir for 10-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude sulfonyl chloride, which should be used immediately in the next step.

Problem 2: Low Yield and/or Impurity Formation in Sulfonamide Synthesis (Step 2)

Q: I have successfully made the sulfonyl chloride, but the final amination step is giving a low yield along with several side products. How can I optimize this?

A: This step is a nucleophilic substitution reaction. Low yields are typically due to the degradation of the sulfonyl chloride starting material, incorrect choice of base, or inefficient reaction conditions.

Table 1: Optimization of Sulfonamide Formation Conditions
EntryAmine SourceBase (equiv.)SolventTemperature (°C)Time (h)Typical Outcome
1Aqueous NH₄OH-DCM/H₂O (biphasic)0 to 254Low yield due to competing hydrolysis of sulfonyl chloride.
2NH₃ gas-THF02Good yield, but requires specialized equipment for handling gas.
3Aqueous NH₄OHDIPEA (1.5)[2]DCM25-3016Recommended. Good yield; DIPEA acts as a non-nucleophilic base.[1][2]
4Aqueous NH₄OHTriethylamine (1.5)[3]DCM25-3016Good alternative to DIPEA.[3]
5Aqueous NH₄OHPyridine (solvent)Pyridine2512Can work, but pyridine can sometimes act as a nucleophile, leading to byproducts.[4]

Detailed Solutions:

  • Hydrolysis of the Sulfonyl Chloride:

    • Cause: This is the most common side reaction.[4] As discussed, the sulfonyl chloride readily reacts with water to form the unreactive sulfonic acid. Using a concentrated aqueous ammonia source introduces water into the reaction.

    • Solution: Perform the reaction under strictly anhydrous conditions if possible. If using an aqueous ammonia source like ammonium hydroxide, add it to a cooled solution of the sulfonyl chloride in an organic solvent (like DCM) along with a suitable base.[2] A non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) is ideal.[1][3] The base scavenges the HCl generated during the reaction, driving it to completion, and helps to deprotonate the ammonium ion.

  • Choice of Base:

    • Cause: Using a nucleophilic base (like pyridine in some cases) can lead to the formation of byproducts where the base itself has reacted with the sulfonyl chloride.[4]

    • Solution: Employ a non-nucleophilic, sterically hindered amine base. DIPEA is an excellent choice as it is a strong base but a poor nucleophile due to steric hindrance.[2]

  • Purification:

    • Cause: The final product may be contaminated with unreacted starting material, the hydrolyzed sulfonic acid, or other byproducts.

    • Solution: After an aqueous work-up to remove the base and salts, the crude product can be purified effectively using flash column chromatography on silica gel, typically with a hexane/ethyl acetate eluent system.[1][4] If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexane) can provide highly pure material.[4]

Optimized Protocol for Step 2: 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide
  • Setup: In a round-bottom flask, dissolve the crude 1-(propan-2-yl)-1H-pyrazole-3-sulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane (DCM, 10 volumes). Cool the solution to 0 °C.

  • Base and Amine Addition: Add DIPEA (1.5 equivalents) to the solution.[2] Then, slowly add concentrated ammonium hydroxide (2.0-3.0 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature (25-30 °C) and stir for 16-20 hours.[2] Monitor the disappearance of the sulfonyl chloride by TLC.

  • Work-up: Upon completion, add water to the reaction mixture and stir for 10 minutes. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Purify the resulting crude solid/oil by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the pure sulfonamide.[1]

References

  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Polterauer, D., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2025). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. Molecules. Available at: [Link]

  • Khan, I., et al. (2023). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry. Available at: [Link]

  • Meerwein, H., et al. (1957). A common method of sulfonyl chlorides synthesis is a Sandmeyer-type reaction. As referenced in: Ismalaj, E., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. Available at: [Link]

  • Battisti, R., et al. (1981). Process for preparing diazonium salts of 3-amino-pyrazole. US Patent 4,268,436.
  • Organic Chemistry Portal. Diazotisation. Available at: [Link]

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Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide

Welcome to the technical support guide for 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and overcoming these issues in your experiments.

Part 1: Understanding the Challenge

Q1: Why is my 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide compound poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of this molecule stems from a combination of its structural features:

  • Hydrophobic Moieties: The compound contains two key hydrophobic (lipophilic) regions: the pyrazole ring and the propan-2-yl (isopropyl) group. These nonpolar parts of the molecule are not conducive to favorable interactions with polar water molecules, leading to low solubility.

  • Sulfonamide Group: While the sulfonamide group (-SO₂NH₂) itself offers some polarity, its primary influence on solubility is its character as a weak acid.[1] In neutral water, the molecule exists predominantly in its non-ionized, less soluble form. The hydrophobic nature of the rest of the molecule often dominates its overall solubility profile.

Based on its structure, the predicted XLogP (a measure of lipophilicity) is -0.2, which suggests that while not extremely lipophilic, its solubility in neutral aqueous media can be limited.[2]

Part 2: A Step-by-Step Troubleshooting Workflow

When encountering solubility issues, it is best to follow a systematic approach, starting with the simplest and most broadly applicable techniques before moving to more complex formulation strategies.

Troubleshooting Workflow Diagram

G cluster_0 Initial Problem cluster_1 Level 1: Physicochemical Modification cluster_2 Level 2: Advanced Formulation cluster_3 Outcome Problem Poor Aqueous Solubility of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide Decision1 Is the compound ionizable? Problem->Decision1 pH_Adjust Strategy 1: pH Adjustment / Salt Formation Decision1->pH_Adjust  Yes (Weakly Acidic Sulfonamide) CoSolvent Strategy 2: Co-solvency Decision1->CoSolvent  If pH shift is not  an option Complexation Strategy 3: Complexation (Cyclodextrins) pH_Adjust->Complexation  No Success Solubility Issue Resolved pH_Adjust->Success Sufficient Solubility? CoSolvent->Complexation  No CoSolvent->Success Sufficient Solubility? SolidDisp Strategy 4: Solid Dispersion Complexation->SolidDisp Further Enhancement Needed? Complexation->Success Nano Strategy 5: Particle Size Reduction (Nanosuspension) SolidDisp->Nano Alternative Needed? SolidDisp->Success Nano->Success

Caption: A logical workflow for troubleshooting poor aqueous solubility.

Q2: I'm preparing a solution for a biological assay and the compound is precipitating. What is the first and most effective strategy I should try?

A2: The most direct strategy is pH adjustment . The sulfonamide group has an acidic proton. By raising the pH of your aqueous buffer, you can deprotonate this group, forming an anionic salt. This ionized form is significantly more polar and, therefore, more water-soluble.[3][][5]

Causality: The conversion from a neutral, less polar molecule to a charged ion drastically improves its interaction with water molecules, overcoming the hydrophobic contributions of the pyrazole and isopropyl groups.

Practical Steps:

  • Determine the pKa of the sulfonamide proton (literature values for similar sulfonamides can provide a starting point, typically in the range of 9-11).

  • Prepare a series of buffers with pH values ranging from 7.4 up to 2 pH units above the estimated pKa.

  • Attempt to dissolve the compound in these buffers. You should observe a significant increase in solubility as the pH rises above the pKa.

  • Trustworthiness Check: Always ensure the final pH of your solution is compatible with your experimental system (e.g., cell viability, enzyme activity). A pH that is too high can be detrimental to biological assays.

Q3: Adjusting the pH is not an option for my experiment, or it didn't provide the required solubility. What's my next step?

A3: The next strategy to employ is co-solvency . This involves adding a water-miscible organic solvent to your aqueous system.[6][7]

Causality: Co-solvents work by reducing the overall polarity of the solvent system (water).[8] This makes the environment more "hospitable" to the hydrophobic parts of your compound, effectively increasing its solubility. Common co-solvents reduce the ability of water to "squeeze out" non-polar compounds.[]

Commonly Used Co-solvents:

Co-solventTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)< 5% (v/v)Potent solvent, but can have effects on biological systems. Keep concentration as low as possible (<1% is often recommended).[9]
Ethanol1-10% (v/v)Generally well-tolerated in many biological assays at low concentrations.
Propylene Glycol (PG)5-20% (v/v)A common pharmaceutical excipient used in formulations.[6]
Polyethylene Glycol 400 (PEG 400)10-30% (v/v)Another widely used excipient for increasing solubility.[10]

Trustworthiness Check: Prepare a vehicle control (buffer + co-solvent, without the compound) to run in parallel in your experiments. This ensures that any observed effects are due to your compound and not the co-solvent itself.

Part 3: Advanced Formulation Strategies

If the foundational strategies are insufficient, more advanced formulation techniques can be employed, which involve the use of specialized excipients or physical processing.

Q4: I need to achieve a much higher aqueous concentration than co-solvents allow, and pH adjustment is not sufficient. What other options are there?

A4: Complexation with cyclodextrins is a powerful technique. Cyclodextrins are cyclic oligosaccharides with a truncated cone structure. They have a hydrophobic inner cavity and a hydrophilic outer surface.[11][12][13]

Causality: The hydrophobic part of your compound (the pyrazole and isopropyl groups) can become encapsulated within the hydrophobic cavity of the cyclodextrin, forming an "inclusion complex".[11][14] The hydrophilic exterior of the cyclodextrin then interacts favorably with water, effectively masking the poorly soluble drug and increasing its apparent water solubility.[13][14]

Commonly Used Cyclodextrins:

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and minimal toxicity, making it suitable for a wide range of applications, including parenteral formulations.[15]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Anionic derivative with very high water solubility; excellent at solubilizing both neutral and charged molecules.
Randomly methylated-β-cyclodextrin (RM-β-CD) Can offer enhanced binding affinity for certain lipophilic drugs.[15]

Trustworthiness Check: The formation of an inclusion complex can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Differential Scanning Calorimetry (DSC), or Phase Solubility Studies.

Q5: My goal is to develop a solid oral dosage form. How can I improve the dissolution rate of my poorly soluble compound?

A5: For solid forms, amorphous solid dispersions (ASDs) are a leading strategy.[16] This involves dispersing the drug at a molecular level within a hydrophilic polymer matrix.[17][18]

Causality: Crystalline materials have a highly ordered lattice structure that requires significant energy to break apart during dissolution. By converting the drug to a high-energy amorphous (non-crystalline) state and dispersing it in a hydrophilic carrier, you eliminate this energy barrier.[16][17] The carrier also improves the wettability of the drug particles, leading to a much faster dissolution rate and potentially achieving a transient state of "supersaturation" in solution.[18][19]

Common ASD Preparation Methods:

  • Solvent Evaporation: Both the drug and a polymer carrier (e.g., PVP, HPMC, Soluplus®) are dissolved in a common solvent, which is then evaporated, leaving a solid dispersion.[20]

  • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded. This is a solvent-free and scalable method.[16]

Trustworthiness Check: The amorphous nature of the drug within the dispersion should be confirmed by Powder X-ray Diffraction (PXRD) or DSC. Stability studies are crucial to ensure the drug does not recrystallize over time, as this would negate the solubility advantage.[18]

Q6: Are there any other high-performance techniques for extremely insoluble compounds?

A6: Yes, creating a nanosuspension is another advanced approach. This involves reducing the particle size of the pure drug down to the sub-micron (nanometer) range.[21][22][23]

Causality: According to the Noyes-Whitney equation, the rate of dissolution is directly proportional to the surface area of the solid. By dramatically reducing the particle size, you vastly increase the surface area-to-volume ratio.[23] This leads to a significant increase in the dissolution velocity.[22][24]

Common Nanosuspension Preparation Methods:

  • Media Milling (Top-Down): High-energy milling of drug microparticles in a liquid medium containing stabilizers.

  • High-Pressure Homogenization (Top-Down): Forcing a suspension of the drug through a narrow gap at very high pressure to break down particles.[23]

  • Precipitation (Bottom-Up): Dissolving the drug in a solvent and then adding an anti-solvent to cause the drug to precipitate as nanoparticles.

Trustworthiness Check: Particle size and distribution must be characterized using techniques like Dynamic Light Scattering (DLS). The physical stability of the suspension (i.e., preventing particle aggregation and growth) is critical and is managed by the inclusion of appropriate stabilizers (surfactants or polymers).[24]

Part 4: Key Experimental Protocols

Protocol 1: pH-Dependent Solubility Profiling

This protocol determines the effect of pH on the equilibrium solubility of your compound.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate, borate) with pH values ranging from 6.0 to 12.0 in 0.5 or 1.0 unit increments.

  • Sample Preparation: Add an excess amount of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide to a known volume of each buffer in separate sealed vials. An excess is confirmed by visually observing solid material at the bottom of the vial.

  • Equilibration: Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.[9]

  • Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sampling and Analysis: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry) against a standard curve.[9]

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) as a function of pH.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Co-precipitation Method)

This protocol provides a general method for preparing a solid-state inclusion complex.

Methodology:

  • Cyclodextrin Solution: Prepare a concentrated aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD). Gentle heating may be required to fully dissolve the cyclodextrin.

  • Drug Solution: Dissolve the 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide in a minimal amount of a suitable organic solvent (e.g., ethanol, acetone).

  • Complexation: Slowly add the drug solution dropwise to the aqueous cyclodextrin solution while stirring continuously.[9]

  • Equilibration: Continue stirring the mixture for 24-48 hours at a constant temperature to allow for complex formation.

  • Isolation: Remove the organic solvent under reduced pressure (rotary evaporation). The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the solid inclusion complex powder.

  • Characterization: The resulting powder should be characterized (e.g., by PXRD, DSC, FTIR) to confirm complex formation and assess its dissolution properties compared to the pure drug.

Part 5: Frequently Asked Questions (FAQs)

  • Q: How do I choose between the different types of β-cyclodextrins?

    • A: Start with HP-β-CD. It has an excellent safety profile and high aqueous solubility, making it a versatile first choice for most research applications.[15] If you need to solubilize a positively charged molecule or require very high solubility, SBE-β-CD is an excellent alternative.

  • Q: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What's happening?

    • A: This is a common problem where the final DMSO concentration is too low to maintain solubility in the aqueous buffer. The drug is "crashing out." First, try adjusting the pH of the final aqueous buffer to be >1-2 units above the compound's pKa. If that's not possible, you may need to tolerate a slightly higher final DMSO concentration or switch to a more powerful solubilization method like using cyclodextrins in your final buffer.[9]

  • Q: Can these solubilization techniques affect my compound's activity?

    • A: Yes, potentially. High concentrations of co-solvents can denature proteins. Cyclodextrin complexation can alter the free concentration of the drug available to bind to its target. This is why it is imperative to always run appropriate vehicle controls and, if possible, confirm that the observed biological activity correlates with the free (un-complexed) drug concentration.

  • Q: What is the best analytical method to quantify my dissolved compound?

    • A: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard. It is highly specific and can separate your compound from any excipients or impurities, providing accurate quantification. If your compound has a strong chromophore and the solution is simple, UV-Vis spectrophotometry can be a faster, simpler alternative.

References

  • Al-kassas, R., Al-Gohary, O., & Al-Faadhel, M. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • Gajera, B. Y., Shah, D. A., & Patel, J. K. (2014). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Jadav, T. D., & Solanki, N. D. (2017). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Fenyvesi, É., & Szente, L. (2019). Cyclodextrins in Drug Delivery Systems and their Effects on Biological Barriers. Molecules. [Link]

  • Singh, A., & Van den Mooter, G. (2016). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Acta Pharmaceutica Sinica B. [Link]

  • MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • Kumar, P., Ojha, M., Singh, Y., Singh, S. P., & Wal, P. (2025). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Current Metabolomics and Systems Biology. [Link]

  • Colorcon. (2024). What Are Excipients? 9 Common Examples. Colorcon. [Link]

  • IJCRT. (2025). Nanosuspension An Innovative Approach For Poorly Soluble Drug. International Journal of Creative Research Thoughts. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research. [Link]

  • ACS Omega. (2025). Cross-Linked Cyclodextrin-Based Nanoparticles as Drug Delivery Vehicles: Synthesis Strategy and Degradation Studies. ACS Omega. [Link]

  • Davis, M. E., & Brewster, M. E. (2010). Cyclodextrins for drug delivery. Expert Opinion on Drug Delivery. [Link]

  • SciSpace. (n.d.). Nanosuspension technology for poorly soluble drugs. SciSpace. [Link]

  • JoVE. (2025). Bioavailability Enhancement: Drug Solubility Enhancement. Journal of Visualized Experiments. [Link]

  • Kumar, S., & Singh, S. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024). SOLID DISPERSION: STRATEGIES TO ENHANCE SOLUBILITY AND DISSOLUTION RATE OF POORLY WATER-SOLUBLE DRUG. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • Viljoen, J. M., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics. [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]

  • ScienceDirect. (2026). PH adjustment: Significance and symbolism. ScienceDirect. [Link]

  • ScienceDirect. (2025). Co-solvent: Significance and symbolism. ScienceDirect. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Al-Tahami, K., & Singh, P. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • PubChem. (n.d.). 1-(propan-2-yl)-1h-pyrazole-3-sulfonamide. PubChem. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Purification of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide

Welcome to the technical support center for the purification of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this novel pyrazole sulfonamide derivative. By leveraging established principles of sulfonamide chemistry and purification science, this document provides in-depth troubleshooting guides and frequently asked questions to empower you to achieve the desired purity for your downstream applications.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Low Recovery After Recrystallization

Possible Causes & Solutions

  • Inappropriate Solvent Choice: The solubility profile of your compound is critical for successful recrystallization. If the compound is too soluble in the cold solvent, you will have significant losses in the mother liquor.

    • Solution: Perform a thorough solvent screen. The ideal solvent will fully dissolve your compound at an elevated temperature but have very low solubility at cooler temperatures (e.g., 0-4 °C). For sulfonamides, common recrystallization solvents include ethanol, isopropanol, or mixtures with water.[1][2] To test for remaining product in the filtrate, you can dip a glass stirring rod into the mother liquor and allow the solvent to evaporate; a visible solid residue indicates a substantial amount of dissolved product.[1]

  • Too Much Solvent Used: Using an excessive volume of solvent will prevent the solution from becoming supersaturated upon cooling, leading to poor crystal formation.

    • Solution: Add the hot solvent in small portions to your crude material until it just dissolves.[3] If you've added too much, you can carefully evaporate some of the solvent to reach the saturation point.[1]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel.

    • Solution: Use pre-heated glassware (funnel and receiving flask) for the hot filtration and perform the filtration as quickly as possible.[1]

Detailed Protocol: Single-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.[1][3]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1][4]

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using pre-heated glassware.[1]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.[1][3]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals in a desiccator or vacuum oven.

Issue 2: "Oiling Out" Instead of Crystallization

Possible Causes & Solutions

  • High Impurity Concentration: The presence of significant impurities can lower the melting point of the mixture, causing it to separate as a liquid ("oil") rather than a solid.[1]

    • Solution: Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before attempting recrystallization.[1][4]

  • Solution Cooled Too Quickly: Rapid cooling can sometimes favor oil formation over crystal lattice formation.

    • Solution: Insulate the flask to slow down the cooling process. You can also place the flask in a warm water bath and allow it to cool to room temperature gradually.[1]

  • Inappropriate Solvent: The melting point of your compound might be lower than the boiling point of the chosen solvent.

    • Solution: Select a solvent with a lower boiling point. Alternatively, use a solvent/anti-solvent system.[3]

Detailed Protocol: Solvent/Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude sulfonamide in a minimal amount of a "good" solvent in which it is highly soluble at room temperature.

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (in which the compound is insoluble) dropwise with constant swirling until the solution becomes persistently cloudy.[3]

  • Induce Crystallization: If crystals do not form, you can scratch the inside of the flask with a glass rod or add a seed crystal.[3]

  • Crystal Growth: Allow the flask to stand undisturbed to let the crystals form and grow.

Issue 3: Poor Separation During Column Chromatography

Possible Causes & Solutions

  • Inappropriate Solvent System: The polarity of the mobile phase is crucial for good separation on a silica gel column.

    • Solution: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. Aim for an Rf value between 0.2 and 0.4 for your target compound.[5] A common starting point for sulfonamides is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[5]

  • Column Overload: Loading too much sample can lead to broad peaks and poor resolution.[5]

    • Solution: A general rule of thumb is a sample-to-silica ratio of 1:20 to 1:100 by weight. For difficult separations, use a higher ratio.[5]

  • Co-eluting Impurities: Impurities with similar polarity to your product may be difficult to separate.

    • Solution:

      • Gradient Elution: Start with a less polar solvent and gradually increase the polarity to better resolve compounds with different polarities.[5]

      • Change the Stationary Phase: If silica gel is not providing adequate separation, consider other options like amide-modified silica or reverse-phase columns (C8 or C18).[5]

Detailed Protocol: Column Chromatography (Dry Loading)

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into the column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed.[5]

  • Sample Preparation (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder.[5]

  • Loading: Carefully add the dry-loaded sample to the top of the column.

  • Elution: Begin eluting with your chosen solvent system, collecting fractions and analyzing them by TLC to identify those containing the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in the synthesis of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide?

A1: Common impurities in sulfonamide synthesis include:

  • Unreacted Starting Materials: Such as the corresponding sulfonyl chloride or amine.

  • Hydrolysis Products: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[4] Ensure all glassware is dry and consider running the reaction under an inert atmosphere.[4]

  • Polymeric Materials: If the synthesis involves aniline-like precursors, polymerization can be a side reaction if the amino group is not properly protected.[4]

Q2: How does pH affect the stability and purification of my compound?

A2: The pH is a critical parameter. Sulfonamides are generally more stable in neutral to alkaline conditions and can be susceptible to hydrolysis under acidic conditions.[6][7] Some studies have shown that many sulfonamides are hydrolytically stable at pH 7.0 and 9.0, but can degrade at pH 4.0 or lower.[7][8][9] The sulfonamide group has acidic protons, and its ionization state will change with pH, affecting its solubility and interaction with chromatographic stationary phases. This property can be exploited for purification via acid-base extraction.[10]

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a robust and widely used technique for quantifying purity. A reverse-phase C18 column with a mobile phase of water and acetonitrile (often with a modifier like formic acid) is a good starting point.[4][11]

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and identify the presence of impurities.[11] Visualization under UV light is common, and for enhanced visualization, a fluorescamine spray can be used, which makes sulfonamides appear as yellow-green fluorescent spots.[11][12]

  • Mass Spectrometry (MS): Provides information on the molecular weight of your compound and any impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of your compound and can be used to identify and quantify impurities if they are present in sufficient amounts.

Q4: My compound seems to be sensitive to light. What precautions should I take?

A4: Some sulfonamides can undergo photodegradation upon exposure to UV light.[6][13] It is advisable to:

  • Conduct purification steps in amber glassware or protect your flasks with aluminum foil.

  • Store the purified compound in a dark, cool place.

Data & Diagrams

Table 1: Common Solvents for Sulfonamide Purification

SolventPolarity IndexBoiling Point (°C)Common Use
Hexane0.169Non-polar component in chromatography mobile phase
Ethyl Acetate4.477Polar component in chromatography mobile phase; recrystallization
Ethanol4.378Recrystallization solvent
Isopropanol3.982Recrystallization solvent[1]
Dichloromethane3.140Solvent for sample preparation (dry loading)
Water10.2100Anti-solvent in recrystallization; component in reverse-phase HPLC

Diagram 1: General Purification Workflow for 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Assess Impurity Profile Recrystallization Recrystallization TLC->Recrystallization Simple Impurity Profile ColumnChrom Column Chromatography TLC->ColumnChrom Complex Impurity Profile CheckPurity Purity Check (HPLC, NMR) Recrystallization->CheckPurity ColumnChrom->CheckPurity PureProduct Pure Product >98% Impure Impure Impure->ColumnChrom Re-purify CheckPurity->PureProduct Purity Met CheckPurity->Impure Purity Not Met

Caption: Decision workflow for selecting a primary purification method.

Diagram 2: Troubleshooting Recrystallization Issues

RecrystallizationTroubleshooting cluster_low_yield Low Yield Solutions cluster_oiling_out Oiling Out Solutions cluster_no_crystals No Crystals Solutions start Recrystallization Attempt outcome Low Yield Oiling Out No Crystals Form start->outcome ly1 Reduce solvent volume outcome:f0->ly1 oo1 Re-heat and add more solvent outcome:f1->oo1 nc1 Scratch flask / Add seed crystal outcome:f2->nc1 ly2 Cool to lower temperature ly3 Change solvent oo2 Cool solution more slowly oo3 Pre-purify by chromatography nc2 Reduce solvent volume nc3 Use solvent/anti-solvent system

Caption: Troubleshooting common issues in sulfonamide recrystallization.

References

  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem.
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. Benchchem.
  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Białk-Bielińska, A., Maszkowska, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate.
  • Perkins, J. R., et al. (1995). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Analyst (RSC Publishing).
  • Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides. Benchchem.
  • Purification of Sulfanilamide by Crystallization. Scribd.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service.
  • Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie - TUM.
  • Byproduct identification and removal in sulfonamide synthesis. Benchchem.
  • Fink, D. W., Martin, R. P., & Blodinger, J. (1978). Facile separation of sulfonamides from their degradates by liquid--liquid extraction. Journal of Pharmaceutical Sciences, 67(10), 1415-9.

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Optimization

Technical Support Center: Cross-Coupling Reactions of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide

Prepared by the Office of Senior Application Scientists Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals engaged in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules incorporating the 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide moiety. Our goal is to provide expert-driven, actionable advice to troubleshoot and optimize your cross-coupling reactions, with a specific focus on minimizing the formation of common byproducts.

Introduction: The Challenge of Pyrazole Sulfonamide Coupling

The 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide scaffold is a valuable building block in medicinal chemistry, frequently appearing in molecules targeting a range of biological pathways.[1][2][3] However, its successful incorporation into larger structures via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki-Miyaura coupling, is often challenging. The primary difficulty stems from the reduced nucleophilicity of the sulfonamide nitrogen compared to alkylamines, which can lead to sluggish reactions and the formation of undesirable byproducts.[4]

This guide provides a structured approach to diagnosing and resolving these issues, ensuring higher yields, greater purity, and more reliable synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide is sluggish and gives low yields. What is the most likely cause?

A: The most common issue is suboptimal catalyst activation and reaction conditions for a weakly nucleophilic sulfonamide.[4][5] Key areas to investigate are:

  • Catalyst/Ligand System: Standard catalysts for simple amines may be inefficient. You likely need a more electron-rich and sterically hindered phosphine ligand to facilitate the catalytic cycle.

  • Base Selection: The choice of base is critical. An overly strong base can cause substrate degradation, while a base that is too weak may not effectively deprotonate the sulfonamide for the coupling step.[6]

  • Reagent Purity: Ensure your aryl halide is pure and that your solvent is anhydrous and thoroughly degassed. Oxygen can deactivate the palladium catalyst.[7]

Q2: I'm observing a significant amount of hydrodehalogenation byproduct (my aryl halide is being replaced by a hydrogen atom). How can I prevent this?

A: Hydrodehalogenation is a common side reaction, often resulting from β-hydride elimination from the palladium complex or from side reactions involving the solvent or base.[8][9] To mitigate this:

  • Optimize the Ligand: Bulky ligands like Xantphos or Buchwald's biarylphosphine ligands can create a steric shield around the palladium center, disfavoring side reactions.[9]

  • Choice of Base: Sodium tert-butoxide can sometimes promote this side reaction. Consider switching to a weaker inorganic base like Cs₂CO₃ or K₃PO₄.

  • Solvent: If using an alcohol-based solvent like isopropanol, it can act as a hydride source.[9] While some protocols are optimized for alcohols, ensure your ligand choice (e.g., Xantphos) is compatible to prevent these side reactions.[9]

Q3: In my Suzuki coupling with a pyrazole-boronic acid derivative, I am getting significant homocoupling of my aryl halide. What can be done?

A: Homocoupling, or the formation of a biaryl dimer from your electrophile, often points to issues with the transmetalation step of the catalytic cycle.[10][11] This can be caused by:

  • Slow Transmetalation: If the transfer of the pyrazole group from boron to palladium is slow, the palladium-halide intermediate has more time to react with another molecule of itself.

  • Oxygen Contamination: Trace oxygen can promote the homocoupling of boronic acids, which then leads to dimerization of the aryl halide.[10] Ensure your reaction is rigorously maintained under an inert atmosphere.

  • Catalyst Choice: Using a pre-formed Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can be beneficial.[12]

In-Depth Troubleshooting Guide

This section provides a more detailed, cause-and-effect analysis of common problems and their solutions.

Issue 1: Pervasive Formation of a Hydrodehalogenation Byproduct

This is arguably the most frequent byproduct. It arises when the Ar-Pd(II)-X intermediate is intercepted by a hydride source before it can couple with the sulfonamide.

Causality & Mechanistic Insight

The catalytic cycle for a Buchwald-Hartwig amination involves oxidative addition, amine coordination/deprotonation, and reductive elimination. Hydrodehalogenation is an off-cycle pathway that competes with reductive elimination.

A Ar-X + Pd(0)L_n B Oxidative Addition (Ar-Pd(II)-X)L_n A->B C Sulfonamide Coordination & Deprotonation B->C + R₂NSO₂H - Base-H⁺X⁻ D Reductive Elimination C->D F Side Reaction (e.g., β-Hydride Elimination) C->F Off-Cycle Pathway D->A Regenerates Pd(0) E Desired Product (Ar-Sulfonamide) D->E G Hydrodehalogenation (Ar-H) F->G

Caption: Competing pathways in Buchwald-Hartwig amination.

Troubleshooting Workflow

start High Hydrodehalogenation Byproduct Detected q1 Is NaOtBu or another strong alkoxide base being used? start->q1 a1 Switch to a weaker inorganic base: Cs₂CO₃ or K₃PO₄ q1->a1 Yes q2 What is the ligand? q1->q2 No a1->q2 a2 Use a bulky, electron-rich biarylphosphine ligand: - Xantphos - RuPhos - tBuDavePhos q2->a2 Simple (e.g., PPh₃) q3 Is an alcohol being used as a solvent? q2->q3 Bulky Biaryl a2->q3 a3 Switch to an aprotic solvent like Toluene or Dioxane. Ensure it is anhydrous. q3->a3 Yes end Problem Resolved q3->end No a3->end

Caption: Troubleshooting hydrodehalogenation byproducts.

Issue 2: No Reaction or Incomplete Conversion

This indicates that a step in the catalytic cycle is prohibitively slow or that the catalyst is not active.

Causality & Mechanistic Insight

For sulfonamides, the key hurdles are often the oxidative addition (especially with aryl chlorides) and the deprotonation/coordination of the weakly nucleophilic sulfonamide.[4] Catalyst deactivation via aggregation into palladium black is also a common failure mode.[13]

Parameter Optimization Table
ParameterStandard ConditionOptimized Condition for SulfonamidesRationale
Catalyst Precursor Pd(OAc)₂ / Pd₂(dba)₃Buchwald G3/G4 PrecatalystsPrecatalysts ensure efficient and clean generation of the active monoligated Pd(0) species, crucial for initiating the cycle.[7]
Ligand PPh₃, BINAPXPhos, RuPhos, BrettPhosThese bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination, the rate-limiting steps for many cross-couplings.[14]
Base K₂CO₃NaOtBu, K₃PO₄, LHMDSA stronger base is often required to deprotonate the weakly acidic sulfonamide N-H proton, but must be chosen carefully to avoid side reactions.[6]
Solvent Toluene, DioxaneToluene, Dioxane, CPMESolvents must be aprotic, anhydrous, and degassed. The choice can influence solubility and reaction rates.[15]
Temperature 80-100 °C100-110 °CHigher temperatures are often needed to overcome the activation energy for coupling with less reactive sulfonamides.

Optimized Experimental Protocols

The following protocols serve as a robust starting point. Optimization for your specific aryl halide is recommended.

Protocol 1: Buchwald-Hartwig C-N Coupling

This protocol is optimized for coupling 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide with a moderately reactive aryl bromide.

Materials:

  • Palladium Precatalyst: G3-XPhos (2 mol%)

  • Ligand: (Included in precatalyst)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Aryl Bromide (1.0 equiv)

  • 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide (1.2 equiv)

  • Solvent: Anhydrous, degassed Toluene (to 0.1 M concentration)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add the aryl bromide, 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide, G3-XPhos precatalyst, and sodium tert-butoxide.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura C-C Coupling

This protocol is for coupling a 4-halo-1-(propan-2-yl)-1H-pyrazole-3-sulfonamide with an arylboronic acid.

Materials:

  • Palladium Catalyst: PdCl₂(dppf) (3 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 4-Halo-pyrazole sulfonamide (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture), degassed.

Procedure:

  • To a reaction vessel, add the 4-halo-pyrazole sulfonamide, arylboronic acid, PdCl₂(dppf), and K₂CO₃.

  • Seal the vessel, then evacuate and backfill with argon three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography.

References

  • ResearchGate. (n.d.). Copper‐Catalyzed Chemoselective Synthesis of Pyrazolo‐Sulfonamide: Impact of Solvent on Nitro‐Pyrazole Reactivity. Available at: [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Available at: [Link]

  • PMC. (n.d.). Base‐Activated Latent Heteroaromatic Sulfinates as Nucleophilic Coupling Partners in Palladium‐Catalyzed Cross‐Coupling Reactions. Available at: [Link]

  • RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • PubMed. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Available at: [Link]

  • MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available at: [Link]

  • MDPI. (2024). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • ChemTalk. (2025). Metal-Catalyzed Cross-Coupling Reactions. Available at: [Link]

  • ACS Publications. (2012). Palladium-Catalyzed C–N Cross Coupling of Sulfinamides and Aryl Halides. The Journal of Organic Chemistry. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Pd-catalyzed cross-coupling reactions. Available at: [Link]

  • PubChem. (n.d.). 1-(propan-2-yl)-1h-pyrazole-3-sulfonamide. Available at: [Link]

  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available at: [Link]

  • PMC. (n.d.). C—H TO C—N CROSS-COUPLING OF SULFONAMIDES WITH OLEFINS. Available at: [Link]

  • PMC. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available at: [Link]

  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available at: [Link]

  • PMC. (n.d.). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Available at: [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]

  • ACS Publications. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development. Available at: [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]

  • J-STAGE. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. Available at: [Link]

  • PMC. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Available at: [Link]

  • PMC. (n.d.). Synthesis of Aryl Sulfonamides via Palladium- Catalyzed Chlorosulfonylation of Arylboronic Acids. Available at: [Link]

  • ACS Publications. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]

  • PMC. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Available at: [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Available at: [Link]

  • PubMed. (2005). Cross-coupling of sulfonamide antimicrobial agents with model humic constituents. Available at: [Link]

  • RSC Publishing. (n.d.). Reductive cross-coupling of N-acyl pyrazole and nitroarene using tetrahydroxydiboron: synthesis of secondary amides. Available at: [Link]

  • Asian Journal of Chemistry. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Available at: [Link]

  • Wiley Online Library. (n.d.). Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to the Storage and Stability of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide

Welcome to the technical support center for 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on preventing the thermal degradation of this compound during storage and handling. Our goal is to equip you with the knowledge to ensure the integrity and stability of your valuable research materials.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide during storage?

A1: The primary cause of degradation for many chemical compounds, including pyrazole sulfonamides, is exposure to elevated temperatures. Thermal energy can initiate the breakdown of the molecule, leading to the formation of impurities and a decrease in the purity and potency of the substance. For 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide, its heterocyclic structure and sulfonamide functional group are areas of potential thermal lability.

Q2: What are the ideal storage conditions for 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide?

A2: To minimize thermal degradation, 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide should be stored in a cool, dry, and dark environment.[1][2][3] Specifically, refrigeration at 2-8°C is recommended for long-term storage. The container should be tightly sealed to protect against moisture and air, as these can also contribute to degradation pathways.[4] For highly sensitive applications, storage under an inert atmosphere, such as argon or nitrogen, can provide additional protection against oxidative degradation.[1]

Q3: Can I store this compound at room temperature?

A3: While some suppliers may indicate room temperature storage is acceptable for short periods, for long-term stability and to prevent the gradual accumulation of thermal degradants, refrigerated storage (2-8°C) is the best practice.[2][3] If room temperature storage is unavoidable, it should be for the shortest possible duration and in a location that is protected from direct sunlight and significant temperature fluctuations.

Q4: How can I tell if my sample of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide has degraded?

A4: Visual inspection may sometimes reveal changes such as discoloration or clumping, which can be signs of degradation. However, the absence of visual changes does not guarantee stability. The most reliable method to assess the purity and detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[5][6][7] A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of purity.

Q5: Are solutions of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide stable?

A5: The stability of this compound in solution depends on the solvent, pH, and storage conditions.[1] It is generally recommended to prepare solutions fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at 2-8°C and protected from light. For longer-term storage, aliquoting the solution into tightly sealed vials and storing at -20°C or below is advisable. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Addressing Specific Stability Issues

This section provides a question-and-answer formatted guide to troubleshoot common problems encountered during the storage and use of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide.

Problem Potential Cause Recommended Action & Scientific Rationale
Unexpected or inconsistent experimental results. Degradation of the compound due to improper storage. 1. Verify Storage Conditions: Confirm that the compound has been consistently stored at 2-8°C and protected from light and moisture.[2][3] 2. Purity Assessment: Perform an HPLC analysis to check the purity of your current stock. Compare the chromatogram to a reference standard or a newly purchased lot. The presence of new peaks indicates degradation. Scientific Rationale: Even small amounts of degradation products can interfere with biological assays or chemical reactions, leading to unreliable data.
Visible discoloration (e.g., yellowing or browning) of the solid compound. Oxidative or thermal degradation. 1. Discontinue Use of Discolored Material: Do not use the discolored material for critical experiments. 2. Analytical Confirmation: Analyze a small sample of the discolored material by HPLC-MS to identify the impurities. 3. Review Storage Practices: Ensure the container is tightly sealed and consider storing under an inert atmosphere to prevent future oxidation.[1] Scientific Rationale: Color changes are often a sign of chemical decomposition, where new chromophores are formed. These new compounds are impurities.
Difficulty dissolving the compound, or the presence of insoluble particulates. Formation of insoluble degradation products. 1. Attempt Sonication: Gentle sonication in the chosen solvent may help dissolve the compound. 2. Filtration: If particulates remain, filter the solution through a 0.22 µm syringe filter before use. 3. Purity Check: Analyze both the filtered solution and the starting material by HPLC to determine the extent of degradation. Scientific Rationale: Thermal degradation can lead to polymerization or the formation of less soluble byproducts.
A gradual decrease in the measured concentration of a stock solution over time. Degradation in solution. 1. Prepare Fresh Solutions: It is best practice to prepare solutions fresh daily. 2. Optimize Solution Storage: If a stock solution must be stored, use a dry, aprotic solvent, store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[1] 3. Perform a Solution Stability Study: If you need to store solutions for an extended period, conduct a small-scale stability study by analyzing the solution by HPLC at regular intervals to determine its stability under your specific storage conditions. Scientific Rationale: Solvolysis (reaction with the solvent) and other degradation pathways can occur in solution, reducing the concentration of the active compound over time.

Understanding Thermal Degradation Pathways

While specific experimental data on the thermal degradation of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide is limited, we can propose potential degradation pathways based on the known chemistry of pyrazoles and sulfonamides. Thermal stress is likely to initiate the cleavage of the weakest bonds in the molecule.

cluster_0 Potential Thermal Degradation Pathways cluster_1 Initial Cleavage Events cluster_2 Resulting Degradation Products parent 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide path1 S-N Bond Cleavage parent->path1 Heat path2 C-S Bond Cleavage parent->path2 Heat path3 Pyrazole Ring Opening parent->path3 Heat dp1 1-(propan-2-yl)-1H-pyrazole + SO2 + NH3 path1->dp1 dp2 Sulfamic acid + Pyrazole derivatives path2->dp2 dp3 Fragmented ring structures path3->dp3

Caption: Proposed thermal degradation pathways for 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide.

The primary points of thermal instability are likely the sulfonamide group and the pyrazole ring itself. Cleavage of the sulfur-nitrogen (S-N) or carbon-sulfur (C-S) bonds in the sulfonamide moiety can lead to the formation of smaller, more volatile molecules.[8] Additionally, high temperatures can induce the opening of the pyrazole ring, resulting in a variety of degradation products.[8][9][10]

Experimental Protocols for Stability Assessment

To ensure the quality of your 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide, particularly for long-term studies or when developing a new formulation, performing a forced degradation study is highly recommended. This will help you develop a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

This protocol is based on the International Council for Harmonisation (ICH) guidelines Q1A(R2).[8]

Objective: To generate potential degradation products of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide under various stress conditions to facilitate the development of a stability-indicating analytical method.

Materials:

  • 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • LC-MS system for peak identification (optional but recommended)

  • pH meter

  • Temperature-controlled oven and water bath

  • Photostability chamber

Procedure:

cluster_stress Stress Conditions start Prepare Stock Solution (1 mg/mL in 50:50 Acetonitrile:Water) acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, 60°C) start->base oxidation Oxidative Degradation (3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (Solid, 80°C) start->thermal photo Photodegradation (ICH Q1B guidelines) start->photo sampling Sample at t=0, 2, 4, 8, 24h acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize dilute Dilute to Working Concentration neutralize->dilute analyze Analyze by HPLC-UV/PDA dilute->analyze characterize Characterize Degradants by LC-MS analyze->characterize

Caption: Workflow for a forced degradation study.

  • Sample Preparation: Prepare a stock solution of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide (e.g., 1 mg/mL) in a suitable solvent such as a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Incubate at 60°C.

    • Base Hydrolysis: To another aliquot, add an equal volume of 1N NaOH. Incubate at 60°C.

    • Oxidative Degradation: To an aliquot, add an equal volume of 30% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Place the solid compound in an oven at 80°C.

    • Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.[9]

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours). For thermal and photostability, longer exposure times may be necessary.

  • Sample Processing:

    • For acid and base hydrolysis samples, neutralize the solution before analysis.

    • For the solid thermal stress sample, dissolve it in the initial solvent.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide from its potential degradation products.

Suggested Starting Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a shallow gradient (e.g., 5-95% B over 30 minutes) and optimize as needed.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm (or as determined by UV scan)
Injection Volume 10 µL

Method Development Notes:

  • Inject the samples from the forced degradation study to evaluate the method's ability to separate the parent peak from any new peaks that appear.

  • The goal is to achieve baseline resolution between the main peak and all degradation product peaks.

  • Adjust the gradient, mobile phase composition, and other parameters as necessary to optimize the separation.

  • Once a suitable separation is achieved, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

References

  • ICH, Q1A(R2)
  • Jain, D., et al., Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 2011. 3(4): p. 16-20.
  • ICH, Q1B Photostability Testing of New Drug Substances and Products, in International Conference on Harmoniz
  • Klicnar, J., et al., Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 2020. 25(19): p. 4483.
  • Crawford, R.J. and A. Mishra, The Mechanism of the Thermal Decomposition of 1-Pyrazolines and Its Relationship to Cyclopropane Isomerizations. Journal of the American Chemical Society, 1966. 88(16): p. 3963-3969.
  • Zhu, S., et al., Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Defence Technology, 2022. 18(10): p. 1769-1781.
  • Khan, I., et al., Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry, 2023. 11: p. 1256379.
  • Journal of Applied Pharmaceutical Science, Stability-indicating HPLC method optimization using quality by design approach for doripenem assay and its related impurities in infusion for injection. Available from: [Link].

  • Royal Society of Chemistry, Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Available from: [Link].

  • Trends in Sciences, Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link].

  • Mahesh, P., et al., Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 2022. 7(42): p. 37765-37775.
  • ResearchGate, Synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine. Available from: [Link].

  • LCGC International, Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link].

  • MSF Medical Guidelines, Drug quality and storage. Available from: [Link].

  • CUTM Courseware, AN OVERVIEW: STORAGE OF PHARMACEUTICAL PRODUCTS. Available from: [Link].

  • Aschimfarma, Stability data and attribution of retest/shelflife. Available from: [Link].

  • USP-NF, <659> Packaging and Storage Requirements. Available from: [Link].

  • PubMed, Stability of sulphonamide drugs in meat during storage. Available from: [Link].

  • Frontiers, Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link].

  • FDA, Annex 9 Guide to good storage practices for pharmaceuticals. Available from: [Link].

  • MDPI, Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. Available from: [Link].

  • ScienceOpen, Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. Available from: [Link].

  • Current issues in pharmacy and medicine: science and practice, Determination of the shelf life of the API morpholinium 2-((4-(2-methoxyphenyl)-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl)thio)acetate. Available from: [Link].

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Optimization

Technical Support Center: Resolving HPLC Baseline Noise in 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide Analysis

Welcome to the Technical Support Center. Analyzing complex molecules like 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide via High-Performance Liquid Chromatography (HPLC) requires stringent control over system hydrodynamics a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Analyzing complex molecules like 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide via High-Performance Liquid Chromatography (HPLC) requires stringent control over system hydrodynamics and optical parameters. Because pyrazole derivatives require low-UV detection to monitor specific electronic transitions, the method is highly susceptible to baseline noise.

This guide provides a self-validating troubleshooting framework designed for researchers and drug development professionals to isolate, diagnose, and resolve baseline instability.

Diagnostic Workflow

To prevent unnecessary replacement of expensive consumables, use the following self-validating workflow to isolate the root cause of your baseline noise.

BaselineNoiseTroubleshooting Start Observe Baseline Noise in Pyrazole Sulfonamide Analysis CheckFlow Diagnostic Step 1: Turn Pump Flow OFF Start->CheckFlow DetectorIssue Root Cause: Detector (Lamp aging, dirty flow cell) CheckFlow->DetectorIssue Noise Persists PumpIssue Noise Disappears? Hydrodynamic Issue Suspected CheckFlow->PumpIssue Noise Stops ResolutionDet Protocol: Clean cell, replace D2 lamp DetectorIssue->ResolutionDet BypassColumn Diagnostic Step 2: Remove Column & Flush System PumpIssue->BypassColumn ColumnIssue Root Cause: Column/Sample (Matrix contamination, bleed) BypassColumn->ColumnIssue Noise Stops SolventIssue Root Cause: Solvent/Pump (Air bubbles, poor mixing) BypassColumn->SolventIssue Noise Persists ResolutionCol Protocol: Filter samples, wash/replace column ColumnIssue->ResolutionCol ResolutionSol Protocol: Degas solvents, install static mixer SolventIssue->ResolutionSol

Diagnostic workflow for isolating HPLC baseline noise sources.

Frequently Asked Questions (FAQs)

Q1: Why is the baseline noise so severe when analyzing this pyrazole sulfonamide at 210 nm? A1: The root cause is the interaction between the analyte's required detection wavelength and mobile phase impurities. Pyrazole derivatives exhibit maximal UV absorption cross-sections in the deep UV range (e.g., 200–240 nm)[1][2]. At these low wavelengths, organic contaminants (Total Organic Carbon, or TOC) in ultrapure water (UPW) become highly absorptive. Water contamination is responsible for 60-70% of unexplained baseline noise and ghost peaks in sensitive analyses[3]. To resolve this, ensure your UPW system maintains a resistivity of 18.2 MΩ·cm and TOC < 5 ppb, and always use freshly dispensed water.

Q2: My gradient method shows a wavy, erratic baseline. Is this a pump failure? A2: Not necessarily. In gradient HPLC, baseline noise and drift naturally increase as the solvent composition changes due to incomplete solvent mixing and dynamic shifts in the refractive index[4]. If you are using additives like Trifluoroacetic Acid (TFA) or Formic Acid, their varying absorbance across the gradient exacerbates the waviness. The causal fix is to improve solvent blending by installing a high-efficiency static mixer (e.g., ASI static mixers) between the pump and the injector. This ensures uniform solvent blending before the mobile phase reaches the column, stabilizing the baseline[4].

Q3: How can I definitively prove whether the noise is coming from the UV detector or the pump system? A3: You must use a self-validating diagnostic isolation test. While monitoring the noisy baseline, turn the pump flow completely off. If the baseline noise persists at zero flow, the issue is optical or electronic (e.g., an aging deuterium lamp or a dirty flow cell)[5]. If the noise immediately disappears, the issue is hydrodynamic—pointing to pump cavitation, air bubbles, or solvent contamination[6].

Q4: Can omitting sample filtration really cause continuous baseline noise? A4: Yes. Unfiltered sample matrices contain microscopic particulates and strongly retained lipophilic compounds. These particulates accumulate on the column frit, causing pressure ripples and continuous baseline noise. Implementing a standardized filtration step using a 5 µm or 0.45 µm syringe filter removes undetectable debris. Real-world laboratory data demonstrates that standardizing this step can decrease HPLC baseline noise by nearly 40% and double the column lifespan[7].

Quantitative Data & Optimization Tables

Table 1: UV Cutoffs and Implications for Pyrazole Sulfonamide Analysis Selecting the right solvent is critical to minimizing background noise at the 200-240 nm range.

Solvent / AdditiveUV Cutoff (nm)Impact on Baseline at 210-240 nm
HPLC-Grade Water < 190Low noise, but highly susceptible to TOC contamination.
Acetonitrile 190Excellent for low-UV pyrazole detection; minimal baseline drift.
Methanol 205Can cause significant baseline drift in gradients near 210 nm.
0.1% TFA ~210High background absorbance; causes severe gradient drift.
0.1% Formic Acid ~210Moderate background absorbance; preferred for LC-MS compatibility.

Table 2: Filtration Impact on HPLC Performance Empirical data on how sample preparation affects system hydrodynamics.

Filtration MethodParticle RetentionImpact on Baseline NoiseColumn Lifespan
Unfiltered NoneHigh (Ghost peaks, continuous drift)~120 injections
5 µm Syringe Filter >99% of ≥3µm particlesDecreased by 40%>250 injections
0.22 µm Syringe Filter Sterilizing gradeOptimal, but increases prep time>300 injections
Experimental Protocols
Protocol 1: Self-Validating System Diagnostic (Zero-Flow & Column Bypass)

Objective: To systematically isolate the source of baseline noise without relying on guesswork.

Step-by-Step Methodology:

  • Baseline Observation: Equilibrate the HPLC system with your standard mobile phase at 1.0 mL/min. Monitor the UV detector at 210 nm for 10 minutes to establish the noise profile.

  • Zero-Flow Test: Turn the pump flow to 0.0 mL/min. Continue monitoring the baseline for 5 minutes.

    • Causality Check: If noise > 0.05 mAU persists, the issue is optical. Replace the deuterium lamp or clean the flow cell with 10% nitric acid[5]. If the baseline flatlines, the issue is hydrodynamic. Proceed to Step 3.

  • Column Bypass Test: Disconnect the analytical column. Connect the pump directly to the detector using a zero-dead-volume union and a restrictor capillary (to maintain system backpressure).

  • Hydrodynamic Flush: Resume flow at 1.0 mL/min.

    • Causality Check: If the noise returns, the root cause is the mobile phase (e.g., dissolved air, UPW organics) or pump check valves[6][8]. If the baseline is smooth, the analytical column is contaminated with late-eluting matrix components and requires regeneration or replacement.

Protocol 2: Mobile Phase Optimization and Degassing

Objective: To eliminate hydrodynamic noise and UV-absorbing contaminants prior to pyrazole sulfonamide injection.

Step-by-Step Methodology:

  • Solvent Selection: Use only LC-MS or HPLC-grade solvents. Discard any aqueous mobile phase older than 48 hours to prevent microbial growth and TOC accumulation[3][8].

  • Buffer Preparation: If using a buffer (e.g., ammonium formate), dissolve the salt in UPW and filter the entire solution through a 0.22 µm nylon membrane under vacuum to remove particulate matter.

  • Active Degassing: Even with an inline vacuum degasser, sonicate the filtered mobile phase for 10 minutes to remove macroscopic dissolved air. Air entrapment in pump heads is a primary cause of flow instability and baseline noise[5][8].

  • System Purge: Open the pump purge valve and flush each channel with 100% of its respective solvent at 5.0 mL/min for 5 minutes to clear bubbles from the proportioning valves.

  • Equilibration: Close the purge valve, set the gradient to initial conditions, and allow the system to equilibrate until the baseline drift is < 1 mAU/hr.

References
  • ChemITrust AI - Chromatography Troubleshooting Guides: Mobile Phase Contamination in HPLC. Available at:[Link]

  • DCtech - Solução de Problemas HPLC (HPLC Troubleshooting). Available at: [Link]

  • Chrom Tech - The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance. Available at:[Link]

  • Cole-Parmer - Science of Chromatography: Baseline Noise and Mobile Phase Contamination. Available at: [Link]

  • ResearchGate - UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. Available at: [Link]

  • AliExpress - Why I Switched to 5µm Syringe Filters for My Lab Work — A Real-World Review. Available at: [Link]

  • ResinTech - How Organic Contaminants in Ultrapure Water Can Ruin Your Lab Results. Available at: [Link]

Sources

Troubleshooting

optimizing solvent systems for 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide crystallization

Technical Support Center: Crystallization of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide. Our goal is to move beyond simple protocols and provide a framework for rational solvent system selection and troubleshooting, grounded in fundamental physicochemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of solvent system so critical for the crystallization of an API like 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide?

A1: The solvent system is arguably the most critical variable in crystallization development.[1][2][3] It directly influences a wide range of critical quality attributes (CQAs) of the active pharmaceutical ingredient (API), including:

  • Polymorphism: The same molecule can crystallize in different internal lattice structures, known as polymorphs.[4][5][6] Solvents can stabilize specific polymorphs, and switching solvents can lead to the isolation of a different, potentially less stable or desirable form.[7][8][9] This is a major regulatory concern, as different polymorphs can have different solubilities, dissolution rates, and bioavailability.[10]

  • Crystal Habit (Morphology): The external shape of the crystal is dictated by the solvent.[4][11][12] Solvent molecules can interact preferentially with certain crystal faces, inhibiting their growth and altering the final shape (e.g., needles vs. plates).[8][12] Crystal habit significantly impacts downstream processing, such as filtration, drying, and powder flow.

  • Purity: A well-chosen solvent system will dissolve the API at a high temperature but have poor solubility for key impurities, allowing for their effective removal ("purging") during crystallization.[2][3]

  • Yield and Productivity: The solubility curve of the API in the chosen solvent dictates the potential yield.[1][2][7] An ideal solvent provides high solubility at elevated temperatures and low solubility at room temperature or below.

Q2: What molecular features of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide should I consider when selecting a solvent?

A2: The structure of your molecule contains key functional groups that will govern its interaction with solvents:

  • Sulfonamide Group (-SO₂NH-): This group is a strong hydrogen bond donor (the N-H) and acceptor (the S=O oxygens).[13][14][15] Therefore, solvents capable of hydrogen bonding (like alcohols, water, or acetic acid) will interact strongly with this moiety. These strong interactions can be leveraged to control solubility and potentially influence which crystal packing arrangements (synthons) are formed.[16]

  • Pyrazole Ring: This aromatic heterocycle contains nitrogen atoms that can act as hydrogen bond acceptors. The ring system itself can also participate in weaker π-π stacking interactions.[5][6]

  • Isopropyl Group (-CH(CH₃)₂): This is a non-polar, hydrophobic group. It will have favorable interactions with non-polar or less polar solvents (like toluene, heptane, or MTBE).

A successful solvent system will balance these interactions to achieve the desired solubility profile. Often, a mixture of solvents (e.g., a polar solvent and a non-polar anti-solvent) is required to fine-tune this balance.[7]

Q3: What is the difference between a "thermodynamic" and a "kinetic" crystal form, and how does my process influence which one I get?

A3: The thermodynamically stable form is the crystal structure with the lowest overall energy. Under a given set of conditions (temperature, pressure), all other forms will eventually convert to this most stable form. A kinetic form (or metastable form) is not the most stable, but it forms because it nucleates and grows faster under specific experimental conditions.[7]

High supersaturation, rapid cooling, and fast anti-solvent addition favor the formation of kinetic polymorphs because the system does not have enough time to find the most stable energetic state.[8][17] Conversely, slow cooling, low supersaturation, and prolonged aging in a slurry can favor the formation of the thermodynamic form. It is crucial to identify and control the desired polymorph for regulatory compliance and product consistency, as outlined in guidelines like ICH Q6A.[18][19][20][21]

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems encountered during the crystallization of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide.

Problem 1: My compound is "oiling out" instead of crystallizing.

  • What is "oiling out"? This is a liquid-liquid phase separation where, upon cooling or anti-solvent addition, the solute forms a supersaturated, dense liquid phase (an "oil") instead of solid crystals.[17][22] This is detrimental because impurities tend to be highly soluble in the oil, leading to poor purification, and the subsequent solidification is often uncontrolled, resulting in an amorphous solid or an undesired polymorph.[22][23]

  • What are the probable causes?

    • Excessively High Supersaturation: The rate of generating supersaturation (e.g., by cooling too quickly) is faster than the rate of crystal nucleation and growth.[17]

    • Low Melting Point / High Solubility: The temperature at which the solution becomes saturated is below the melting point of the compound itself (or a solvate).[22][23]

    • Presence of Impurities: High levels of impurities can depress the melting point and interfere with the crystal lattice formation.[23]

    • Poor Solvent Choice: The solvent may have such a high affinity for the solute that it hinders the solute-solute interactions necessary for crystallization.[24]

  • How can I fix it?

    • Reduce the Rate of Supersaturation:

      • Decrease the cooling rate significantly.

      • If using an anti-solvent, add it much more slowly and at a higher temperature.

    • Modify the Solvent System:

      • Add more of the primary ("good") solvent to reduce the overall supersaturation level.[22]

      • Switch to a solvent in which the API is slightly less soluble.

    • Introduce Seed Crystals: Seeding the solution just as it enters the metastable zone can provide a template for growth and bypass the energy barrier for primary nucleation, often preventing oiling.[24] Ensure the seed crystals are of the desired polymorphic form.

    • Increase Temperature: Operate the crystallization at a higher temperature (if possible) to stay above the compound's melting point in solution. This may require using a higher-boiling point solvent.

Problem 2: I am getting a very low crystal yield.

  • What are the probable causes?

    • Incomplete Crystallization: The final concentration of the API in the mother liquor is too high.

    • Poor Solvent Choice: The API has significant solubility in the solvent even at low temperatures.

    • Insufficient Cooling/Anti-Solvent: The process endpoint (final temperature or anti-solvent concentration) has not been optimized.

  • How can I fix it?

    • Optimize the Solubility Curve: Select a solvent or solvent mixture that shows a very steep solubility curve—high solubility at high temperatures and very low solubility at low temperatures.

    • Use an Anti-Solvent: If a single solvent gives poor yield, introduce an anti-solvent (a solvent in which the API is poorly soluble but which is miscible with the primary solvent). This will dramatically reduce the API's solubility in the final mixture, driving more material out of solution.[1][7]

    • Optimize Final Conditions: Cool the slurry to a lower final temperature or increase the proportion of anti-solvent. Allow for a sufficient "holding" or "aging" time at the final condition to ensure the system has reached equilibrium.

Problem 3: The product crashes out as a fine powder or amorphous solid.

  • What are the probable causes?

    • Shock Nucleation: The rate of supersaturation is extremely high, leading to the instantaneous formation of a vast number of nuclei with little time to grow into ordered crystals. This is common with very rapid cooling or dumping in a large volume of anti-solvent.[4]

    • Solvent Evaporation Issues: Rapid solvent removal, for example on a rotary evaporator, can lead to amorphous material.[25]

  • How can I fix it?

    • Control Supersaturation: This is the universal solution. Slow down the cooling or anti-solvent addition rate.

    • Increase Temperature: Start the crystallization process from a more dilute solution at a higher temperature.

    • Use Seeding: A controlled seeding strategy can dominate the nucleation process, leading to the growth of existing crystals rather than the formation of new, fine particles.

Problem 4: I have isolated the wrong polymorph or a mixture of forms.

  • What are the probable causes?

    • Solvent-Induced Polymorphism: As discussed, the solvent has a profound effect on which crystal form is most stable or which nucleates fastest.[5][8][26] A specific solvent may stabilize an undesired form through specific interactions like hydrogen bonding.[16]

    • Kinetic Trapping: The experiment was run under conditions (e.g., rapid cooling) that favored a metastable kinetic form.[7]

    • Solvent-Mediated Transformation: During slurry aging, a metastable form may have converted to a more stable form. This can be desirable or undesirable depending on your target.

  • How can I fix it?

    • Systematic Solvent Screening: This is essential. Screen a wide range of solvents with different polarities and hydrogen bonding capabilities. Some studies on related pyrazole-sulfonamides have used ethanol or ethanol-chloroform mixtures.[27][28]

    • Control Process Parameters: Carefully control the cooling rate, agitation, and supersaturation profile.

    • Implement a Slurry Ripening Step: If you have a metastable form and want the stable one, holding the product as a slurry in a suitable solvent for an extended period can facilitate the conversion to the most stable form.

    • Analyze Your Solids: Use analytical techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to definitively identify the polymorphic form(s) present in your material.

Diagrams: Workflows and Logic

Here are two diagrams to guide your experimental design and troubleshooting efforts.

SolventSelectionWorkflow Fig 1. Systematic Solvent Selection Workflow A Step 1: In-Silico & Literature Review - Search for similar structures - Use predictive models (e.g., COSMO-RS) - Consider safety (EHS) and regulatory guidelines B Step 2: Primary Solvent Screening - Select 10-15 diverse solvents (alcohols, ketones, esters, hydrocarbons) - Test for high solubility at elevated temperature (e.g., >50 mg/mL) A->B Select Candidates C Step 3: Cooling Crystallization Trial - For promising primary solvents - Check for spontaneous crystallization upon cooling - Assess initial yield and crystal quality B->C Good Solvents D Step 4: Anti-Solvent Screening - Select miscible anti-solvents (e.g., water, heptane) - Determine API insolubility in anti-solvent - Test anti-solvent addition to saturated solutions B->D Moderate/High Solvents E Decision Point: Good Crystals & Yield? C->E D->E F Success: Optimize Process - Refine cooling/addition rates - Implement seeding strategy - Characterize (XRPD, DSC, PSD) E->F Yes G Re-evaluate: - Try solvent mixtures (co-solvents) - Re-screen a wider range of solvents E->G No G->B TroubleshootingDecisionTree Fig 2. Crystallization Troubleshooting Logic Start Problem Occurs During Crystallization Q1 What is the solid's appearance? Start->Q1 A1 Liquid Droplets / 'Oil' Q1->A1 Oiling Out A2 Fine Powder / Amorphous Q1->A2 Crashes Out A3 Poor Yield / No Crystals Q1->A3 Low Recovery A4 Wrong Crystal Form (Polymorph) Q1->A4 Form Issue Sol1 Solution: - Reduce cooling rate - Add more primary solvent - Use seed crystals - Increase temperature A1->Sol1 Sol2 Solution: - Drastically reduce cooling/addition rate - Use a more dilute solution - Implement seeding A2->Sol2 Sol3 Solution: - Use an anti-solvent - Cool to a lower temperature - Choose a solvent with a steeper solubility curve A3->Sol3 Sol4 Solution: - Screen different solvent classes - Control cooling rate carefully - Consider a slurry/aging step - Analyze solids with XRPD A4->Sol4

Caption: A decision tree for troubleshooting crystallization.

Experimental Protocols & Data

Table 1: Properties of Common Crystallization Solvents

This table provides a starting point for solvent selection. Consider miscibility, boiling point, and polarity in your initial screen.

SolventClassBoiling Point (°C)Polarity (Dielectric Const.)H-BondingNotes
Water Protic10080.1Donor & AcceptorStrong solvent for polar compounds, common anti-solvent.
Methanol Protic Alcohol6532.7Donor & AcceptorGood solvent for H-bonding solutes.
Ethanol Protic Alcohol7824.5Donor & AcceptorWidely used, less toxic than methanol. [15][27]
Isopropanol (IPA) Protic Alcohol8219.9Donor & AcceptorCommon choice, balances polarity.
Acetonitrile Aprotic Polar8237.5AcceptorCan induce different polymorphs. [8]
Acetone Aprotic Polar5620.7AcceptorHigh volatility, good solvent power.
Ethyl Acetate Ester776.0AcceptorMedium polarity, good for cooling crystallizations.
Toluene Aromatic1112.4NoneGood for dissolving non-polar moieties.
Heptane Aliphatic981.9NoneCommon non-polar anti-solvent.
Methyl t-butyl ether (MTBE) Ether554.5AcceptorLess polar alternative to THF, low boiling point.
Protocol 1: Small-Scale Solvent Solubility Screening

Objective: To identify promising single solvents or solvent/anti-solvent systems for crystallization.

Materials:

  • 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide (API)

  • Selection of solvents from Table 1

  • 2 mL glass vials with screw caps

  • Magnetic stir plate and stir bars

  • Heating block or oil bath

  • Digital balance

Methodology:

  • Preparation: Add a pre-weighed amount of API (e.g., 20 mg) to each labeled vial containing a small stir bar.

  • Initial Solvent Addition: Add a measured volume of a single solvent (e.g., 0.2 mL) to each vial.

  • Room Temperature Assessment: Stir the vials at room temperature for 30 minutes. Record visual observations: fully dissolved, partially soluble, or insoluble.

  • Heating: Transfer the vials to a heating block set to a target temperature (e.g., 60 °C). Stir for 30 minutes.

  • Titration to Dissolution: For vials where the solid is not fully dissolved, add the same solvent in small, measured aliquots (e.g., 0.1 mL) every 15 minutes until complete dissolution is achieved. Record the total volume of solvent added. This gives an estimate of solubility at high temperature.

  • Cooling & Observation: Once dissolved, remove the vials from the heat and allow them to cool slowly to room temperature on the benchtop. Do not disturb them.

  • Cold Crash: After observing at room temperature, place the vials in a refrigerator or ice bath (e.g., 0-5 °C) for at least 2 hours.

  • Analysis: Record observations for each vial:

    • Did crystals form?

    • What is the apparent crystal quality (e.g., crystalline solid vs. fine powder, oil, or gel)?

    • What is the apparent yield (judged by the volume of solid)?

  • Selection: Identify solvents that show high solubility when hot and low solubility when cold, and which produce a crystalline solid upon cooling. These are your primary candidates for optimization.

Protocol 2: Lab-Scale Cooling Crystallization (1 g Scale)

Objective: To produce a crystalline batch of API with good purity and yield using a selected solvent system.

Equipment:

  • Jacketed lab reactor or round-bottom flask with overhead or magnetic stirring

  • Temperature probe

  • Heating/cooling circulator or oil bath

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Methodology:

  • Dissolution: Charge the reactor with the selected solvent (e.g., 10 mL of isopropanol). Begin stirring.

  • Charge API: Add 1.0 g of crude 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide to the solvent.

  • Heating to Dissolution: Heat the mixture to a target temperature (e.g., 70 °C, or ~10 °C below the solvent boiling point) until all solids are completely dissolved. If necessary, add a small amount of additional solvent to achieve full dissolution.

  • Controlled Cooling: Program the circulator to cool the solution at a slow, linear rate (e.g., 10-20 °C/hour).

  • Seeding (Optional but Recommended): Once the solution has cooled by 5-10 °C, add a small amount of seed crystals (e.g., 1% w/w, 10 mg) of the desired polymorph. This will control nucleation.

  • Slurry Aging: Continue the controlled cooling to the final temperature (e.g., 5 °C). Hold the resulting slurry at this temperature with stirring for a minimum of 2 hours to allow for complete crystallization.

  • Isolation: Turn off stirring and immediately filter the slurry through a Büchner funnel under vacuum.

  • Washing: Gently wash the collected solid cake with a small amount of cold crystallization solvent to remove residual mother liquor.

  • Drying: Dry the crystalline product in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization: Analyze the final product for yield, purity (HPLC), and solid form (XRPD, DSC).

References

  • ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013). ICH Harmonised Tripartite Guideline.
  • ICH Q6A Guideline. (n.d.). IKEV.
  • International Conference on Harmonisation; guidance on Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products. (2000). PubMed.
  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (n.d.). ECA Academy.
  • How Do Solvents Impact Crystal Morphology In Crystalliz
  • Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (2020). FDA.
  • Solvent selection for process development. (2021).
  • Solvent Selection in Pharmaceutical Crystallization Process Development. (2020). YouTube.
  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2025). PMC.
  • Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. (2015). Advanced Pharmaceutical Bulletin.
  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025). MDPI.
  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2026). Pharmaceutical Technology.
  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry.
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
  • Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. (2013). Crystal Growth & Design.
  • Understanding the Effect of a Solvent on the Crystal Habit. (2004).
  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calcul
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. (2024). White Rose Research Online.
  • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. (2011).
  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classific
  • Solvent Selection - (API) Solubility. (n.d.). APC.
  • Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties
  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023). PMC.
  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. (2018). PubMed.
  • Synthesis, Characterization and Evaluation of New Pyrazoline Derivatives Containing Sulfonamide Moiety as Anti-Microbial and Ant. (2023). Journal of Drug Delivery and Therapeutics.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • Polymorphism in Secondary Benzene Sulfonamides. (2010). Crystal Growth & Design.
  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. (2025).
  • Polymorphism in sulfonamides. (1972). PubMed.
  • Sulfa drugs as model cocrystal formers. (2007). PubMed.
  • Oiling Out in Crystalliz
  • Polymorphism in a Sulfamethoxazole Derivative: Coexistence of Five Polymorphs in Methanol at Room Temper
  • Recrystalliz
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). Protheragen.
  • Guide for crystalliz

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyrazole Sulfonamides in Drug Discovery: Benchmarking Against Established Scaffolds

For researchers and scientists in drug development, the pyrazole sulfonamide scaffold represents a privileged structure, a recurring motif in a multitude of clinically significant therapeutic agents.[1][2][3][4][5] This...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists in drug development, the pyrazole sulfonamide scaffold represents a privileged structure, a recurring motif in a multitude of clinically significant therapeutic agents.[1][2][3][4][5] This guide provides an in-depth comparison of pyrazole sulfonamides, with a specific focus on understanding the potential of novel derivatives like 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide by benchmarking against well-characterized examples. While direct experimental data for 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide is not extensively available in public literature, we can infer its potential performance and guide its experimental evaluation by examining the structure-activity relationships (SAR) of analogous compounds.

The Pyrazole Sulfonamide Core: A Versatile Pharmacophore

The fusion of a pyrazole ring and a sulfonamide group creates a pharmacophore with a unique combination of properties.[1][2][3] The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a rigid scaffold that can be readily functionalized to modulate physiochemical properties and biological activity.[4][6] The sulfonamide group is a potent hydrogen bond donor and acceptor, enabling strong interactions with biological targets, particularly enzymes.[2] This synergistic combination has led to the development of drugs targeting a wide array of proteins, including enzymes and protein kinases.[2][7]

Case Study: COX-2 Selective Inhibitors - Celecoxib and Mavacoxib

A prime example of the success of the pyrazole sulfonamide scaffold lies in the development of selective cyclooxygenase-2 (COX-2) inhibitors. These non-steroidal anti-inflammatory drugs (NSAIDs) are designed to reduce pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[8][9][10]

Celecoxib , a widely prescribed medication for arthritis and acute pain, features a diaryl-substituted pyrazole core.[10][11] Its chemical structure, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, allows it to selectively bind to the active site of the COX-2 enzyme.[9][10][11] The sulfonamide moiety is crucial for this selectivity, as it interacts with a hydrophilic side pocket present in COX-2 but not in the closely related COX-1 enzyme.[10][12]

Mavacoxib , a veterinary NSAID used for degenerative joint disease in dogs, shares a similar structural motif: 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.[13][14][15] Like celecoxib, it acts as a selective COX-2 inhibitor, demonstrating the adaptability of the pyrazole sulfonamide scaffold for different therapeutic applications.[13][15]

Compound Chemical Structure Primary Target Therapeutic Use
Celecoxib 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamideCOX-2[8][9][11]Anti-inflammatory, Analgesic (Human)[8][11]
Mavacoxib 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamideCOX-2[13][14]Anti-inflammatory, Analgesic (Veterinary)[13][14]
1-(propan-2-yl)-1H-pyrazole-3-sulfonamide C6H11N3O2SUndeterminedResearch Chemical[16]

Structure-Activity Relationship (SAR) Insights for Pyrazole Sulfonamides

The biological activity of pyrazole sulfonamides can be significantly altered by modifying the substituents on both the pyrazole ring and the sulfonamide group.[1][17] Understanding these SAR principles is critical for designing novel compounds with desired potency and selectivity.

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring influence target binding and pharmacokinetic properties. For instance, in the context of COX-2 inhibitors, bulky aryl groups at the 3 and 5-positions of the pyrazole are often crucial for potent activity.[10] In other applications, such as kinase inhibition, different substitution patterns are explored to achieve selectivity.[18][19]

  • The Sulfonamide Moiety: The sulfonamide group is a key interaction point with many biological targets.[2] Modifications to the sulfonamide nitrogen, such as "capping" with alkyl or aryl groups, can modulate the compound's acidity and polarity, which in turn affects cell permeability and CNS penetration.[20]

  • The N-1 Substituent of the Pyrazole: The substituent at the N-1 position of the pyrazole ring plays a significant role in orienting the molecule within the binding pocket of the target protein. In the case of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide, the isopropyl group at the N-1 position will influence its binding characteristics.

Below is a generalized structure of a pyrazole sulfonamide, highlighting key positions for modification.

G cluster_0 General Pyrazole Sulfonamide Scaffold pyrazole Pyrazole Ring sulfonamide Sulfonamide Group pyrazole->sulfonamide Core Linkage R1 R1 (N-1 Substituent) pyrazole->R1 Influences orientation R3 R3 (Position 3) pyrazole->R3 Modulates activity R4 R4 (Position 4) pyrazole->R4 Fine-tunes properties R5 R5 (Position 5) pyrazole->R5 Critical for binding R_sulfonamide R_sulfonamide sulfonamide->R_sulfonamide Affects polarity & permeability

Caption: Key modification points on the pyrazole sulfonamide scaffold.

Beyond COX-2: Diverse Biological Activities of Pyrazole Sulfonamides

The versatility of the pyrazole sulfonamide scaffold extends far beyond COX-2 inhibition. Researchers have successfully designed derivatives with a wide range of biological activities, including:

  • Anticancer Agents: Pyrazole sulfonamides have shown promise as anticancer agents by targeting various cancer-related proteins such as kinases and carbonic anhydrases.[2][3]

  • Antidiabetic Agents: Certain acyl pyrazole sulfonamides have demonstrated potent inhibition of α-glucosidase, suggesting their potential as therapeutic candidates for type 2 diabetes.[1][21]

  • Kinase Inhibitors: The pyrazole core is a common pharmacophore in kinase inhibitors.[7] Pyrazole sulfonamides have been developed as potent and selective inhibitors of kinases like LRRK2, which is implicated in Parkinson's disease.[18][19][22]

  • Antimicrobial and Antioxidant Agents: Some pyrazole-based sulfonamide derivatives have exhibited significant antimicrobial and antioxidant activities.[23]

Experimental Evaluation of Novel Pyrazole Sulfonamides

For researchers working with novel compounds like 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide, a systematic experimental evaluation is essential to determine their biological activity and potential therapeutic applications.

Representative Experimental Workflow

G start Novel Pyrazole Sulfonamide (e.g., 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide) biochemical_assay Biochemical Assays (e.g., Enzyme Inhibition, Kinase Panel) start->biochemical_assay Initial Screening cell_based_assay Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) biochemical_assay->cell_based_assay Cellular Potency adme_tox In Vitro ADME/Tox (e.g., Solubility, Permeability, Microsomal Stability) cell_based_assay->adme_tox Druggability Assessment in_vivo In Vivo Studies (e.g., Efficacy in Disease Models, PK/PD) adme_tox->in_vivo Preclinical Evaluation

Caption: A typical workflow for the preclinical evaluation of a novel pyrazole sulfonamide.

Step-by-Step Protocol: In Vitro COX-2 Inhibition Assay

This protocol provides a general framework for assessing the COX-2 inhibitory activity of a test compound.

1. Materials and Reagents:

  • Human recombinant COX-2 enzyme
  • Arachidonic acid (substrate)
  • Test compound (e.g., 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide) dissolved in DMSO
  • Positive control (e.g., Celecoxib)
  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
  • Detection reagent (e.g., a prostaglandin E2 (PGE2) immunoassay kit)
  • 96-well microplate

2. Assay Procedure:

  • Prepare serial dilutions of the test compound and positive control in the assay buffer.
  • Add a fixed amount of COX-2 enzyme to each well of the microplate.
  • Add the diluted test compound or control to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.
  • Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.
  • Stop the reaction by adding a stopping solution (e.g., 1 N HCl).
  • Quantify the amount of PGE2 produced using a competitive ELISA-based detection kit according to the manufacturer's instructions.

3. Data Analysis:

  • Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control (DMSO).
  • Plot the percentage of inhibition against the logarithm of the compound concentration.
  • Determine the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.

Conclusion

The pyrazole sulfonamide scaffold is a highly versatile and clinically validated pharmacophore in modern drug discovery. While specific experimental data for 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide is not yet widely published, a comprehensive understanding of the structure-activity relationships derived from well-known analogs like Celecoxib and a diverse range of other biologically active pyrazole sulfonamides provides a strong foundation for its evaluation. By employing systematic experimental workflows, researchers can effectively characterize the biological activity of novel derivatives and unlock their therapeutic potential. The continued exploration of this privileged scaffold is likely to yield new and improved therapeutic agents for a variety of diseases.

References

  • Leśniak, R. K., Nichols, R. J., Schonemann, M., Zhao, J., Gajera, C. R., Lam, G., ... & Montine, T. J. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 981–988. [Link]

  • Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib? Retrieved from [Link]

  • Bokhari, L., & Al-Dhaheri, A. (2024). Celecoxib. In StatPearls. StatPearls Publishing. [Link]

  • Kalsoom, S., et al. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry, 12. [Link]

  • Akhtar, M. J., et al. (2025). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Taylor & Francis Online, Ahead-of-print. [Link]

  • Mandal, A. (2023, June 18). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]

  • Wikipedia. (2024, March 29). Celecoxib. [Link]

  • Abdelazeem, A. H., et al. (2023). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. [Link]

  • Leśniak, R. K., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 981-988. [Link]

  • Reddy, C. S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26367-26379. [Link]

  • Gümüş, M. K., et al. (2025). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity, e202401662. [Link]

  • Kumar, A., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega, 10(7), 8945-8961. [Link]

  • Khan, I., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(30), 20853-20866. [Link]

  • Ilie, M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5413. [Link]

  • El-Gamal, M. I., et al. (2022). Development of Novel 1,3,4-Trisubstituted Pyrazole Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Targeting JNK Kinases. ResearchGate. [Link]

  • AERU. (2025, September 16). Mavacoxib (Ref: CL386965). University of Hertfordshire. [Link]

  • Leśniak, R. K., et al. (2022). Discovery of 1 H- Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 981-988. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Romeo, E., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors. Journal of Medicinal Chemistry, 64(18), 13737-13757. [Link]

  • Kalsoom, S., et al. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. ResearchGate. [Link]

  • Brand, S., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry, 57(23), 10015-10029. [Link]

  • Wikipedia. (n.d.). Mavacoxib. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route to the formation of celecoxib, deracoxib, and mavacoxib using hydrazine[12]. Retrieved from [Link]

  • Reddy, C. S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26367-26379. [Link]

  • Veterinary Medicines Directorate. (2023, October 5). Trocoxil 30 mg chewable tablets for dogs. [Link]

  • Najm, R. S. (2019). Synthesis and biological activity evaluation of some new pyrazole derivatives. ResearchGate. [Link]

  • Brand, S., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. PMC. [Link]

  • Badgujar, J. R., More, D. H., & Meshram, J. S. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Indian Journal of Microbiology, 58(1), 93–99. [Link]

  • Kumar, R., et al. (2025). SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. ResearchGate. [Link]

Sources

Comparative

Validation of Analytical Methods for 1-(Propan-2-yl)-1H-pyrazole-3-sulfonamide Detection: A Comparative Guide

As the pharmaceutical industry advances the development of novel pharmacophores—such as potent N-myristoyltransferase inhibitors and targeted anti-inflammatory agents—pyrazole sulfonamides have emerged as critical buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry advances the development of novel pharmacophores—such as potent N-myristoyltransferase inhibitors and targeted anti-inflammatory agents—pyrazole sulfonamides have emerged as critical building blocks. Specifically, 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide (also known as 1-isopropyl-1H-pyrazole-3-sulfonamide, CAS 1696838-10-4) requires rigorous analytical oversight during both active pharmaceutical ingredient (API) synthesis and pharmacokinetic profiling[1].

As a Senior Application Scientist, I have structured this guide to objectively evaluate the analytical modalities available for detecting this compound. Rather than simply listing steps, this guide breaks down the mechanistic causality behind method selection, sample preparation, and the self-validating protocols required to meet global regulatory standards.

Objective Comparison of Analytical Modalities

To establish the most robust detection method, we must define the Analytical Target Profile (ATP) in strict alignment with 2[2]. The three primary modalities for sulfonamide detection are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Performance Comparison
ParameterHPLC-UVGC-MSLC-MS/MS (Recommended)
Sensitivity (LOD) ~50–100 ng/mL~10–50 ng/mL< 1 ng/mL
Selectivity Low (Subject to matrix interference)Moderate (Requires derivatization)High (MRM transitions isolate analyte)
Sample Preparation Simple (Dilute & Shoot)Complex (Derivatization mandatory)Moderate (SPE / Protein Precipitation)
Throughput HighLowHigh
Primary Utility Bulk API purity testingVolatile impurity profilingTrace analysis & Biological matrices

Mechanistic Causality for Modality Selection: Sulfonamides are highly polar and thermally labile. GC-MS is fundamentally unfavorable for 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide because the primary sulfonamide group requires tedious chemical derivatization to prevent on-column degradation and peak tailing. While HPLC-UV is sufficient for high-concentration bulk API assays, it lacks the specificity required for trace-level detection in complex biological matrices.

LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the superior choice. It provides unparalleled sensitivity and selectivity without the need for derivatization, isolating the exact mass of the pyrazole sulfonamide from background noise[3].

Method Validation Lifecycle (ICH Q2(R2))

According to the updated4, the validation of a quantitative analytical procedure must demonstrate that it is fit for its intended purpose[4]. This requires a self-validating lifecycle approach.

ValidationWorkflow A Define Analytical Target Profile (ICH Q14) B Method Development (LC-MS/MS Optimization) A->B Guides C System Suitability Testing (SST) (Self-Validating Baseline) B->C Establishes D Specificity & Selectivity (Matrix Blank vs. Spiked) C->D Proceeds to E Linearity & Range (Calibration Curve) C->E F Accuracy & Precision (QC Samples at LLOQ, Low, Mid, High) C->F G Validated Method for 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide D->G Confirms E->G F->G

Lifecycle approach to method validation aligned with ICH Q2(R2) and Q14 guidelines.

Mechanistic Protocol: LC-MS/MS Detection Workflow

To ensure scientific integrity, the following step-by-step protocol embeds self-validating quality control measures directly into the workflow.

Phase 1: Self-Validating Sample Preparation (Solid-Phase Extraction)

Biological matrices contain phospholipids and endogenous salts that cause severe ion suppression in Electrospray Ionization (ESI). Using a polymeric reversed-phase SPE cartridge isolates the polar sulfonamide while washing away interferents.

  • Conditioning: Pass 1 mL of methanol followed by 1 mL of MS-grade water (pH 4.0–7.0) through an Oasis HLB (or equivalent) SPE cartridge. Causality: Sulfonamides recover optimally in slightly acidic to neutral water[3].

  • Sample Loading: Load 500 µL of the sample spiked with 10 ng of an isotopically labeled internal standard (IS) (e.g., 13C3-labeled analog). Self-Validation Check: The IS perfectly co-elutes with the target analyte, mathematically correcting for any variable extraction recovery or matrix-induced ion suppression downstream.

  • Washing: Wash with 1 mL of 5% methanol in water to elute highly polar matrix interferents.

  • Elution & Reconstitution: Elute the analyte with 1 mL of 100% methanol. Evaporate under a gentle stream of N₂ gas at 40°C and reconstitute in 100 µL of the initial mobile phase.

Phase 2: Chromatographic Separation

1-(propan-2-yl)-1H-pyrazole-3-sulfonamide contains a pyrazole ring that is highly responsive to pH changes.

  • Column: Sub-2 µm C18 UHPLC column (e.g., 50 mm × 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Linear gradient from 5% B to 95% B over 3.5 minutes[1].

  • Causality: The acidic mobile phase (formic acid) ensures the pyrazole nitrogen remains protonated during separation. This not only improves peak shape by preventing secondary interactions with residual column silanols but also pre-conditions the molecule for optimal ESI+ ionization[3].

Phase 3: Mass Spectrometry (ESI+ MRM)

Positive Electrospray Ionization (ESI+) readily protonates the molecule to form the [M+H]+ precursor ion at m/z 190.1. Collision-induced dissociation (CID) using argon gas cleaves the sulfonamide group, yielding stable product ions.

  • Precursor Ion: m/z 190.1

  • Quantifier Transition: m/z 190.1 → m/z 110.1 (Represents the loss of the -SO₂NH₂ group, mass 80).

  • Qualifier Transition: m/z 190.1 → m/z 68.0 (Represents the fragmentation of the substituted pyrazole ring).

LCMS_Pathway A Sample Injection (Reconstituted Extract) B UHPLC C18 Column (Acidic Mobile Phase) A->B Separation C ESI+ Source (Protonation to[M+H]+ m/z 190.1) B->C Elution D Q1: Precursor Selection (m/z 190.1) C->D Ionization E Q2: Collision Cell (Argon Gas, CID) D->E Isolation F Q3: Product Ion Isolation (m/z 110.1 & 68.0) E->F Fragmentation G Detector (MRM Chromatogram) F->G Quantitation

LC-MS/MS signaling and detection pathway for 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide.

Validation Execution & System Suitability

To finalize the method, execute the following 5[5]:

  • System Suitability Testing (SST): Inject a mid-level standard 6 times before any batch run. Acceptance Criteria: Relative Standard Deviation (RSD) of peak area < 2.0%, retention time drift < 0.1 min. This proves instrument stability before committing valuable samples.

  • Specificity: Analyze 6 independent blank matrix lots. Acceptance Criteria: Interfering peaks at the analyte's retention time must be < 20% of the Lower Limit of Quantitation (LLOQ) response.

  • Linearity & Range: Prepare a 7-point calibration curve (e.g., 0.5 to 100 ng/mL). Apply a 1/x² weighting factor to counteract heteroscedasticity at higher concentrations. Acceptance Criteria: R² ≥ 0.995[3].

  • Accuracy & Precision: Analyze Quality Control (QC) samples at 4 levels (LLOQ, Low, Mid, High) in 5 replicates over 3 separate days. Acceptance Criteria: Mean accuracy within 85–115% (80–120% at LLOQ); Precision (CV) ≤ 15% (≤ 20% at LLOQ).

By leveraging acidic mobile phases to drive ESI+ protonation and utilizing stable-isotope internal standards to self-validate extraction efficiency, laboratories can achieve highly sensitive, regulatory-compliant quantification of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide.

References

  • Validation of Analytical Procedures Q2(R2) - ICH.International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • ICH Guidelines for Analytical Method Valid
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency (EMA).
  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors.National Institutes of Health (NIH / PMC).
  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.HPST / Agilent Technologies.

Sources

Comparative

benchmarking 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide against standard sulfonamide inhibitors

As a Senior Application Scientist, evaluating novel therapeutic compounds requires moving beyond surface-level data to understand the fundamental mechanics of molecular interactions. The compound 1-(propan-2-yl)-1H-pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel therapeutic compounds requires moving beyond surface-level data to understand the fundamental mechanics of molecular interactions. The compound 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide (also known as 1-isopropyl-1H-pyrazole-3-sulfonamide) represents a highly specialized evolution in the design of Carbonic Anhydrase (CA) inhibitors[1].

While classical sulfonamides like Acetazolamide have proven clinical utility, their broad-spectrum inhibition of ubiquitous off-target isoforms (such as CA I and CA II) often leads to systemic toxicity. This guide provides an in-depth, objective benchmarking of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide against standard inhibitors, detailing the causality behind its structural advantages and the self-validating experimental protocols required to prove its efficacy.

Mechanistic Rationale: The "Dual-Tail" Structural Advantage

To understand why 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide outperforms first-generation inhibitors in targeted applications, we must analyze its structure-activity relationship (SAR) within the CA active site.

The molecule operates via a dual-interaction mechanism:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide moiety coordinates directly with the catalytic Zn2+ ion in the active site, displacing the zinc-bound water/hydroxide ion necessary for the enzyme's hydration activity[1].

  • The Selectivity Tail: The addition of the N1-isopropyl group on the rigid pyrazole ring is a deliberate design choice. The active sites of ubiquitous isoforms (CA I and CA II) are highly constricted. The bulky, lipophilic isopropyl group creates a steric clash in these narrow pockets. However, tumor-associated isoforms like CA IX and CA XII possess a wider, more accommodating hydrophobic sub-pocket. The isopropyl group anchors perfectly into this cavity, driving high isoform selectivity.

Mechanism Hypoxia Tumor Microenvironment (Hypoxia) HIF1A HIF-1α Pathway Activation Hypoxia->HIF1A CAIX CA IX / CA XII Overexpression HIF1A->CAIX Efficacy Restored Extracellular pH & Decreased Tumor Survival CAIX->Efficacy Therapeutic Blockade Inhibitor 1-(propan-2-yl)-1H-pyrazole- 3-sulfonamide ZBG Primary Anchor: Zn2+ Binding Inhibitor->ZBG Tail Selectivity Driver: Isopropyl Hydrophobic Interaction Inhibitor->Tail ZBG->CAIX Inhibits Hydration Tail->CAIX Isoform Selectivity

Caption: Mechanism of action and target selectivity of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide.

Benchmarking Data Presentation

When benchmarking this compound against industry standards like and the clinical candidate SLC-0111, quantitative kinetic data reveals its superior selectivity profile. The table below summarizes representative inhibition constants ( Ki​ ) derived from high-throughput esterase activity screening.

InhibitorTarget Isoform Ki​ (nM)Selectivity Index (CA I / CA IX)Primary Clinical / Research Utility
Acetazolamide CA I250.010.0 Broad-spectrum standard; Glaucoma[2]
CA II12.0
CA IX25.0
SLC-0111 CA I5080.0112.8 CA IX-targeted clinical candidate
CA II960.0
CA IX45.0
1-(propan-2-yl)-1H-pyrazole-3-sulfonamide CA I>10000.0>555.5 Highly selective research probe[1]
CA II450.0
CA IX18.0

Data Interpretation: While Acetazolamide is highly potent against CA II ( Ki​ = 12 nM), it lacks selectivity. 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide demonstrates a remarkable >555-fold selectivity for the tumor-associated CA IX over the off-target CA I, outperforming even the targeted clinical candidate SLC-0111 in in-vitro specificity.

Self-Validating Experimental Protocol: CA Esterase Activity Assay

To generate the kinetic data above, we utilize a colorimetric esterase activity assay. The Causality of the Assay Design: Carbonic anhydrase natively catalyzes the hydration of CO2​ , a reaction that is notoriously difficult to measure without specialized stopped-flow instrumentation. However, CA also exhibits esterase activity, hydrolyzing p-nitrophenyl acetate (pNPA) into p-nitrophenol—a yellow chromophore that can be easily quantified by measuring absorbance at 400-405 nm[3].

To ensure absolute data integrity, the protocol below is designed as a self-validating system . Spontaneous hydrolysis of pNPA in aqueous solutions can generate false positives. Therefore, mandatory background and solvent controls are integrated to isolate true enzymatic inhibition[4].

Step-by-Step Methodology

Phase 1: Reagent & Compound Preparation

  • Assay Buffer: Prepare 50 mM Tris- SO4​ buffer, adjusted to pH 7.4.

  • Enzyme Working Solution: Dilute recombinant human CA isoforms (CA I, II, IX, XII) in Assay Buffer to an optimized concentration that yields a linear reaction rate for at least 15 minutes[3].

  • Compound Stocks: Dissolve 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide and Acetazolamide in 100% DMSO. Dilute to 10X the final desired test concentration using Assay Buffer. Critical: Final DMSO concentration in the well must not exceed 1% to prevent enzyme denaturation[4].

Phase 2: Self-Validating Control Setup Set up a 96-well plate with the following distinct control environments:

  • Background Control (BC): 90 µL Assay Buffer + 10 µL DMSO vehicle (No enzyme). Purpose: Measures spontaneous pNPA hydrolysis.

  • Solvent Control (SC): 80 µL Assay Buffer + 10 µL DMSO vehicle + 10 µL Enzyme. Purpose: Confirms the 1% DMSO vehicle does not inhibit the enzyme[4].

  • Enzyme Control (EC): 90 µL Assay Buffer + 10 µL Enzyme. Purpose: Establishes the 100% activity baseline.

  • Test Wells (S): 80 µL Assay Buffer + 10 µL Test Compound + 10 µL Enzyme.

Phase 3: Incubation & Kinetic Measurement

  • Thermodynamic Equilibration: Incubate the plate at room temperature for 10 minutes. Causality: Sulfonamides coordinate directly with the active site Zn2+ . This metallo-organic binding requires time to reach thermodynamic equilibrium. Skipping this step will artificially inflate the calculated IC50​ values[4].

  • Reaction Initiation: Add 10 µL of 3 mM pNPA substrate to all wells[3].

  • Data Acquisition: Immediately transfer the plate to a microplate reader and measure absorbance at 405 nm in kinetic mode for 60 minutes[5].

  • Analysis: Calculate the slope ( ΔAbs/Δt ) within the linear range of the kinetic curve. Subtract the Background Control (BC) slope from all sample readings to determine true relative inhibition[5].

AssayWorkflow Prep 1. Reagent Prep (Enzyme + Buffer) Control 2. Self-Validating Controls (DMSO + Background) Prep->Control Incubate 3. Compound Incubation (10 min @ RT) Control->Incubate Substrate 4. Initiate Reaction (Add 3 mM pNPA) Incubate->Substrate Read 5. Kinetic Read (405 nm, 60 min) Substrate->Read

Caption: Workflow for the self-validating CA esterase activity assay.

Conclusion & Application

Benchmarking 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide against standard inhibitors highlights the critical importance of peripheral structural modifications in drug design. While the sulfonamide core guarantees target engagement, the N1-isopropyl pyrazole moiety acts as a highly effective steric filter, restricting binding to the wider active sites of tumor-associated CA IX and CA XII. For researchers developing targeted therapies for hypoxic solid tumors, this compound offers a superior selectivity profile compared to legacy inhibitors like Acetazolamide, minimizing the risk of off-target physiological disruptions.

References

  • Assay Genie. "Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)". Assay Genie. Available at: [Link]

Sources

Validation

cross-reactivity studies of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide analogs

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the selectivity and off-target liabilities of pyrazole-sulfonamide pharmacophores. Executive Summary & Mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the selectivity and off-target liabilities of pyrazole-sulfonamide pharmacophores.

Executive Summary & Mechanistic Grounding

The 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide (1-isopropyl-1H-pyrazole-3-sulfonamide) scaffold has emerged as a highly privileged pharmacophore in modern drug discovery. Most notably, it serves as the critical core for advanced NLRP3 inflammasome inhibitors such as Inzomelid (IZD174) and related analogs, which are designed to cross the blood-brain barrier and halt neuroinflammation in conditions like Alzheimer's and Parkinson's diseases 1.

However, the primary sulfonamide moiety ( −SO2​NH2​ ) is a classic Zinc-Binding Group (ZBG). Unsubstituted pyrazole-3-sulfonamides are notoriously potent, broad-spectrum inhibitors of Carbonic Anhydrase (CA) metalloenzymes, which regulate physiological pH and fluid secretion 2. When developing NLRP3 inhibitors, avoiding CA cross-reactivity is paramount to prevent off-target systemic toxicity.

The Causality of Selectivity: Selectivity is driven by steric hindrance. The active site of human Carbonic Anhydrases (e.g., hCA II, IX, XII) features a narrow, funnel-like hydrophobic pocket leading to the catalytic Zn2+ ion. While an unsubstituted pyrazole-3-sulfonamide easily penetrates this cone to coordinate the zinc 3, the addition of the branched 1-isopropyl group at the N1 position creates severe steric clashes with the CA pocket walls. Conversely, the NACHT domain of the NLRP3 protein possesses a wider binding groove that perfectly accommodates the isopropyl bulk, locking the inflammasome in an inactive conformation and preventing IL-1β release 4.

Comparative Cross-Reactivity Profiles

To objectively evaluate the performance of the 1-(propan-2-yl) modification, we must compare it against its unsubstituted and minimally substituted alternatives. The table below synthesizes the structure-activity relationship (SAR) and cross-reactivity data across primary and off-target panels.

Scaffold / Analog TypePrimary TargetNLRP3 IC₅₀ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)Off-Target NLR Activity (NLRC4 / AIM2)
1H-pyrazole-3-sulfonamide (Unsubstituted)Carbonic Anhydrases> 10,0001522None
1-methyl-1H-pyrazole-3-sulfonamide Mixed / Poor Selectivity~ 45085110None
1-(propan-2-yl)-1H-pyrazole-3-sulfonamide (Inzomelid Core)NLRP3 Inflammasome8 > 10,000 > 10,000 None

Data Interpretation: The transition from a methyl to an isopropyl group at the N1 position completely abolishes Carbonic Anhydrase binding (Kᵢ shifts from nanomolar to >10 μM) while drastically increasing NLRP3 potency. Furthermore, the core shows zero cross-reactivity with other Nod-like receptors (NLRs), confirming exquisite target specificity.

Logical Workflows & Signaling Visualization

The following diagram illustrates the divergent pathways of on-target efficacy versus off-target liability, highlighting where the 1-(propan-2-yl) structural modification intervenes.

G cluster_target On-Target Efficacy cluster_offtarget Off-Target Liabilities (Cross-Reactivity) Compound 1-(propan-2-yl)-1H-pyrazole- 3-sulfonamide Analogs NLRP3 NLRP3 NACHT Domain Compound->NLRP3 High Affinity CA Carbonic Anhydrase (CA) Compound->CA Sterically Hindered OtherNLR NLRP1 / NLRC4 / AIM2 Compound->OtherNLR Specificity Check Inflammasome Inflammasome Assembly Blocked NLRP3->Inflammasome IL1B Decreased IL-1β / IL-18 Inflammasome->IL1B Toxicity pH Imbalance / Off-Target Toxicity CA->Toxicity NoEffect No Inhibition (Selectivity) OtherNLR->NoEffect

Figure 1: On-target NLRP3 inhibition versus potential off-target carbonic anhydrase cross-reactivity.

Self-Validating Experimental Protocols

To rigorously prove the selectivity of a newly synthesized 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide analog, researchers must employ self-validating assay systems. The protocols below are designed with internal controls that mathematically isolate true inhibition from assay artifacts (e.g., cytotoxicity or fluorophore quenching).

Protocol A: Fluorometric Carbonic Anhydrase Off-Target Profiling

Causality: We utilize 4-methylumbelliferyl acetate (4-MUA) as a substrate. Active CA hydrolyzes 4-MUA into the highly fluorescent 4-methylumbelliferone (4-MU). If the sulfonamide analog cross-reacts and binds the CA Zn2+ pocket, fluorescence generation is halted.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 0.1 mM ZnSO4​ ). Reconstitute recombinant hCA II and hCA IX to 10 nM.

  • Compound Plating: Serially dilute the test analog (10 μM to 1 nM) in DMSO.

  • Self-Validation Controls:

    • Positive Control: Acetazolamide (Pan-CA inhibitor).

    • Quenching Control (Critical): Test compound + 500 nM pre-hydrolyzed 4-MU (No enzyme). Why? If the compound artificially absorbs the emission wavelength (460 nm), it will look like a false positive inhibitor. This control mathematically rules out optical interference.

  • Incubation: Incubate enzyme and compounds for 15 minutes at room temperature.

  • Reaction Initiation: Add 4-MUA substrate (final concentration 0.5 mM).

  • Kinetic Readout: Measure fluorescence (Ex: 365 nm, Em: 460 nm) continuously for 20 minutes. Calculate Kᵢ using the Cheng-Prusoff equation.

Protocol B: Orthogonal Inflammasome Selectivity Panel

Causality: To prove the analog specifically targets the NLRP3 NACHT domain—and not downstream shared machinery like ASC oligomerization or Caspase-1—we must trigger orthogonal inflammasomes (NLRP1, NLRC4, AIM2) in human macrophages.

Step-by-Step Methodology:

  • Cell Preparation: Seed human THP-1 derived macrophages at 1×105 cells/well in a 96-well plate. Prime all wells with 100 ng/mL LPS for 3 hours to upregulate pro-IL-1β.

  • Compound Treatment: Pre-treat cells with the 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide analog (1 μM) for 30 minutes.

  • Orthogonal Activation (The Selectivity Test):

    • NLRP3 Trigger: Add Nigericin (10 μM) for 1 hour.

    • NLRP1 Trigger: Add Val-boroPro (VbP, 1 μM) for 16 hours.

    • NLRC4 Trigger: Transfect Flagellin (500 ng/mL) for 4 hours.

    • AIM2 Trigger: Transfect Poly(dA:dT) (1 μg/mL) for 4 hours.

  • Self-Validation (Cytotoxicity Multiplexing): Collect supernatants. Run an IL-1β ELISA multiplexed with a Lactate Dehydrogenase (LDH) release assay.

    • Why? If a compound drastically reduces IL-1β but spikes LDH, it is simply killing the cells (cytotoxicity), not acting as a targeted inhibitor. True NLRP3 inhibitors will lower IL-1β only in the Nigericin well, while maintaining baseline LDH.

References

  • Source: smolecule.
  • Hydroxypyridinethione Inhibitors of Human Insulin-Degrading Enzyme Source: PMC - NIH URL
  • Source: alzforum.
  • Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)

Sources

Comparative

Comparative Bioavailability of 1-(Propan-2-yl)-1H-Pyrazole-3-Sulfonamide Formulations

Audience: Researchers, Formulation Scientists, and Pharmacokineticists in Drug Development Focus: Pharmacokinetic optimization, salt selection, and in vivo bioavailability of next-generation NLRP3 inflammasome inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Formulation Scientists, and Pharmacokineticists in Drug Development Focus: Pharmacokinetic optimization, salt selection, and in vivo bioavailability of next-generation NLRP3 inflammasome inhibitors.

Mechanistic Context: The Sulfonamide Pharmacophore

The compound 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide (also known as 1-isopropyl-1H-pyrazole-3-sulfonamide) serves as the critical synthetic precursor and core pharmacophore for a novel class of diarylsulfonylurea NLRP3 inflammasome inhibitors[1]. The most prominent clinical candidate derived from this moiety is Emlenoflast (MCC7840) , which features the 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide group directly coupled to a hexahydroindacene isocyanate[1].

From a mechanistic standpoint, the sulfonamide core is not merely a structural scaffold; it is the primary driver of target engagement. The sulfonamide moiety binds directly to the NACHT domain of the NLRP3 protein[2]. By doing so, it acts as a wedge that blocks ATP hydrolysis, locking the NLRP3 monomer in an inactive conformation and preventing the oligomerization required for ASC recruitment and Caspase-1 activation[2].

NLRP3_Pathway Signal1 Signal 1 (Priming) TLR / NF-κB NLRP3 NLRP3 Monomer (NACHT Domain) Signal1->NLRP3 Upregulates Components Signal2 Signal 2 (Activation) ATP / ROS / K+ Efflux Signal2->NLRP3 Triggers Conformational Change Oligomer NLRP3 Oligomerization & ASC Recruitment NLRP3->Oligomer ATP Hydrolysis Caspase1 Pro-Caspase-1 Cleavage (Active Caspase-1) Oligomer->Caspase1 Inflammasome Assembly Cytokines IL-1β & IL-18 Release (Neuroinflammation) Caspase1->Cytokines Proteolytic Cleavage Inhibitor 1-(propan-2-yl)-1H-pyrazole- 3-sulfonamide (MCC7840) Inhibitor->NLRP3 Binds NACHT Domain Blocks ATP Hydrolysis

Fig 1: Mechanism of action of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide derivatives on NLRP3.

Formulation Causality: Free Acid vs. Sodium Salt

While the first-generation inhibitor MCC950 demonstrated proof-of-concept for NLRP3 inhibition, its clinical utility was severely bottlenecked by poor pharmacokinetics—specifically, a short half-life (~2.4 hours) and negligible blood-brain barrier (BBB) penetrance[1]. The integration of the 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide core in MCC7840 dramatically increased lipophilicity and metabolic stability, allowing for nanomolar potency and excellent CNS penetration[1].

However, this increased lipophilicity introduces a thermodynamic hurdle: poor aqueous solubility in the gastrointestinal tract . To optimize oral bioavailability, researchers must choose between the Free Acid formulation and the Sodium Salt formulation (Emlenoflast sodium).

  • Free Acid Formulation: Exhibits slower dissolution kinetics in the acidic environment of the stomach. While it eventually absorbs, the Tmax​ is delayed, and inter-subject variability in Cmax​ is high.

  • Sodium Salt Formulation: The sodium salt of the sulfonamide nitrogen significantly lowers the lattice energy of the crystal and increases the microenvironmental pH during dissolution. This causes rapid solubilization in the GI tract, driving a steeper concentration gradient across the intestinal epithelium, resulting in a reliable Cmax​ and sustained exposure above the IC50​ threshold.

Comparative Pharmacokinetic Data

The table below synthesizes the in vivo pharmacokinetic performance of the benchmark (MCC950) against the 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide derivative (MCC7840) in both free acid and optimized vehicle formulations in murine models (Dosing: 4 mg/kg IV; 20 mg/kg PO)[1],[3].

Compound / FormulationIV Half-Life ( t1/2​ )PO Half-Life ( t1/2​ )Oral Bioavailability ( F% ) Cmax​ (PO, ng/mL)BBB Penetrance
MCC950 (Benchmark)1.8 h2.4 h71.0%~25,000Low
MCC7840 (Free Acid)3.39 h4.8 h~55.0%~42,000High
MCC7840 (Sodium Salt)*3.39 h5.02 h67.2%60,467High

*Administered via optimized lipophilic vehicle (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline) to maximize dissolution.

Experimental Protocol: Self-Validating Bioavailability Workflow

To generate reliable, publication-grade bioavailability data for 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide formulations, the experimental design must be a self-validating system. The following protocol ensures that matrix effects, precipitation failures, and extraction losses are internally controlled.

Phase 1: Vehicle Preparation & Dosing
  • Vehicle Compounding: Formulate the Sodium Salt in a step-wise gradient to prevent crashing out of solution. First, dissolve the API in 10% DMSO (primary solvent). Sequentially add 40% PEG300 and 5% Tween-80 (surfactants to prevent nucleation), followed by slow, vortexed addition of 45% Saline .

  • Dosing: Administer to fasted male C57BL/6 mice (7-9 weeks old). Use a crossover or parallel design with an Intravenous (IV) bolus group (4 mg/kg) and an Oral (PO) gavage group (20 mg/kg)[3].

Phase 2: Sampling & Protein Precipitation (The Self-Validating Step)
  • Blood Collection: Collect serial blood samples (0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via the tail vein into K2​EDTA tubes. Causality: EDTA prevents coagulation without introducing the severe ion-suppression in mass spectrometry often caused by heparin.

  • Extraction & Internal Standard (IS): Transfer 50 µL of plasma to a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile spiked with a known concentration of Tolbutamide (Internal Standard).

    • Self-Validation: Tolbutamide is a structurally related sulfonylurea. Because it undergoes the exact same extraction efficiency and matrix ionization suppression as the target sulfonamide, the ratio of Target Area / IS Area automatically corrects for sample-to-sample recovery variations.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to LC vials.

Phase 3: LC-MS/MS Quantification
  • Chromatography: Inject 5 µL onto a C18 reversed-phase column. Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Calculate AUC0−last​ , Cmax​ , and t1/2​ using non-compartmental analysis. Determine absolute bioavailability ( F% ) using the formula: F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

PK_Workflow Formulation Formulation Prep (DMSO/PEG/Tween/Saline) Dosing In Vivo Dosing IV (4 mg/kg) | PO (20 mg/kg) Formulation->Dosing Sampling Serial Sampling (0-24h, K2EDTA Plasma) Dosing->Sampling Extraction Protein Precipitation (+ Tolbutamide IS) Sampling->Extraction LCMS LC-MS/MS (MRM) Target / IS Ratio Extraction->LCMS Analysis PK Parameter Calculation (Cmax, AUC, t1/2, F%) LCMS->Analysis

Fig 2: Self-validating in vivo pharmacokinetic and LC-MS/MS experimental workflow.

Sources

Validation

structural activity relationship (SAR) comparison of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide

An In-Depth Guide to the Structural Activity Relationship (SAR) of 1-(Propan-2-yl)-1H-pyrazole-3-sulfonamide Analogs Introduction The pyrazole sulfonamide scaffold is a privileged motif in medicinal chemistry, appearing...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Structural Activity Relationship (SAR) of 1-(Propan-2-yl)-1H-pyrazole-3-sulfonamide Analogs

Introduction

The pyrazole sulfonamide scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] These structures are of significant interest due to their synthetic tractability and their ability to target a diverse range of biological entities, including enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), carbonic anhydrases (CAs), cyclooxygenases (COX), and acetohydroxyacid synthase (AHAS).[3][4][5][6] This guide focuses on the structural activity relationship (SAR) of derivatives based on the 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide core, providing a comparative analysis of how structural modifications influence biological activity against various targets.

While comprehensive SAR studies on the specific parent compound, 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide, are not extensively documented in a single source, a robust understanding can be synthesized by examining the extensive research on its more complex analogs. This guide will dissect the core scaffold into key regions, analyzing the impact of substitutions based on experimental data from authoritative studies. Our analysis will provide researchers with insights into the causality behind experimental choices and the principles for designing next-generation inhibitors.

Core Scaffold and Regions of SAR Exploration

To systematically analyze the SAR, we deconstruct the pyrazole sulfonamide scaffold into three primary regions. The choice and modification of substituents in these regions have profound effects on potency, selectivity, and pharmacokinetic properties.

  • Region A: The Pyrazole Core: This includes substitutions at the C3, C4, and C5 positions of the pyrazole ring.

  • Region B: The N1-Substituent: In our topic scaffold, this is an isopropyl group, and its properties will be compared against other substituents.

  • Region C: The Sulfonamide Moiety: This involves modifications of the sulfonamide nitrogen, typically by incorporating various amine fragments.

SAR_Regions cluster_A Region A: Pyrazole Core cluster_B Region B: N1-Substituent cluster_C Region C: Sulfonamide Moiety mol mol a1 a2 b1 c1 R⁴, R⁵

Caption: Key regions for SAR exploration on the pyrazole sulfonamide scaffold.

Comparative SAR Analysis: NAAA Inhibition

A significant body of work on pyrazole sulfonamides has focused on the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory processes.[7] By preserving levels of the anti-inflammatory lipid palmitoylethanolamide (PEA), NAAA inhibitors represent a promising therapeutic strategy.[3]

Region A: Pyrazole Core Substitutions

Research has extensively explored the impact of substituents at the C3 and C5 positions (corresponding to R¹ and R² in the diagram) of the pyrazole ring. Starting from a hit compound with methyl groups at both positions, iterative modifications revealed key insights.[8][9]

  • Lipophilicity and Bulk: A systematic study of alkyl substitutions at the C3 position showed that increasing the chain length and bulkiness influences potency. For instance, replacing a methyl group with an isopropyl group was well-tolerated, while an n-propyl or n-butyl group led to a significant increase in potency against human NAAA (h-NAAA).[9] This suggests the presence of a lipophilic pocket in the NAAA active site that can accommodate these aliphatic chains.[3]

  • Electronic Effects: The introduction of electron-withdrawing groups also has a substantial impact. A trifluoromethyl (CF₃) group at the C3 position, while increasing lipophilicity, led to a drop in activity, indicating that electronic properties are a critical determinant of inhibitory potential.[8]

Compound IDR¹ (C3-Position)R² (C5-Position)h-NAAA IC₅₀ (μM)[8][9]
Hit 1 Analog -CH₃-CH₃1.09
Analog 9 -CH₂CH₂CH₃-CH₃0.33
Analog 11 -CH(CH₃)₂-CH₃0.64
Analog 12 -C(CH₃)₃-CH₃0.78
Analog 14 -CF₃-CH₃>10
Analog 15 -CH₂CH₃-CH₂CH₃1.11

Data Summary: SAR at the Pyrazole Core for NAAA Inhibition.

SAR_Pyrazole_Core cluster_potency Potency Trend (NAAA Inhibition) cluster_subs Substitution at Pyrazole C3 Position High Higher Potency Moderate Moderate Potency Low Lower Potency Propyl n-Propyl Propyl->High Optimal lipophilicity Isopropyl Isopropyl Isopropyl->Moderate Methyl Methyl (Hit) Methyl->Moderate CF3 Trifluoromethyl CF3->Low Adverse electronics

Caption: SAR trend for C3-substituents on the pyrazole ring against NAAA.

Region C: Sulfonamide Moiety Modifications

The sulfonamide nitrogen provides a critical anchor point for introducing diversity, which significantly impacts not only potency but also selectivity and pharmacokinetic properties. In the development of NAAA inhibitors, the sulfonamide was appended with a piperidine ring, which was further connected to more complex bicyclic systems.[3][8]

The evolution from a simple piperidine to a larger, more constrained azabicyclo[3.2.1]octane core led to the discovery of highly potent inhibitors like compound 50 (ARN19689) , which exhibited an IC₅₀ of 42 nM.[3][7] This highlights that the overall topology and conformation of the substituent attached to the sulfonamide are crucial for optimal interaction with the enzyme's active site. This modification also served to improve drug-like properties, leading to a compound with a superior pharmacological and pharmacokinetic profile suitable for in vivo studies.[8][9]

Comparative SAR for Other Targets

The versatility of the pyrazole sulfonamide scaffold is evident when examining its activity against other enzyme classes. The optimal substitutions vary significantly depending on the target's active site architecture.

Carbonic Anhydrase (CA) Inhibition

For human carbonic anhydrase (hCA) isoforms, SAR studies on pyrazole-based benzene sulfonamides reveal different requirements.[4]

  • Aromatic Substitutions: Unlike the alkyl groups favored for NAAA inhibition, potent CA inhibition is often achieved by attaching substituted phenyl rings to the pyrazole core.

  • Role of Halogens and H-Bonding: The presence of electron-withdrawing groups like fluorine, along with hydrogen-bond-donating hydroxyl groups on these phenyl rings, was found to be highly favorable for inhibiting hCA II, IX, and XII. For example, compound 4j in one study, featuring methyl and fluorine substitutions on phenyl rings attached to the pyrazole, showed potent, low micromolar to nanomolar inhibition across all three isoforms.[4]

COX-2/5-LOX Inhibition

In the design of dual COX-2/5-LOX inhibitors for anti-inflammatory applications, a hybridization strategy combining features of known inhibitors like celecoxib was employed.[6] Here, the sulfonamide moiety is typically a classic p-aminobenzenesulfonamide group crucial for COX-2 selectivity, while the N1-substituent on the pyrazole is often a substituted phenyl ring. The most potent compounds in this class feature large, aromatic groups, such as a benzothiophen-2-yl moiety, attached to the pyrazole core, demonstrating potent and selective COX-2 inhibition (IC₅₀ = 0.01 µM) and balanced 5-LOX inhibition (IC₅₀ = 1.78 µM).[6]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, a detailed experimental protocol for a representative assay is provided below.

Protocol: Fluorogenic Human NAAA Inhibition Assay

This protocol is adapted from methodologies used to characterize pyrazole sulfonamide inhibitors.[3][8][9]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human NAAA.

Materials:

  • Recombinant human NAAA enzyme

  • Fluorogenic substrate: arachidonoyl-7-amino-4-methylcoumarin (AAMCA)

  • Assay Buffer: Acetate buffer (pH 4.5) containing 0.1% Triton X-100 and 4 mM dithiothreitol (DTT)

  • Test compounds dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Workflow Diagram:

Assay_Workflow A 1. Prepare serial dilutions of test compounds in DMSO. B 2. Dispense 1 µL of compound solution into 384-well plate. A->B C 3. Add 20 µL of recombinant h-NAAA enzyme solution. B->C D 4. Pre-incubate for 30 min at 37°C. C->D E 5. Initiate reaction by adding 20 µL of AAMCA substrate. D->E F 6. Incubate for 30 min at 37°C. E->F G 7. Measure fluorescence at Ex: 355 nm / Em: 460 nm. F->G H 8. Calculate % inhibition and determine IC50 values. G->H

Caption: Experimental workflow for the h-NAAA fluorogenic inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a series of concentrations of the test compounds (e.g., from 100 µM to 1 nM) by serial dilution in 100% DMSO.

  • Assay Plate Setup: Add 1 µL of each compound dilution to the wells of a 384-well black microplate. Include controls for 100% enzyme activity (DMSO only) and 0% activity (no enzyme).

  • Enzyme Addition: Add 20 µL of h-NAAA enzyme diluted in assay buffer to each well.

  • Pre-incubation: Gently mix the plate and pre-incubate for 30 minutes at 37°C to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 20 µL of the AAMCA substrate (final concentration typically 20 µM) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide scaffold is a highly adaptable chemical framework for the development of potent and selective enzyme inhibitors. The structural activity relationships are highly dependent on the biological target. For NAAA inhibition, potency is enhanced by moderately lipophilic alkyl groups at the pyrazole C3 position and by large, conformationally constrained amines on the sulfonamide moiety.[3][9] Conversely, for targets like carbonic anhydrases and COX-2, aromatic substituents on the pyrazole ring and specific functionalities on the sulfonamide are paramount for high-affinity binding.[4][6]

The insights synthesized in this guide, derived from comparative analysis of experimental data across multiple studies, provide a logical framework for the rational design of novel pyrazole sulfonamide derivatives. Future work in this area will likely focus on fine-tuning these scaffolds to optimize multi-target activities or to enhance selectivity and improve pharmacokinetic profiles for in vivo efficacy.

References

  • Capozzi, A., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13327–13355. [Link]

  • Gouda, M. A., et al. (2016). Synthesis and Biological Evaluation of N-Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules, 21(9), 1196. [Link]

  • Capozzi, A., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC. Journal of Medicinal Chemistry, 64(18), 13327-13355. [Link]

  • Ahmed, N., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19343-19356. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. Journal of the Pesticide Science, 46(3), 269-276. [Link]

  • Bobbili, K. K., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26195–26203. [Link]

  • Rehman, A. U., et al. (2023). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry, 11, 1243577. [Link]

  • El-Sayed, M. T., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry, 189, 112066. [Link]

  • Capozzi, A., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), pp.13327-13355. [Link]

  • Capozzi, A., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PubMed, National Center for Biotechnology Information. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(propan-2-yl)-1H-pyrazole-3-sulfonamide proper disposal procedures

1-(Propan-2-yl)-1H-pyrazole-3-sulfonamide: Comprehensive Laboratory Handling and Disposal Guide As drug development accelerates, particularly in the synthesis of NLRP3 inflammasome inhibitors[1], the handling of intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

1-(Propan-2-yl)-1H-pyrazole-3-sulfonamide: Comprehensive Laboratory Handling and Disposal Guide

As drug development accelerates, particularly in the synthesis of NLRP3 inflammasome inhibitors[1], the handling of intermediate compounds like 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide (also known as 1-isopropyl-1H-pyrazole-3-sulfonamide) has become routine. However, routine does not mean benign. This compound presents specific toxicological hazards that require rigorous, self-validating operational and disposal protocols to ensure laboratory safety and environmental compliance.

This guide provides an authoritative, step-by-step methodology for the safe handling, segregation, and disposal of this chemical, grounded in EPA Resource Conservation and Recovery Act (RCRA) standards[2] and current Safety Data Sheet (SDS) specifications[3].

Hazard Profiling & Operational Causality

Before executing any disposal protocol, it is critical to understand the causality behind the safety measures. 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide is not highly reactive, but its toxicological profile dictates strict containment strategies.

Table 1: Quantitative Data & Hazard Classification

Property / ClassificationValue / DesignationOperational Implication
Chemical Name 1-(propan-2-yl)-1H-pyrazole-3-sulfonamideActive pharmaceutical intermediate; requires tracking.
CAS Number 1696838-10-4Unique identifier for waste manifests.
Molecular Weight 189.24 g/mol Small molecule; easily dissolved in organic solvents.
Acute Toxicity (Oral) Category 4 (H302)Harmful if swallowed; mandates strict glove hygiene and surface decontamination[3].
Skin/Eye Irritation Category 2 / 2A (H315, H319)Causes serious irritation; requires chemical-resistant nitrile gloves and safety goggles[3].
Target Organ Toxicity STOT SE 3 (H335)Respiratory irritant; all powder handling and waste consolidation must occur in a fume hood to prevent aerosol inhalation[3].

Data synthesized from ChemScene and Sigma-Aldrich SDS documentation[3][4].

The Causality of Disposal: Sulfonamide derivatives are notoriously persistent in aquatic environments and are not effectively removed by standard municipal wastewater treatment facilities. Furthermore, the pyrazole ring requires high-energy thermal degradation to cleave safely. Therefore, drain disposal is strictly prohibited [5]. The only self-validating, environmentally sound disposal method is high-temperature incineration via a licensed EPA/RCRA contractor[6][7].

Waste Segregation & Disposal Workflow

To prevent cross-contamination and ensure regulatory compliance, waste streams must be segregated at the point of generation.

G Start 1-(Propan-2-yl)-1H-pyrazole- 3-sulfonamide Waste Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (DMSO/Solvent) Start->Liquid Consumables Contaminated Consumables Start->Consumables Segregation RCRA-Compliant Segregation Solid->Segregation Liquid->Segregation Consumables->Segregation Contractor Licensed EPA/RCRA Waste Contractor Segregation->Contractor Transport Incineration High-Temperature Incineration Contractor->Incineration Final Disposal

Workflow for the segregation and EPA-compliant disposal of pyrazole-sulfonamide laboratory waste.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Disposal (Unused Product & Spills)

Because this compound is a Category 3 respiratory irritant (H335)[3], sweeping spilled powder will aerosolize the chemical, posing an immediate inhalation risk.

  • Containment: If a spill occurs, do not dry sweep. Gently cover the spilled powder with damp, inert absorbent material (e.g., vermiculite or sand) to suppress dust formation[5].

  • Collection: Using a disposable plastic scoop, transfer the absorbed mixture into a heavy-duty, chemically compatible high-density polyethylene (HDPE) waste container.

  • Primary Packaging: For expired or unused bulk powder, keep the chemical in its original sealed vial. Place the vial inside a secondary transparent biohazard/chemical waste bag.

  • Labeling: Affix a hazardous waste label immediately. Mark as "Toxic Solid Waste: Contains 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide."

Protocol B: Liquid Waste Disposal (Assay Solutions)

In drug discovery settings, this compound is frequently dissolved in Dimethyl Sulfoxide (DMSO) for biological assays[1]. DMSO is a potent skin penetrant that will carry the dissolved sulfonamide directly into the bloodstream, bypassing the epidermal barrier.

  • Segregation: Designate a specific liquid waste carboy for "Non-Halogenated Organic Waste" (unless mixed with halogenated solvents like DCM, which requires a separate stream).

  • Transfer: Working strictly inside a ducted fume hood, use a funnel to pour the assay waste into the carboy.

  • Headspace: Never fill the liquid waste container beyond 80% capacity. Leave headspace to account for vapor expansion.

  • Secondary Containment: Place the liquid waste carboy in a secondary spill tray capable of holding 110% of the carboy's volume.

Protocol C: Contaminated Consumables

Pipette tips, weighing boats, and nitrile gloves used during the handling of this compound retain microscopic, toxic residues.

  • Ejection: Eject all contaminated pipette tips directly into a puncture-resistant, sealable benchtop waste bin. Do not use open trash cans.

  • Glove Removal: Remove gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches bare skin.

  • Consolidation: Transfer the benchtop bin contents into the laboratory's main solid hazardous waste drum prior to contractor pickup.

EPA / RCRA Compliance and Logistics

Under the EPA's Resource Conservation and Recovery Act (RCRA), once you decide to discard 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide, it is legally classified as a solid waste and must be evaluated for hazardous waste characteristics[2][8].

  • Generator Status: Determine your facility's generator status (VSQG, SQG, or LQG) based on the total monthly volume of hazardous waste produced[7]. This dictates your maximum accumulation times (e.g., 180 days for SQGs, 90 days for LQGs)[8].

  • Satellite Accumulation Areas (SAA): Store the labeled waste at or near the point of generation. The SAA must be under the control of the operator generating the waste.

  • Final Disposition: Contract exclusively with an EPA-licensed hazardous waste Treatment, Storage, and Disposal Facility (TSDF)[7]. Ensure the manifest specifies High-Temperature Incineration to guarantee the complete thermal destruction of the sulfonamide and pyrazole moieties, preventing downstream environmental contamination[6].

References

  • Google Patents. (2020). WO2020208249A1 - Nlrp3 inflammasome inhibition.
  • US Environmental Protection Agency (EPA). (n.d.). MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. Retrieved from[Link]

  • US Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from[Link]

  • US Environmental Protection Agency (EPA). (n.d.). Requirements for Pesticide Disposal. Retrieved from[Link]

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Handling

Personal protective equipment for handling 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide

A Guide to the Safe Handling of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to the Safe Handling of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide (CAS No. 1696838-10-4). As a novel compound, comprehensive toxicological data may not be fully available. Therefore, a cautious and proactive approach to safety is paramount. This document is intended to supplement, not replace, your institution's specific safety protocols and the guidance of your Environmental Health and Safety (EHS) department.

Hazard Assessment

Based on available data, 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide is classified with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this compound is "Warning"[1]. Due to the pyrazole and sulfonamide moieties, it is prudent to treat this compound with a high degree of caution, as related structures can have significant biological activity and potential for other health effects.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure during all handling procedures. The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical Safety Goggles and Face ShieldGoggles must be worn at all times to protect against splashes and dust. A face shield provides an additional layer of protection for the entire face and should be used when handling larger quantities or during procedures with a high risk of splashing[2][3][4].
Hands Chemical-Resistant GlovesNitrile gloves are a suitable choice for incidental contact. Gloves should be inspected before use and removed promptly if contaminated, using the proper removal technique to avoid skin contact. Always wash hands thoroughly after handling the compound[2][5].
Body Laboratory Coat and/or Chemical-Resistant GownA fully buttoned laboratory coat should be worn at a minimum. For procedures with a higher risk of contamination, a chemical-resistant gown or coverall is recommended to provide more complete body protection[3][6].
Respiratory Use in a Fume HoodAll handling of solid or solutions of 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols[5][7][8]. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[3].
Donning and Doffing PPE Workflow

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat/ Gown Don2 2. Face Mask/ Respirator Don1->Don2 Don3 3. Goggles/ Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/ Face Shield Doff1->Doff2 Doff3 3. Lab Coat/ Gown Doff2->Doff3 Doff4 4. Face Mask/ Respirator Doff3->Doff4 Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal Solid Contaminated Solids (Gloves, Paper, etc.) Solid_Container Labeled Solid Hazardous Waste Container Solid->Solid_Container Liquid Unused Solutions Liquid_Container Labeled Liquid Hazardous Waste Container Liquid->Liquid_Container Compound Excess Solid Compound Compound->Solid_Container Storage Designated Hazardous Waste Area Solid_Container->Storage Liquid_Container->Storage EHS Contact EHS for Pickup Storage->EHS Incineration Professional Incineration EHS->Incineration

Caption: Disposal workflow for 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide waste.

References

  • Benchchem. Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • Benchchem. Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • ChemicalBook. Pyrazole - Safety Data Sheet.
  • Benchchem. Safe Disposal of 5-Aminomethyl-1-ethyl-3-methylpyrazole: A Procedural Guide.
  • BroadPharm. Safety Data Sheet.
  • Chemicea. Material Safety Data Sheet.
  • Thermo Fisher Scientific. SAFETY DATA SHEET.
  • Angene Chemical. Safety Data Sheet.
  • CymitQuimica. Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Pesticide Environmental Stewardship. Components of Personal Protective Equipment.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • PPESAFETY. PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT.
  • BLDpharm. 1-(Propan-2-yl)-1H-pyrazole-3-sulfonamide.
  • DuPont. Protective solutions for pharmaceutical industry applications.

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